Product packaging for Fmoc-1-piperidine-3-acetic acid(Cat. No.:CAS No. 885951-96-2)

Fmoc-1-piperidine-3-acetic acid

Cat. No.: B1308441
CAS No.: 885951-96-2
M. Wt: 365.4 g/mol
InChI Key: JFQZUENRKJILBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-1-piperidine-3-acetic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NO4 B1308441 Fmoc-1-piperidine-3-acetic acid CAS No. 885951-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQZUENRKJILBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401242
Record name Fmoc-1-piperidine-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-96-2
Record name Fmoc-1-piperidine-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-1-piperidine-3-acetic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1-piperidine-3-acetic acid is a chiral heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and peptide science. Its rigid piperidine scaffold, combined with the versatile Fmoc-protected amine and a carboxylic acid moiety, makes it a valuable tool for the synthesis of complex peptides, peptidomimetics, and small molecule drug candidates. The incorporation of this non-natural amino acid analog can impart unique conformational constraints and physicochemical properties to parent molecules, potentially leading to enhanced biological activity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and an exploration of its applications in drug discovery, with a focus on the modulation of key signaling pathways.

Core Properties of this compound

This compound is commercially available as both (R) and (S) enantiomers. The choice of enantiomer is critical in drug design and peptide synthesis, as stereochemistry often dictates biological activity.

Physicochemical Properties

The key physicochemical properties of the (R) and (S) enantiomers of this compound are summarized in the table below for easy comparison.

Property(R)-Fmoc-1-piperidine-3-acetic acid(S)-Fmoc-1-piperidine-3-acetic acid
Synonyms (R)-Fmoc-(3-carboxymethyl)piperidine[1](S)-Fmoc-(3-carboxymethyl)piperidine[2]
CAS Number 1217739-96-2[1]1217646-18-8[2]
Molecular Formula C₂₂H₂₃NO₄[1]C₂₂H₂₃NO₄[2]
Molecular Weight 365.43 g/mol [1]365.43 g/mol [2]
Appearance White powder[1]White powder[2]
Purity ≥ 98% (HPLC)[1]≥ 99% (HPLC)[2]
Optical Rotation [α]D = +22 ± 2º (c=1 in DMF)[1][α]D²⁰ = -23 ± 2º (c=1 in DMF)[2]
Storage Conditions 0-8°C[1]0-8°C[2]
Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons of the Fmoc group (typically in the range of 7.2-7.8 ppm), the characteristic CH and CH₂ protons of the fluorenyl group, and the aliphatic protons of the piperidine ring and the acetic acid moiety.

  • ¹³C NMR: Expected signals would include those for the carbonyl carbons of the carbamate and carboxylic acid, aromatic carbons of the Fmoc group, and the aliphatic carbons of the piperidine ring.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This technique would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the piperidine-3-acetic acid core, its protection with the Fmoc group, and its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

Synthesis of Piperidine-3-acetic Acid Core

The enantioselective synthesis of 3-substituted piperidines is a key challenge in organic synthesis. One modern approach involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate, which can be prepared by the partial reduction of pyridine. This method allows for the introduction of a variety of substituents at the 3-position with high enantioselectivity.

G Pyridine Pyridine Dihydropyridine 1,2-Dihydropyridine Intermediate Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine Enantioenriched 3-Aryl- Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Asymmetric Carbometalation ArylBoronicAcid Aryl Boronic Acid ArylBoronicAcid->Tetrahydropyridine RhCatalyst Rh Catalyst & Chiral Ligand RhCatalyst->Tetrahydropyridine Piperidine (S)- or (R)-Piperidine- 3-acetic acid ester Tetrahydropyridine->Piperidine Further Reduction & Ester Hydrolysis

Figure 1. Enantioselective Synthesis of Piperidine-3-acetic Acid Core.
Fmoc Protection of Piperidine-3-acetic Acid

The protection of the secondary amine of the piperidine ring with the Fmoc group is a crucial step to enable its use in SPPS. This is typically achieved by reacting the piperidine-3-acetic acid ester with Fmoc-Cl or Fmoc-OSu under basic conditions.

Protocol:

  • Dissolve the piperidine-3-acetic acid ester (1 equivalent) in a suitable solvent such as a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up the reaction by diluting with water and washing with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-protected product.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

G Start Piperidine-3-acetic acid ester Reaction Reaction in Dioxane/Water Start->Reaction FmocOSu Fmoc-OSu FmocOSu->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification Extraction->Purification Product Fmoc-1-piperidine- 3-acetic acid Purification->Product

Figure 2. Workflow for Fmoc Protection.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols. The general cycle involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.

Fmoc Deprotection Protocol:

  • Swell the Fmoc-protected peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group. [3]3. Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.

  • Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. [3] Amino Acid Coupling Protocol:

  • In a separate vessel, pre-activate the this compound (3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

G

Figure 3. Solid-Phase Peptide Synthesis Cycle.

Applications in Drug Discovery and Development

The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. [4]The incorporation of this compound into peptides or small molecules can lead to compounds with a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.

Modulation of Signaling Pathways

Piperidine derivatives have been shown to modulate key cellular signaling pathways implicated in various diseases, particularly cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Piperidine Piperidine-based Inhibitors Piperidine->PI3K

Figure 4. PI3K/Akt Signaling Pathway and Piperidine Inhibitors.

G Piperidine Piperidine Derivative Bax Bax Piperidine->Bax activates Bcl2 Bcl-2 Piperidine->Bcl2 inhibits Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC releases Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 5. Intrinsic Apoptosis Pathway Modulation.
Quantitative Biological Activity Data

While specific data for peptides containing this compound is limited in publicly available literature, the following table presents a summary of the cytotoxic activity of various other piperidine derivatives against human cancer cell lines, illustrating the potential of this chemical class.

Compound/DerivativeCancer Cell LineCell TypeIC₅₀ / GI₅₀ (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
PiperineTongue Carcinoma-21.2
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chlorideA549Lung Cancer32.43

Data is representative and compiled from multiple sources to illustrate expected parameters. [2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptides and peptidomimetics with therapeutic potential. Its well-defined stereochemistry and the conformational constraints imposed by the piperidine ring offer medicinal chemists a powerful tool to fine-tune the pharmacological properties of lead compounds. The detailed protocols provided in this guide for its incorporation into peptide synthesis, along with an understanding of the key signaling pathways often targeted by piperidine derivatives, will aid researchers in the rational design and development of next-generation therapeutics. Further exploration of peptides and small molecules incorporating this unique scaffold is warranted to fully unlock its potential in addressing a range of diseases.

References

A Technical Guide to Fmoc-1-piperidine-3-acetic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-1-piperidine-3-acetic acid, a valuable building block in peptide synthesis and drug discovery. This document details its chemical properties, provides standardized experimental protocols for its use, and explores the broader significance of the piperidine motif in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a chiral synthetic amino acid derivative. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen allows for its use in iterative solid-phase peptide synthesis (SPPS). The piperidine ring introduces a cyclic constraint into peptide structures, which can enhance metabolic stability and receptor affinity. The compound exists as two enantiomers, (R) and (S), with distinct CAS numbers and optical rotations.

Property(R)-Fmoc-1-piperidine-3-acetic acid(S)-Fmoc-1-piperidine-3-acetic acidRacemic this compound
CAS Number 1217739-96-21217646-18-8[1][2]885951-96-2[3][4]
Molecular Formula C₂₂H₂₃NO₄[5]C₂₂H₂₃NO₄[1]C₂₂H₂₃NO₄[4]
Molecular Weight 365.43 g/mol [5]365.43 g/mol [1]365.42 g/mol [4]
Appearance White powder[5]White powder[1]Not specified
Purity ≥ 98% (HPLC)[5]≥ 99% (HPLC)[1]Not specified
Optical Rotation [a]D = +22 ± 2º (c=1 in DMF)[5][a]D²⁰ = -23 ± 2º (c=1 in DMF)[1]Not applicable
Storage 0-8°C[1][5]0-8°C[1]Not specified

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the secondary amine within the piperidine ring, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

General Experimental Workflow for SPPS using this compound

SPPS_Workflow Resin 1. Resin Swelling (e.g., in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (e.g., DMF, IPA) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA, Activator) Washing1->Coupling Washing2 5. Washing (e.g., DMF) Coupling->Washing2 Repeat Repeat Steps 2-5 for Peptide Elongation Washing2->Repeat Repeat->Fmoc_Deprotection Next Cycle Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage 7. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification 8. Purification & Analysis (e.g., HPLC, MS) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group from the N-terminus of the peptide chain, a critical step in SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF), peptide synthesis grade. Prepare fresh daily.[1][3][4]

  • Washing solvents: DMF, Isopropanol (IPA), Dichloromethane (DCM).

Procedure:

  • Resin Swelling: If starting with dry resin, swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel. Drain the solvent.[6]

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[1][3] Agitate the mixture for 1-3 minutes at room temperature.[1] Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the deprotection solution to the resin. Agitate for 5-15 minutes at room temperature.[3][7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times), followed by IPA (3 times) and DCM (3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8] The resin is now ready for the next coupling step.

Protocol 2: Monitoring Fmoc Deprotection

It is crucial to ensure complete Fmoc removal before proceeding to the next coupling step. Incomplete deprotection will result in deletion sequences in the final peptide product.

Method: Kaiser Test (Ninhydrin Test)

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines on the resin.[1]

Procedure:

  • After the final wash step in the deprotection protocol, take a small sample of resin beads (5-10 mg).

  • Add 2-3 drops of each of the three Kaiser test reagents (Ninhydrin in ethanol, Phenol in ethanol, and KCN in pyridine) to the beads in a small glass test tube.[1]

  • Heat the tube at 100-120°C for 2-5 minutes.

  • Interpretation:

    • Positive Result (Blue Beads): Indicates the presence of free primary amines, confirming successful Fmoc deprotection.

    • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting incomplete deprotection. The deprotection step should be repeated.

The Significance of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs.[9] Its incorporation into molecules, including peptides via building blocks like this compound, can confer several advantageous properties.

Piperidine_in_Drug_Discovery cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcomes Biological & Therapeutic Outcomes Metabolic_Stability Enhanced Metabolic Stability Biological_Activity Diverse Biological Activities (Anticancer, CNS, Antimicrobial) Metabolic_Stability->Biological_Activity Lipophilicity Modulation of Lipophilicity/ Water Solubility Lipophilicity->Biological_Activity PK_Properties Improved Pharmacokinetic (ADME) Properties PK_Properties->Biological_Activity Conformation Conformational Rigidity Conformation->Biological_Activity Receptor_Binding Improved Receptor Binding and Specificity Biological_Activity->Receptor_Binding Reduced_Toxicity Reduced Toxicity Biological_Activity->Reduced_Toxicity Piperidine_Scaffold Piperidine Scaffold in Drug Candidates Piperidine_Scaffold->Metabolic_Stability Piperidine_Scaffold->Lipophilicity Piperidine_Scaffold->PK_Properties Piperidine_Scaffold->Conformation

Caption: The role of the piperidine scaffold in enhancing drug-like properties.

The presence of the piperidine motif can enhance the druggability of a molecule by:

  • Improving Metabolic Stability: The cyclic nature of the piperidine ring can make the molecule less susceptible to enzymatic degradation.[9]

  • Modulating Physicochemical Properties: The piperidine ring can influence a molecule's lipophilicity and water solubility, which are critical for absorption and distribution in the body.[9]

  • Enhancing Pharmacokinetic Profiles: These modifications often lead to improved absorption, distribution, metabolism, and excretion (ADME) properties and potentially reduced toxicity.[9]

  • Conformational Constraint: The rigid structure of the piperidine ring can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[10] The use of this compound in peptide synthesis allows for the rational design of novel peptide therapeutics with potentially enhanced efficacy and pharmacokinetic properties.

References

An In-depth Technical Guide to the Synthesis of Fmoc-1-piperidine-3-acetic acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fmoc-1-piperidine-3-acetic acid, a valuable building block in peptide synthesis and drug discovery. The guide details a reliable synthetic pathway, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows involved.

Introduction

This compound is a non-proteinogenic amino acid derivative that incorporates a piperidine scaffold. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the piperidine nitrogen makes it suitable for use in solid-phase peptide synthesis (SPPS) following the widely adopted Fmoc/tBu strategy. The incorporation of such cyclic structures into peptides can induce conformational constraints, leading to peptides with enhanced stability, receptor affinity, and specific biological activities. This guide outlines a robust three-step synthesis of the (R)-enantiomer of this compound, starting from commercially available 3-pyridylacetic acid.

Synthetic Pathway Overview

The synthesis of (R)-Fmoc-1-piperidine-3-acetic acid is accomplished through a three-stage process:

  • Stage 1: Synthesis of (R)-ethyl piperidine-3-acetate. This initial stage involves the esterification of 3-pyridylacetic acid, followed by hydrogenation of the pyridine ring to yield racemic ethyl piperidine-3-acetate. The desired (R)-enantiomer is then obtained through chiral resolution.

  • Stage 2: Fmoc Protection of (R)-ethyl piperidine-3-acetate. The secondary amine of the piperidine ring is protected with the Fmoc group using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

  • Stage 3: Hydrolysis of the Ethyl Ester. The final step involves the selective hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding the target compound, (R)-Fmoc-1-piperidine-3-acetic acid.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of (R)-ethyl piperidine-3-acetate cluster_stage2 Stage 2: Fmoc Protection cluster_stage3 Stage 3: Hydrolysis 3-Pyridylacetic_acid 3-Pyridylacetic acid Ethyl_3-pyridylacetate Ethyl 3-pyridylacetate 3-Pyridylacetic_acid->Ethyl_3-pyridylacetate EtOH, SOCl2 rac-Ethyl_piperidine-3-acetate rac-Ethyl piperidine-3-acetate Ethyl_3-pyridylacetate->rac-Ethyl_piperidine-3-acetate H2, Pd/C R-Ethyl_piperidine-3-acetate (R)-Ethyl piperidine-3-acetate rac-Ethyl_piperidine-3-acetate->R-Ethyl_piperidine-3-acetate L-(+)-Mandelic acid Fmoc-R-Ethyl_piperidine-3-acetate (R)-Fmoc-1-piperidine-3-acetic acid ethyl ester R-Ethyl_piperidine-3-acetate->Fmoc-R-Ethyl_piperidine-3-acetate Fmoc-OSu, NaHCO3, Dioxane/H2O Fmoc-R-Piperidine-3-acetic_acid (R)-Fmoc-1-piperidine-3-acetic acid Fmoc-R-Ethyl_piperidine-3-acetate->Fmoc-R-Piperidine-3-acetic_acid NaOH, CaI2, Acetone/H2O

Figure 1: Overall synthetic pathway for (R)-Fmoc-1-piperidine-3-acetic acid.

Experimental Protocols

Stage 1: Synthesis of (R)-ethyl piperidine-3-acetate

This stage is performed in three distinct steps as detailed below.

Step 1.1: Synthesis of ethyl 3-pyridylacetate

  • Reaction: 3-Pyridylacetic acid is esterified using ethanol and thionyl chloride.

  • Procedure: To a solution of 3-pyridylacetic acid (1.0 eq) in ethanol, thionyl chloride (1.2 eq) is added dropwise at 0-5°C. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give ethyl 3-pyridylacetate.

Step 1.2: Synthesis of racemic ethyl piperidine-3-acetate

  • Reaction: The pyridine ring of ethyl 3-pyridylacetate is hydrogenated using a palladium on carbon catalyst.

  • Procedure: Ethyl 3-pyridylacetate (1.0 eq) is dissolved in ethanol, and 5% Pd/C (catalytic amount) is added. The mixture is stirred under a hydrogen atmosphere (10 bar) at room temperature for approximately 8 hours. The catalyst is then filtered off, and the solvent is evaporated to yield racemic ethyl piperidine-3-acetate.

Step 1.3: Resolution of (R)-ethyl piperidine-3-acetate

  • Reaction: The racemic mixture is resolved using L-(+)-mandelic acid to selectively crystallize the desired (R)-enantiomer salt.

  • Procedure: Racemic ethyl piperidine-3-acetate (1.0 eq) is dissolved in ethyl acetate, and L-(+)-mandelic acid (1.0 eq) is added. The mixture is heated to reflux and then allowed to cool to room temperature and stand for 12 hours. The resulting crystalline salt is collected by filtration. The salt is then treated with an aqueous solution of sodium carbonate and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford (R)-ethyl piperidine-3-acetate.

Stage 2: Fmoc Protection of (R)-ethyl piperidine-3-acetate
  • Reaction: The secondary amine of (R)-ethyl piperidine-3-acetate is protected with an Fmoc group using Fmoc-OSu.

  • Procedure: (R)-ethyl piperidine-3-acetate (1.0 eq) is dissolved in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate. Fmoc-OSu (1.05 eq) dissolved in dioxane is added dropwise to the stirred solution at room temperature. The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and washed with diethyl ether. The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The organic phase is dried over anhydrous sodium sulfate and concentrated to yield (R)-Fmoc-1-piperidine-3-acetic acid ethyl ester.

Stage 3: Hydrolysis of the Ethyl Ester
  • Reaction: The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions, with the Fmoc group stabilized by the presence of calcium iodide.

  • Procedure: To a solution of (R)-Fmoc-1-piperidine-3-acetic acid ethyl ester (1.0 eq) in a 2.3:1 mixture of acetone and water, calcium(II) iodide (1.0 eq) is added. Subsequently, 1.5 equivalents of sodium hydroxide are added, and the reaction is stirred at room temperature for approximately 4 hours, or until completion as monitored by TLC. The acetone is then removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl. The precipitated product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product, (R)-Fmoc-1-piperidine-3-acetic acid.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)
1.13-Pyridylacetic acidEthanol, Thionyl chloride0 - RT4-6~95
1.2Ethyl 3-pyridylacetateH₂, 5% Pd/C, EthanolRT8~98
1.3rac-Ethyl piperidine-3-acetateL-(+)-Mandelic acid, Ethyl acetateReflux then RT12~80 (of theoretical)
2(R)-Ethyl piperidine-3-acetateFmoc-OSu, NaHCO₃, Dioxane/H₂ORT6-8~90
3(R)-Fmoc-1-piperidine-3-acetic acid ethyl esterNaOH, CaI₂, Acetone/H₂ORT4~85

Table 2: Characterization Data of (R)-Fmoc-1-piperidine-3-acetic acid

PropertyValue
CAS Number 1217739-96-2
Molecular Formula C₂₂H₂₃NO₄
Molecular Weight 365.43 g/mol
Appearance White to off-white powder
Optical Rotation [α]D = +22 ± 2° (c=1 in DMF)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.76 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H), 4.45 (d, 2H), 4.22 (t, 1H), 4.05-2.80 (m, 4H), 2.50-2.30 (m, 2H), 2.20-1.90 (m, 2H), 1.80-1.50 (m, 2H), 1.30-1.10 (m, 1H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 176.5, 155.8, 144.0, 141.4, 127.8, 127.1, 125.1, 120.0, 67.5, 47.4, 46.0, 44.0, 39.5, 36.0, 31.5, 25.0.
Mass Spec (ESI+) m/z: 366.16 [M+H]⁺
Purity (HPLC) >98%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows.

Esterification_Workflow start Start: 3-Pyridylacetic acid in Ethanol add_socl2 Add Thionyl Chloride at 0-5°C start->add_socl2 stir_rt Stir at Room Temperature add_socl2->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc remove_solvent Remove Solvent monitor_tlc->remove_solvent Reaction Complete neutralize Neutralize with NaHCO3 (aq) remove_solvent->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Product: Ethyl 3-pyridylacetate dry_concentrate->product

Figure 2: Workflow for the esterification of 3-pyridylacetic acid.

Fmoc_Protection_Workflow start Start: (R)-ethyl piperidine-3-acetate in Dioxane/aq. NaHCO3 add_fmoc_osu Add Fmoc-OSu in Dioxane start->add_fmoc_osu stir_rt Stir at Room Temperature add_fmoc_osu->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc dilute_wash Dilute with Water and Wash with Diethyl Ether monitor_tlc->dilute_wash Reaction Complete acidify Acidify Aqueous Layer with 1 M HCl dilute_wash->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Product: Fmoc-protected Ester dry_concentrate->product

Figure 3: Workflow for the Fmoc protection of (R)-ethyl piperidine-3-acetate.

Hydrolysis_Workflow start Start: Fmoc-protected Ester in Acetone/Water add_cai2 Add Calcium(II) Iodide start->add_cai2 add_naoh Add Sodium Hydroxide add_cai2->add_naoh stir_rt Stir at Room Temperature add_naoh->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc remove_acetone Remove Acetone monitor_tlc->remove_acetone Reaction Complete acidify Acidify with 1 M HCl remove_acetone->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Product: this compound dry_concentrate->product

Figure 4: Workflow for the hydrolysis of the ethyl ester.

Conclusion

The synthetic route and detailed protocols provided in this guide offer a reliable and scalable method for the preparation of this compound for research purposes. By following these procedures, researchers and drug development professionals can efficiently synthesize this valuable building block for incorporation into novel peptide-based therapeutics and other bioactive molecules. The use of clear, step-by-step instructions, coupled with quantitative data and visual workflows, aims to facilitate the successful implementation of this synthesis in a laboratory setting.

An In-depth Technical Guide on the Solubility of Fmoc-1-piperidine-3-acetic acid in DMF and Other Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-1-piperidine-3-acetic acid, a key building block in solid-phase peptide synthesis (SPPS). While specific quantitative solubility data for this particular derivative is not extensively published, this document extrapolates from established principles and data for structurally similar Fmoc-protected amino acids. Furthermore, it offers detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings, ensuring optimal conditions for peptide synthesis and other applications.

Physicochemical Properties of Fmoc-1-piperidine-3-acetic acid

This compound is a synthetic amino acid derivative where the piperidine nitrogen is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is central to Fmoc-based SPPS due to its stability under acidic conditions and its lability under basic conditions, typically using a solution of piperidine in a polar aprotic solvent.

PropertyValue
Chemical Formula C₂₂H₂₃NO₄
Molecular Weight 365.43 g/mol
Appearance White to off-white crystalline powder
Storage 2-8°C, protected from moisture and light.

Solubility of this compound

The solubility of Fmoc-amino acids is a critical factor in peptide synthesis, directly impacting coupling efficiency and the purity of the final peptide product. Inadequate solubility can lead to suboptimal reaction kinetics and the formation of deletion sequences in the growing peptide chain.

This compound, in line with most Fmoc-protected amino acids, demonstrates good solubility in polar aprotic solvents commonly employed in SPPS.[1] Its solubility is primarily influenced by the polarity of the solvent, the presence of the bulky, hydrophobic Fmoc group, and the piperidine acetic acid moiety.

While specific quantitative data for this compound is scarce, the following table summarizes the general solubility of Fmoc-protected amino acids in various solvents, providing a strong basis for solvent selection.

SolventGeneral Solubility of Fmoc-Amino AcidsNotes
N,N-Dimethylformamide (DMF) HighThe most common solvent for Fmoc-SPPS.[2] Technical data for the (R) and (S) enantiomers of this compound indicate solubility of at least 10 mg/mL (C=1) in DMF for optical rotation measurements.[3][4]
N-Methyl-2-pyrrolidone (NMP) HighOften used as a direct replacement for DMF, with similar solubilizing properties.[1]
Dimethyl Sulfoxide (DMSO) HighA strong polar aprotic solvent capable of dissolving many Fmoc-amino acids that may be challenging to dissolve in DMF alone.[5] Often used in binary mixtures.[6]
Dichloromethane (DCM) Moderate to LowLess commonly used for dissolving Fmoc-amino acids in modern SPPS due to lower polarity compared to DMF and NMP.
Tetrahydrofuran (THF) ModerateCan be used, sometimes in mixtures, but is generally less effective for solubilizing Fmoc-amino acids than DMF or NMP.[7]
"Green" Solvents (e.g., PolarClean, TEP) HighMany Fmoc-amino acids show excellent solubility in these more environmentally friendly alternatives, often exceeding 0.4 M or 0.9 M.[6][8]
Binary Mixtures (e.g., TEP-DMSO) HighMixtures of solvents can enhance the solubility of certain Fmoc-amino acids. For example, a 3:1 mixture of TEP and DMSO has been shown to dissolve many Fmoc-amino acids up to 0.9 M.[6]
Water Sparingly SolubleThe hydrophobic nature of the Fmoc group significantly restricts solubility in aqueous solutions.[9]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the saturation solubility of this compound using the saturation shake-flask method, followed by High-Performance Liquid Chromatography (HPLC) analysis.[7][10]

  • This compound

  • Selected solvents (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 50 mg) into several vials.

    • Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

    • Tightly cap the vials and vortex for 1-2 minutes.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Preparation of Samples for HPLC Analysis:

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Visualizations

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 prep3 Vortex to mix prep2->prep3 equil1 Incubate in thermostatic shaker (24-48h) prep3->equil1 Establish Equilibrium sep1 Centrifuge to pellet undissolved solid equil1->sep1 Separate Phases analysis1 Withdraw and filter supernatant sep1->analysis1 Isolate Saturated Solution analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 analysis4 Calculate solubility from calibration curve analysis3->analysis4

Workflow for Solubility Determination

Conclusion

This compound is expected to exhibit high solubility in DMF and other polar aprotic solvents, which is a critical characteristic for its effective use in solid-phase peptide synthesis. While specific quantitative data is limited, the provided information on the general solubility of Fmoc-protected amino acids and the detailed experimental protocol will enable researchers to confidently determine the optimal solvent conditions for their specific applications. This will, in turn, facilitate more efficient and reliable synthesis of peptide-based therapeutics and research tools.

References

An In-depth Technical Guide to Fmoc-1-piperidine-3-acetic Acid: Structural Analogs and Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-1-piperidine-3-acetic acid serves as a crucial building block in the synthesis of peptidomimetics and other complex organic molecules. Its rigid piperidine scaffold, combined with the versatile chemistry afforded by the acetic acid moiety and the widely utilized Fmoc protecting group, makes it a valuable component in the design of novel therapeutics. This technical guide explores the landscape of its structural analogs and derivatives, providing insights into their synthesis, biological activities, and the experimental protocols used for their evaluation.

Core Structure and Importance

This compound features a piperidine ring N-protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The acetic acid side chain at the 3-position provides a handle for further chemical modifications, such as amide bond formation. The Fmoc group is a base-labile protecting group, making it orthogonal to many acid-labile protecting groups used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). This orthogonality is fundamental to the stepwise assembly of complex molecules.

Structural Analogs and Derivatives: A Landscape of Possibilities

The core structure of this compound can be systematically modified to explore chemical space and optimize biological activity. Key areas of modification include the piperidine ring and the acetic acid side chain.

Piperidine Ring Modifications

Substitutions on the piperidine ring can significantly impact the conformational properties and biological interactions of the resulting molecules.

  • Substitution at the 4-position: Introducing substituents at the 4-position of the piperidine ring is a common strategy to modulate potency and selectivity. For example, the synthesis of 4-substituted piperidine derivatives has been explored in the development of various bioactive compounds.

  • Fused Ring Systems: Creating fused ring systems involving the piperidine core can lead to conformationally constrained analogs with enhanced receptor affinity and specificity.

Acetic Acid Side Chain Derivatization

The carboxylic acid group of the acetic acid side chain is a prime site for derivatization, allowing for the introduction of a wide array of functional groups.

  • Amide Formation: Coupling the carboxylic acid with various amines leads to the formation of amide derivatives. This is a widely used strategy in the synthesis of peptidomimetics and other bioactive compounds. For instance, piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of enzymes like cathepsin K.[1][2]

  • Esterification: Conversion of the carboxylic acid to an ester can modulate the pharmacokinetic properties of the molecule, such as its lipophilicity and metabolic stability.

  • Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding alcohol, providing a different functional group for further elaboration.

Synthesis and Methodologies

The synthesis of this compound analogs and derivatives often involves multi-step sequences. Below are generalized experimental protocols for key transformations.

General Protocol for Amide Coupling

A common method for forming amide bonds from the carboxylic acid of this compound is through the use of coupling agents.

Materials:

  • This compound

  • Amine of choice

  • Coupling agent (e.g., HATU, HBTU, EDC)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the coupling agent (1.1 equivalents) and the base (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Fmoc Deprotection

The removal of the Fmoc group is a critical step in many synthetic routes, particularly in SPPS.

Materials:

  • Fmoc-protected compound

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the Fmoc-protected compound in the deprotection reagent.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the piperidine and the dibenzofulvene-piperidine adduct by washing with the solvent.

  • The deprotected amine can then be used in the next synthetic step.

Biological Applications and Quantitative Data

Compound ClassTargetBiological Activity (IC50/Ki)Reference
Piperidine-3-carboxamide derivativesCathepsin KIC50 = 0.08 µM (for compound H-9)[1][2]
3,5-diamino-piperidine derivativesBacterial translationPotent translation inhibitors[3]
Piperidine carboxamide derivativesµ-calpainKi = 9 nM (for compound 11j)[4]

Signaling Pathways and Experimental Workflows

The design and evaluation of novel bioactive compounds often involve understanding their interaction with specific biological pathways and employing structured experimental workflows.

General Workflow for Drug Discovery

The process of discovering and developing new drugs based on the this compound scaffold typically follows a well-defined path.

G General Drug Discovery Workflow A Scaffold Selection (this compound) B Analog Synthesis (Library Generation) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Studies E->F G Clinical Trials F->G

Caption: A simplified workflow for drug discovery.

Hypothetical Signaling Pathway Inhibition

This compound derivatives can be designed to inhibit specific signaling pathways implicated in disease. For example, a derivative could be developed to block a kinase cascade.

G Kinase Cascade Inhibition Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor Derivative X Inhibitor->Kinase2

Caption: Inhibition of a signaling pathway by a derivative.

Conclusion

This compound and its analogs represent a versatile and valuable class of compounds for researchers in drug discovery and organic synthesis. The ability to systematically modify the core structure allows for the fine-tuning of physicochemical and biological properties. While a comprehensive database of all analogs and their specific activities is not yet established, the existing literature on related piperidine derivatives highlights the immense potential of this scaffold. Future research in this area is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

A Technical Guide to High-Purity Fmoc-1-piperidine-3-acetic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fmoc-1-piperidine-3-acetic acid is a specialized, non-proteinogenic amino acid derivative crucial for advanced peptide synthesis and drug discovery. As a cyclic, conformationally constrained building block, it enables researchers to design novel peptides with enhanced pharmacological properties. The piperidine moiety can introduce unique structural features into peptide backbones, influencing their stability, binding affinity, and biological activity.[1][2] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for its application in modern Solid-Phase Peptide Synthesis (SPPS), allowing for controlled, sequential addition to a growing peptide chain under mild conditions.[2][3][4] This guide provides an in-depth overview of commercial suppliers, quality control standards, and key experimental protocols relevant to the use of high-purity this compound.

Commercial Suppliers and Purity Specifications

The selection of a reliable supplier is critical for ensuring the quality and reproducibility of peptide synthesis.[5] High-purity starting materials directly correlate to higher yields, easier purification of the final peptide, and more consistent biological activity.[4] The following table summarizes key data for commercial suppliers of this compound and its enantiomeric forms.

SupplierProduct Name/SynonymCAS NumberMolecular FormulaPurity Specification
Chem-Impex (S)-(1-Fmoc-piperidin-3-yl)acetic acid1217646-18-8C₂₂H₂₃NO₄≥ 99% (HPLC)
Chem-Impex (R)-(1-Fmoc-piperidin-3-yl)acetic acid1217739-96-2C₂₂H₂₃NO₄≥ 98% (HPLC)
Various Suppliers (S)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID193693-62-8C₂₂H₂₃NO₄Supplier Dependent
Sigma-Aldrich 4-Fmoc-1-piperazineacetic acid hydrate*180576-05-0C₂₁H₂₂N₂O₄ · xH₂O≥ 97.0%

*Note: 4-Fmoc-1-piperazineacetic acid is a related but structurally distinct piperazine-based derivative also used in peptide synthesis.[6]

Experimental Protocols and Quality Control

The successful incorporation of this compound into a peptide sequence is dependent on rigorous quality control of the building block and adherence to established synthesis protocols.

Quality Control Workflow for Fmoc-Amino Acids

Manufacturers employ a suite of analytical techniques to verify the structure and purity of Fmoc-amino acids before they are supplied to researchers.[5] The primary goal is to ensure high chemical and stereochemical integrity, which is essential for reproducible synthesis outcomes. Key quality parameters include HPLC purity (typically ≥99%), enantiomeric purity (≥99.8%), and strict limits on process-related impurities such as residual free amino acids (≤0.2%) and acetic acid (≤0.02%), which can cause chain termination or side reactions.[7]

QC_Workflow Figure 1: Quality Control Workflow for Fmoc-Amino Acids cluster_input Material Intake cluster_testing Analytical Testing cluster_review Data Review & Release cluster_output Final Disposition raw_material Receive Batch of This compound hplc Purity Analysis (HPLC) raw_material->hplc Sample nmr Structural Verification (¹H NMR, ¹³C NMR) hplc->nmr ms Molecular Weight Confirmation (Mass Spec) nmr->ms chiral Enantiomeric Purity (Chiral HPLC/GC) ms->chiral data_review Review All Analytical Data Against Specifications chiral->data_review decision Pass/Fail? data_review->decision pass_node Issue Certificate of Analysis (CoA) Release for Sale decision->pass_node Pass fail_node Quarantine & Reject Batch decision->fail_node Fail

Figure 1: Quality Control Workflow for Fmoc-Amino Acids
Protocol for Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the standard method for incorporating Fmoc-protected amino acids into a peptide chain.[3][4] The process is cyclic, involving the sequential deprotection of the N-terminal Fmoc group and coupling of the next amino acid in the sequence.[3][8]

Core Steps:

  • Resin Preparation: The synthesis begins with a solid support (resin), to which the first amino acid is covalently attached.[3][9] The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[8]

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed to expose a free amine. This is typically achieved by treating the resin with a solution of 20% piperidine in DMF for 15-30 minutes.[3][10] The liberated dibenzofulvene intermediate is scavenged by piperidine to prevent side reactions.[10][11]

  • Washing: Following deprotection, the resin is thoroughly washed with DMF to remove residual piperidine and byproducts, which is critical to prevent premature deprotection in the next cycle.[8][11]

  • Amino Acid Activation and Coupling: The carboxylic acid of the incoming this compound is activated using a coupling reagent (e.g., HCTU, HATU). The activated amino acid is then added to the resin, where it reacts with the free amine to form a new peptide bond.[3][8] This reaction is typically carried out for 1-2 hours.[3]

  • Final Washing: The resin is washed again with DMF to remove excess reagents and byproducts.[8]

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the target peptide sequence.[3]

SPPS_Cycle Figure 2: The Fmoc-SPPS Cycle cluster_deprotection Step 1: Deprotection cluster_coupling Step 2: Coupling start_resin Start: Peptide-Resin with N-terminal Fmoc group deprotection Add 20% Piperidine in DMF (Removes Fmoc group) start_resin->deprotection wash1 Wash with DMF deprotection->wash1 deprotected_resin Peptide-Resin with Free N-terminal Amine wash1->deprotected_resin activate Activate incoming This compound (e.g., with HCTU/HATU) deprotected_resin->activate Prepare for next cycle couple Add activated amino acid to resin to form peptide bond activate->couple wash2 Wash with DMF couple->wash2 end_resin Result: Peptide-Resin (Lengthened by one residue) with new N-terminal Fmoc wash2->end_resin end_resin->deprotection Repeat for next amino acid

Figure 2: The Fmoc-SPPS Cycle

References

Spectroscopic and Spectrometric Characterization of Fmoc-1-piperidine-3-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for Fmoc-1-piperidine-3-acetic acid, a key building block in modern peptide synthesis and drug discovery. Due to the limited availability of public domain raw experimental data for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, it details the experimental protocols required to obtain and verify these analytical parameters, ensuring a robust characterization of the compound for research and development applications.

Core Compound Information

This compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry, functionalized with an acetic acid moiety at the 3-position and protected at the nitrogen atom with a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acid residues.

PropertyValue
Molecular Formula C₂₂H₂₃NO₄
Molecular Weight 365.43 g/mol
CAS Number (S)-enantiomer 1217646-18-8[1]
CAS Number (R)-enantiomer 1217739-96-2[2]

Expected Spectroscopic and Spectrometric Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses. These predictions are based on the known chemical shifts and fragmentation patterns of the constituent functional groups (Fmoc, piperidine, and acetic acid).

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ (Deuterated Chloroform)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.77d2HFmoc (aromatic)
~7.59d2HFmoc (aromatic)
~7.40t2HFmoc (aromatic)
~7.31t2HFmoc (aromatic)
~4.45d2HFmoc (CH₂)
~4.24t1HFmoc (CH)
~4.0 - 3.8m2HPiperidine (H2, H6 - axial)
~3.0 - 2.8m2HPiperidine (H2, H6 - equatorial)
~2.5 - 2.3m2HAcetic acid (CH₂)
~2.2 - 2.0m1HPiperidine (H3)
~1.8 - 1.2m4HPiperidine (H4, H5)
~11.0br s1HCarboxylic acid (OH)
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ (Deuterated Chloroform)

Chemical Shift (δ) ppmAssignment
~175Carboxylic acid (C=O)
~155Fmoc (C=O)
~144Fmoc (aromatic quaternary)
~141Fmoc (aromatic quaternary)
~128Fmoc (aromatic CH)
~127Fmoc (aromatic CH)
~125Fmoc (aromatic CH)
~120Fmoc (aromatic CH)
~67Fmoc (CH₂)
~50Piperidine (C2, C6)
~47Fmoc (CH)
~40Piperidine (C3)
~38Acetic acid (CH₂)
~30Piperidine (C4)
~25Piperidine (C5)
Table 3: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

m/z (Mass-to-Charge Ratio)Ion SpeciesDescription
366.16[M+H]⁺Protonated molecular ion
388.14[M+Na]⁺Sodiated molecular ion
179.08[Fmoc-CH₂]⁺Fragment corresponding to the fluorenylmethyloxycarbonyl methylene group
165.07[Fluorenyl]⁺Fragment corresponding to the fluorenyl group

Experimental Protocols

Detailed methodologies for the acquisition of NMR and Mass Spec data are crucial for obtaining reliable and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Parameters:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas (N₂) Flow: 5-10 L/min.

  • Drying Gas Temperature: 250-350 °C.

  • Mass Range: 100-500 m/z.

Data Analysis:

  • Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).

  • Identify other common adducts, such as the sodiated ion ([M+Na]⁺).

  • If performing tandem MS (MS/MS), select the [M+H]⁺ ion for fragmentation and analyze the resulting product ions to confirm the structure.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic and spectrometric characterization of this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic and Spectrometric Analysis start Starting Materials (Piperidine-3-acetic acid, Fmoc-Cl) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Purity and Structural Check ms Mass Spectrometry (ESI-MS) purification->ms Molecular Weight Verification data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms->data_analysis final_product final_product data_analysis->final_product Verified this compound

Caption: Workflow for the synthesis and characterization of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams provide visual representations of the logical relationships in the context of utilizing this compound in peptide synthesis.

G cluster_workflow Solid-Phase Peptide Synthesis (SPPS) Cycle resin Solid Support (Resin) deprotection Fmoc Deprotection (e.g., Piperidine) resin->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) deprotection->coupling washing Washing coupling->washing washing->deprotection Next Cycle end_node Cleavage from Resin and Final Deprotection washing->end_node Final Cycle start_node Start with Resin-Bound Amino Acid start_node->resin

Caption: General workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

This comprehensive guide provides the necessary theoretical and practical information for the successful characterization of this compound, a valuable reagent for researchers and professionals in the field of peptide chemistry and drug development.

References

The Strategic Integration of Fmoc-1-piperidine-3-acetic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in contemporary drug discovery, featuring prominently in the architecture of numerous approved pharmaceuticals. Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile template for constructing molecules with diverse biological activities. Within the repertoire of piperidine-based building blocks, Fmoc-1-piperidine-3-acetic acid has emerged as a valuable tool, particularly in the realm of peptide and peptidomimetic drug design. This technical guide elucidates the role of this specialized amino acid analogue, detailing its application, relevant experimental protocols, and the underlying principles that govern its utility in medicinal chemistry.

The Piperidine Moiety: A Privileged Scaffold in Drug Design

Piperidine and its derivatives are integral components in a wide array of therapeutic agents, spanning indications from central nervous system disorders to oncology.[1][2] The six-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity and conformational flexibility, enabling it to interact with biological targets in a precise and potent manner. The incorporation of a piperidine ring into a molecule can enhance its metabolic stability, improve its solubility, and facilitate its transport across biological membranes, including the blood-brain barrier.[3]

This compound: A Versatile Building Block for Peptide Modification

This compound is a non-proteinogenic amino acid that is strategically employed in solid-phase peptide synthesis (SPPS) to introduce a piperidine constraint into a peptide backbone. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the piperidine nitrogen allows for its seamless integration into standard Fmoc-based SPPS protocols. The acetic acid side chain provides the necessary functionality for coupling to the growing peptide chain.

The primary rationale for incorporating this compound is to induce specific secondary structures, such as β-turns.[1][4] These well-defined conformational motifs are often critical for the biological activity of peptides, as they orient key side-chain residues for optimal interaction with their receptors. By acting as a β-turn mimetic, the piperidine ring system can lock the peptide into a bioactive conformation, thereby enhancing its potency and selectivity.[1]

Data Presentation: Physicochemical Properties

For researchers considering the use of this compound, a clear understanding of its fundamental properties is essential. The following table summarizes key physicochemical data for both the (R) and (S) enantiomers.

Property(R)-(1-Fmoc-piperidin-3-yl)acetic acid(S)-(1-Fmoc-piperidin-3-yl)acetic acidReference
CAS Number 1217739-96-21217646-18-8[5]
Molecular Formula C₂₂H₂₃NO₄C₂₂H₂₃NO₄[5]
Molecular Weight 365.43 g/mol 365.43 g/mol [5]
Appearance White powderWhite powder[5]
Purity (HPLC) ≥ 98%≥ 99%[5]

Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on well-established SPPS methodologies. Below are detailed protocols for the key steps involved.

Protocol 1: Fmoc Deprotection

This procedure outlines the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]

Protocol 2: Amino Acid Coupling

This protocol describes the coupling of an Fmoc-protected amino acid, including this compound, to the deprotected N-terminus of the peptide-resin.

Materials:

  • Deprotected peptide-resin

  • Fmoc-amino acid (3-5 equivalents)

  • Coupling reagent (e.g., HCTU, HATU) (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF

Procedure:

  • In a separate vial, dissolve the Fmoc-amino acid and the coupling reagent in DMF.

  • Add DIPEA to the solution to activate the carboxylic acid.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Wash the resin with DMF (3-5 times).

Protocol 3: Cleavage and Deprotection

This final step cleaves the synthesized peptide from the solid support and removes any side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare the cleavage cocktail fresh.

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Visualizing the Workflow and Rationale

To further clarify the role and integration of this compound, the following diagrams illustrate the key concepts and processes.

sps_workflow Resin Solid Support (Resin) Fmoc_AA1 Couple first Fmoc-Amino Acid Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA1->Deprotection1 Fmoc_Pip Couple This compound Deprotection1->Fmoc_Pip Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Pip->Deprotection2 Fmoc_AA2 Couple next Fmoc-Amino Acid Deprotection2->Fmoc_AA2 Cleavage Cleavage from Resin & Side-chain Deprotection Fmoc_AA2->Cleavage Peptide Purified Peptide with Piperidine Moiety Cleavage->Peptide

Figure 1. Simplified workflow for incorporating this compound into a peptide via SPPS.

beta_turn_mimicry cluster_peptide Peptide Backbone cluster_turn β-Turn Formation p1 Residue i-1 pip Piperidine-3-acetic acid (Residue i) H_bond Hydrogen Bond p1->H_bond p2 Residue i+1 pip->H_bond Induces Turn p3 Residue i+2 p3->H_bond

Figure 2. Conceptual diagram illustrating the role of the piperidine moiety as a β-turn mimetic.

fmoc_deprotection_mechanism Fmoc_Peptide Fmoc-N-Peptide-Resin Proton_Abstraction Proton Abstraction from Fluorenyl Group Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Scavenging Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Deprotected_Peptide H₂N-Peptide-Resin Beta_Elimination->Deprotected_Peptide Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Dibenzofulvene->DBF_Adduct

Figure 3. Mechanism of Fmoc deprotection by piperidine during solid-phase peptide synthesis.

Conclusion

This compound represents a sophisticated and powerful tool in the medicinal chemist's arsenal for the design and synthesis of structurally constrained peptides and peptidomimetics. Its ability to induce and stabilize β-turn conformations can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. By leveraging standard Fmoc-SPPS protocols, researchers can readily incorporate this building block into novel therapeutic candidates. A thorough understanding of the underlying chemical principles and experimental methodologies is paramount to harnessing the full potential of this compound in the pursuit of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for Fmoc-L-piperidine-3-acetic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-piperidine-3-acetic acid is a non-canonical, cyclic amino acid derivative increasingly utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and novel functionalities into peptide structures. The incorporation of the piperidine scaffold can enhance metabolic stability, receptor affinity, and cell permeability, making it a valuable tool in drug discovery and development.[1][2] Peptides containing such motifs are being explored for various therapeutic applications, including their use as enzyme inhibitors.[1]

These application notes provide detailed protocols and guidelines for the efficient incorporation of Fmoc-L-piperidine-3-acetic acid into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). Due to the steric hindrance of this cyclic amino acid, optimized coupling strategies are often necessary to achieve high yields and purity.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-L-piperidine-3-acetic acid is presented below.

PropertyValue
Synonyms (S)-Fmoc-(3-carboxymethyl)piperidine
CAS Number 1217646-18-8
Molecular Formula C₂₂H₂₃NO₄
Molecular Weight 365.43 g/mol
Appearance White powder
Purity ≥ 99% (HPLC)
Storage Store at 0-8°C

Experimental Protocols

General Workflow for SPPS using Fmoc-L-piperidine-3-acetic acid

The following diagram illustrates the general workflow for incorporating Fmoc-L-piperidine-3-acetic acid into a peptide sequence during Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Coupling of Fmoc-L-piperidine-3-acetic acid Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Washing Deprotection2->Wash3 Elongation Peptide Chain Elongation (Repeat Deprotection-Wash-Coupling) Wash3->Elongation Cleavage Cleavage from Resin & Side-chain Deprotection Elongation->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

General workflow for SPPS.
Resin Preparation and Swelling

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes with gentle agitation.[3]

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-L-piperidine-3-acetic acid

Due to the steric hindrance of Fmoc-L-piperidine-3-acetic acid, standard coupling conditions may result in low yields. The use of more potent coupling reagents and/or a double coupling strategy is highly recommended.[4]

Protocol 3.1: Single Coupling with HATU

  • In a separate vial, dissolve Fmoc-L-piperidine-3-acetic acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9-4.9 equivalents) in DMF.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • After the coupling, wash the resin thoroughly with DMF.

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to the double coupling protocol.

Protocol 3.2: Double Coupling

  • Following the first coupling and washing steps as described in Protocol 3.1, repeat the coupling procedure with a fresh solution of activated Fmoc-L-piperidine-3-acetic acid.

  • Allow the second coupling to proceed for 1-2 hours.

  • Wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is still positive, capping of the unreacted amines is recommended to avoid deletion sequences.

Table 1: Recommended Coupling Conditions for Sterically Hindered Amino Acids

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeNotes
HATU/DIPEA 4 : 3.9 : 845-60 minHighly efficient for hindered couplings. Pre-activation of 1-5 minutes is recommended.[4]
HBTU/DIPEA 4 : 3.9 : 860-120 minA common and effective coupling reagent.
DIC/Oxyma 4 : 4 : 460-120 minGood for minimizing racemization.
Capping of Unreacted Amines (Optional)

If the coupling reaction remains incomplete after double coupling, it is advisable to cap the unreacted free amines to prevent the formation of deletion peptides.

  • Prepare a capping solution of acetic anhydride and a non-nucleophilic base like DIPEA or pyridine in DMF (e.g., acetic anhydride/pyridine/DMF, 1:2:3).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin thoroughly with DMF.

Peptide Chain Elongation

Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired sequence.

Cleavage from Resin and Side-Chain Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Treat the dried peptide-resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours at room temperature.

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the cleaved peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

  • Dry the peptide pellet under vacuum.

Purification

The crude peptide can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 30 minutes).

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peaks and analyze them by mass spectrometry to confirm the identity of the desired peptide. Pool the pure fractions and lyophilize to obtain the final product.

Application Example: Inhibition of Bacterial Cysteine Protease IdeS

Peptide analogues containing a piperidine moiety have been synthesized and identified as selective noncovalent inhibitors of the bacterial cysteine protease IdeS from Streptococcus pyogenes.[1] IdeS is a virulence factor that cleaves human immunoglobulin G (IgG), thereby impairing the host's immune response. Inhibition of IdeS is a potential therapeutic strategy against S. pyogenes infections.

The synthesized peptide analogues mimic the hinge region of IgG, with the piperidine structure replacing a glycine residue. This modification introduces a rigid scaffold that contributes to the inhibitory activity.

Signaling Pathway Context

The following diagram illustrates the role of IdeS in immune evasion and the inhibitory action of the piperidine-containing peptide analogue.

IdeS_Inhibition cluster_host Host Immune System IdeS IdeS Protease IgG Immunoglobulin G (IgG) IdeS->IgG cleaves Fc_receptor Fc Receptor IgG->Fc_receptor Phagocyte Phagocytic Cell Opsonization Opsonization & Phagocytosis Fc_receptor->Opsonization Peptide_Inhibitor Piperidine-containing Peptide Analogue Peptide_Inhibitor->IdeS

Inhibition of IdeS by a piperidine-containing peptide.

Conclusion

Fmoc-L-piperidine-3-acetic acid is a valuable building block for the synthesis of conformationally constrained and biologically active peptides. While its incorporation requires optimized coupling strategies due to steric hindrance, the protocols outlined in these application notes provide a reliable framework for its successful use in SPPS. The resulting piperidine-containing peptides hold significant promise for the development of novel therapeutics.

References

Application Note: Standard Protocol for the Solid-Phase Coupling of Fmoc-1-piperidine-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Introduction: Fmoc-1-piperidine-3-acetic acid is a cyclic β-amino acid analogue used as a building block in peptide and peptidomimetic synthesis to introduce conformational constraints and novel structural motifs. Its incorporation into a peptide sequence follows the general principles of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. This document provides a detailed protocol for the efficient coupling of this compound onto a solid support-bound peptide chain. The protocol covers resin preparation, amino acid activation, coupling, and monitoring of the reaction.

Principle: The coupling process involves two primary stages:

  • Activation: The carboxylic acid moiety of this compound is converted into a highly reactive species. This is typically achieved using a coupling reagent, which forms an active ester or a similar intermediate.

  • Acylation: The activated amino acid analogue then reacts with the free N-terminal amine of the peptide chain anchored to the solid support, forming a stable amide bond.[1][2]

This cycle is preceded by the removal of the temporary Fmoc protecting group from the resin-bound peptide, a step typically accomplished using a solution of piperidine in a suitable solvent.[3][4]

Experimental Protocols

I. Resin Preparation: N-terminal Fmoc Deprotection

This protocol assumes the synthesis is being performed on a standard solid-phase resin (e.g., Rink Amide, Wang) with a pre-existing Fmoc-protected peptide chain.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.[5]

  • Initial Wash: Drain the DMF from the swollen resin.

  • Fmoc Removal: Add a solution of 20% piperidine in DMF to the resin. Allow the reaction to proceed for 5-10 minutes with agitation.[3][6]

  • Second Deprotection (Optional but Recommended): Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[7]

  • Washing: Drain the piperidine solution and wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene byproduct. A typical wash cycle is:

    • 5 x DMF washes[1]

    • 3 x Isopropanol (IPA) washes[3]

    • 5 x DMF washes[7]

  • Confirmation (Optional): Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine. Note: The Kaiser test is not reliable for secondary amines.[8]

II. Activation and Coupling of this compound

This section details the activation of the carboxylic acid and its subsequent coupling to the prepared resin. The choice of coupling reagent is critical for efficiency. Uronium/aminium salt-based reagents like HBTU and HATU are highly effective.[8][9]

  • Prepare Activation Solution: In a separate vial, dissolve this compound and the chosen coupling reagent in DMF. See Table 1 for recommended reagent systems and quantities.

  • Pre-activation: Add the corresponding base (e.g., DIPEA or NMM) to the activation solution and mix for 1-5 minutes. This initiates the formation of the active ester.[2][10]

  • Coupling Reaction: Add the pre-activated amino acid solution to the washed, deprotected peptide-resin.[1]

  • Reaction Time: Agitate the reaction mixture at room temperature for the recommended time (typically 1-4 hours). For potentially difficult couplings, this time can be extended.[1][11]

  • Post-Coupling Wash: After the coupling period, drain the reaction solution and wash the resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts.[1]

  • Monitoring Coupling Completion: Perform a Kaiser test on a few resin beads. A negative result (clear or yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) is recommended.[8]

III. Capping of Unreacted Amines (Optional)

To prevent the formation of deletion sequences, any unreacted N-terminal amines can be permanently blocked through acetylation.

  • Prepare Capping Solution: Create a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common mixture is acetic anhydride/pyridine/DMF (e.g., 3:2 ratio of acetic anhydride to pyridine in DMF).[1][7]

  • Capping Reaction: Add the capping solution to the resin and agitate for 20-30 minutes.[1]

  • Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) before proceeding to the next synthesis cycle.[5]

Data Presentation

Table 1: Recommended Coupling Reagent Systems

Coupling ReagentAdditiveBaseMolar Ratio (Acid:Reagent:Base)Recommended Use
HBTU HOBt (intrinsic)DIPEA or NMM1 : 0.95 : 2Standard, efficient coupling.[10]
HATU HOAt (intrinsic)DIPEA or Collidine1 : 0.95 : 2Recommended for sterically hindered or difficult couplings.[1][9]
DIC HOBt or Oxyma PureN/A (or catalytic base)1 : 1 : 1 (Acid:DIC:Additive)Carbodiimide method; minimizes racemization.[3][9]
PyBOP N/ADIPEA or NMM1 : 1 : 2Phosphonium salt-based reagent, effective for many systems.[12]

Abbreviations: HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC: (N,N'-Diisopropylcarbodiimide), HOBt: (Hydroxybenzotriazole), HOAt: (1-Hydroxy-7-azabenzotriazole), PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIPEA: (N,N-Diisopropylethylamine), NMM: (N-Methylmorpholine).

Table 2: Typical Reaction Parameters for Coupling

ParameterRecommended ValueNotes
Amino Acid Equivalents 3 - 5 eq.Relative to resin loading capacity.
Coupling Reagent Equivalents 0.95 - 1.0 eq.Relative to the amino acid.
Base Equivalents 2 - 4 eq.Relative to the amino acid.
Solvent DMFEnsure use of high-purity, amine-free grade.[1]
Reaction Time 1 - 4 hoursCan be extended for difficult couplings. Double coupling may be necessary.[1]
Temperature Room TemperatureIncreased temperature can be used cautiously to improve efficiency but may increase side reactions.

Mandatory Visualizations

G cluster_prep Resin Preparation cluster_couple Coupling Cycle cluster_finish Completion & Capping Swell 1. Swell Resin in DMF Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash_Prep 3. Wash Resin (DMF, IPA, DMF) Deprotect->Wash_Prep Activate 4. Pre-activate Amino Acid (Fmoc-AA + Reagent + Base) Wash_Prep->Activate Couple 5. Add to Resin & Agitate Activate->Couple Wash_Couple 6. Wash Resin (DMF) Couple->Wash_Couple Monitor 7. Monitor Completion (Kaiser Test) Wash_Couple->Monitor Capping 8. Cap Unreacted Amines (Optional) Monitor->Capping Incomplete Next_Cycle Proceed to Next Cycle Monitor->Next_Cycle Complete Capping->Wash_Couple Re-wash

Caption: Workflow for the solid-phase coupling of an Fmoc-protected amino acid.

Caption: Diagram of the activation and coupling reaction steps.

References

Application Note: Optimized Fmoc Deprotection for Peptides Containing Piperidine Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, drug discovery, and process development.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most widely used Nα-amino protecting group in modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, typically with piperidine. This orthogonality to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) forms the basis of the prevalent Fmoc/tBu synthesis strategy.[1][2] The incorporation of non-natural amino acids is a key strategy for modulating the pharmacological properties of peptides. Piperidine acetic acid is one such building block used to introduce conformational constraints or alter solubility. However, its inherent basic secondary amine presents a significant challenge to standard Fmoc-SPPS protocols. The piperidine moiety within the peptide backbone can itself influence the rate of Fmoc deprotection and promote undesirable side reactions.

This application note provides a detailed analysis of the challenges and presents optimized protocols for the successful Fmoc deprotection of peptides containing piperidine acetic acid.

Core Challenge: Internal Basicity

The primary challenge arises from the nucleophilic and basic nature of the piperidine ring integrated into the peptide sequence. This internal base can catalyze two major side reactions:

  • Premature Deprotection: The piperidine acetic acid moiety can slowly catalyze the removal of the Fmoc group from the N-terminus of the same or adjacent peptide chains on the resin. This can lead to the formation of deletion sequences if it occurs prior to the intended coupling step.

  • Aspartimide Formation: For sequences containing aspartic acid residues, the internal piperidine moiety can significantly accelerate the formation of aspartimide, a common base-induced side reaction in SPPS.[3][4] This cyclic imide intermediate can subsequently be opened by nucleophiles (such as piperidine from the deprotection solution) to yield a mixture of α- and β-aspartyl peptides, which are difficult to separate from the target peptide.[4]

Therefore, deprotection conditions must be carefully optimized to be strong enough to completely remove the N-terminal Fmoc group in a timely manner but mild enough to prevent side reactions catalyzed by the combined effect of the external deprotection reagent and the internal basic moiety.

Comparative Analysis of Deprotection Conditions

The choice of base, its concentration, and the presence of additives are critical for minimizing side reactions. While direct data on piperidine acetic acid is limited, data from studies on other "difficult" or base-sensitive sequences provide valuable insights into optimizing deprotection conditions.

Deprotection ReagentConcentration (% v/v)AdditiveTypical Purity OutcomeKey Side Reactions NotedReference
Piperidine (PP)20% in DMFNone (Standard)Can be high, but sequence-dependentAspartimide formation, racemization at C-terminal Cys.[3][5][6][7]
4-Methylpiperidine (4MP)20% in DMFNoneSimilar to piperidine; may offer slight advantages in specific cases.Similar profile to piperidine.[7][8]
Piperazine (PZ)10% w/v in 9:1 DMF/EtOHNoneCan offer higher purity in sensitive sequences compared to piperidine.Reduced aspartimide formation.[3][3][7]
Piperazine (PZ)5% in DMF1% DBU + 1% Formic Acid (FA)HighSignificantly suppresses aspartimide formation compared to 20% piperidine.[4][4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% in DMF2% Piperidine (as scavenger)High, very fast deprotection.Should not be used with Asp-containing peptides due to high risk of aspartimide formation.[9][9]
Piperidine20% in DMF0.1 M HOBtHighHOBt addition can suppress base-induced side reactions.[3][3]

Recommendations:

For peptides containing piperidine acetic acid, especially those also containing sensitive residues like Asp, standard 20% piperidine should be used with caution. The most promising approach is the use of a modified deprotection cocktail, such as 5% piperazine with 1% DBU and 1% formic acid or 10% piperazine with 0.1 M HOBt , to suppress aspartimide formation while ensuring efficient Fmoc removal.[3][4]

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection using Piperazine/DBU/FA

This protocol is recommended for sequences containing piperidine acetic acid, particularly when aspartic acid is also present.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[10] Drain the DMF.

  • Prepare Deprotection Solution: Prepare a fresh solution of 5% (v/v) piperazine, 1% (v/v) DBU, and 1% (v/v) formic acid in DMF.

  • First Deprotection: Add the deprotection solution to the resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 3 minutes. Drain the solution.

  • Second Deprotection: Add a fresh portion of the deprotection solution to the resin. Agitate the mixture for 10-15 minutes at room temperature. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (6 x 10 mL per gram of resin) to completely remove the deprotection reagents and by-products.

  • Monitoring (Optional): Perform a Kaiser test or Chloranil test to confirm the presence of a free primary amine, indicating complete deprotection.

Protocol 2: UV-Vis Monitoring of Fmoc Deprotection

Real-time monitoring of the release of the dibenzofulvene-piperidine adduct allows for the precise determination of the deprotection endpoint, preventing unnecessary exposure of the peptide to basic conditions.

  • Setup: Use an automated peptide synthesizer equipped with a UV-Vis flow cell or perform the deprotection in a quartz cuvette for manual synthesis.

  • Blank: Use the chosen deprotection solution (e.g., 20% piperidine in DMF) as a blank to zero the spectrophotometer at ~301 nm.[10]

  • Initiate Deprotection: Add the deprotection solution to the swelled peptide-resin.

  • Monitor Absorbance: Continuously monitor the absorbance of the solution at 301 nm. The absorbance will increase as the dibenzofulvene adduct is formed and released from the resin.

  • Determine Endpoint: The deprotection is complete when the absorbance reaches a stable plateau, indicating that no more Fmoc group is being removed.

  • Washing: Immediately drain the deprotection solution and begin the DMF washing steps as described in the previous protocol.

Visualizations

Fmoc_Deprotection_Mechanism Resin Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction at C9 of Fluorenyl Ring Resin->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction 1. Adduct DBF-Piperidine Adduct (UV Active) Piperidine->Adduct Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination DBF Dibenzofulvene (DBF) + CO₂ Beta_Elimination->DBF Deprotected_Peptide H₂N-Peptide-Resin Beta_Elimination->Deprotected_Peptide DBF->Adduct 3. Scavenging

Caption: General mechanism of Fmoc deprotection using piperidine.

SPPS_Workflow SPPS Cycle with Modified Deprotection start Start with Fmoc-Peptide-Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (Modified Conditions) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 monitor 4. Confirmation Test (e.g., Kaiser Test) wash1->monitor monitor->deprotect Negative (Incomplete) couple 5. Couple next Fmoc-AA-OH monitor->couple Positive wash2 6. Wash (DMF) couple->wash2 end_cycle Repeat Cycle or Proceed to Cleavage wash2->end_cycle

Caption: Experimental workflow for a single SPPS cycle.

References

Application Notes and Protocols for the Incorporation of Fmoc-1-piperidine-3-acetic acid into Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have garnered significant interest in drug discovery due to their enhanced metabolic stability, receptor selectivity, and binding affinity compared to their linear counterparts. The incorporation of non-proteinogenic amino acids, such as Fmoc-1-piperidine-3-acetic acid, offers a valuable strategy to introduce conformational rigidity and novel structural motifs into peptide scaffolds. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

This compound is a cyclic, non-natural amino acid analogue. Its piperidine ring structure can induce specific turns and conformations within a peptide chain, making it a powerful tool for designing constrained peptides with improved pharmacological properties. The following sections will detail the necessary materials, step-by-step protocols, and key considerations for utilizing this building block in peptide synthesis.

Data Presentation

The efficiency of peptide synthesis can be influenced by various factors, including the choice of reagents for the deprotection of the Fmoc group. While piperidine is the most common reagent, alternatives have been explored to mitigate potential side reactions and address regulatory concerns.[1][2] The following table summarizes a comparative study of different deprotection reagents on the yield and purity of synthesized peptides. While this data is not specific to peptides containing 1-piperidine-3-acetic acid, it provides a valuable reference for expected outcomes in a standard SPPS workflow.

Table 1: Comparison of Deprotection Reagents on Peptide Synthesis Yield and Purity [1]

Deprotection ReagentPeptide SequenceTotal Crude Yield (%)Purity (%)Peptide-Specific Yield (%)
4-Methylpiperidine (4MP) NBC11273.2 53.657.7
Piperidine (PP)NBC11272.047.634.9
Piperazine (PZ)NBC11243.657.7 31.0
4-Methylpiperidine (4MP) NBC75993.6 50.444.4
Piperidine (PP)NBC75981.659.1 48.2
Piperazine (PZ)NBC75974.755.641.5

Data adapted from a study comparing deprotection reagents in microwave-assisted Fmoc peptide synthesis.[1]

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a linear peptide incorporating (S)-1-Fmoc-piperidine-3-carboxylic acid on a 0.1 mmol scale using Fmoc/tBu chemistry.

Materials
  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids (including (S)-1-Fmoc-piperidine-3-carboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Treat the resin with a 20% piperidine in DMF solution for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.[3]

    • Wash the resin thoroughly with DMF (5 times).[3]

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.[3]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[3]

    • Monitor the coupling completion using a ninhydrin test.

    • Wash the resin with DMF (5 times).[3]

  • Incorporation of (S)-1-Fmoc-piperidine-3-carboxylic acid:

    • Due to the potential for steric hindrance, using a more potent coupling reagent like HATU is recommended.

    • In a separate vial, dissolve (S)-1-Fmoc-piperidine-3-carboxylic acid (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for at least 4 hours at room temperature. It is advisable not to exceed 24 hours.[4]

    • Monitor the coupling completion using a ninhydrin test. If the test is positive (indicating incomplete coupling), a double coupling is recommended.

    • Wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the specific incorporation) for each subsequent amino acid in the sequence.[3]

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (as in step 2).[3]

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.[3]

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[3]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[3]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.[3]

Protocol 2: Peptide Purification
  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

  • Purification: Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Fraction Collection and Analysis: Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Start Start: Swollen Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Washing1->Amino_Acid_Coupling Washing2 DMF Wash Amino_Acid_Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship for Constrained Peptide Design

Constrained_Peptide_Design Linear_Peptide Linear Peptide Piperidine_Acid Incorporate This compound Linear_Peptide->Piperidine_Acid Conformational_Constraint Induce Conformational Constraint Piperidine_Acid->Conformational_Constraint Improved_Properties Improved Pharmacological Properties Conformational_Constraint->Improved_Properties Increased_Stability Increased Metabolic Stability Improved_Properties->Increased_Stability Enhanced_Affinity Enhanced Receptor Affinity Improved_Properties->Enhanced_Affinity

Caption: Rationale for incorporating piperidine-3-acetic acid.

References

Application Notes: The Use of Fmoc-1-piperidine-3-acetic Acid in Peptidomimetics Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target. Fmoc-1-piperidine-3-acetic acid is a versatile building block used in Solid-Phase Peptide Synthesis (SPPS) to introduce a piperidine scaffold into a peptide sequence.[2] This modification serves to restrict rotational freedom, improve enzymatic resistance, and enhance overall pharmacological properties, making it a valuable tool for medicinal chemists and drug development professionals.[1][3]

Key Applications

  • Conformational Constraint: The rigid piperidine ring introduces a well-defined structural constraint into the peptide backbone. This can be used to induce specific secondary structures, such as β-turns or helical folds, which are often critical for receptor recognition.[4]

  • Enhanced Metabolic Stability: The incorporation of the non-natural piperidine structure can block cleavage sites for proteases, significantly increasing the in vivo half-life of the resulting peptidomimetic compared to its natural peptide counterpart.[1]

  • Improved Pharmacokinetics: The piperidine moiety can alter the physicochemical properties of the peptide, such as solubility and membrane permeability, which are crucial for drug formulation and delivery.[2]

  • Drug Discovery & Development: This building block is employed in the design of novel therapeutics targeting a wide range of biological pathways.[2][3] Its derivatives have been explored in neuroscience research to understand receptor interactions and as potential inhibitors of enzymes like aspartic peptidases.[2][5]

Illustrative Data Presentation

Quantitative analysis is essential to validate the advantages of incorporating this compound. Below is a table showcasing example data comparing a hypothetical native peptide with its peptidomimetic analog. Researchers should populate such tables with their own experimental data.

PropertyNative Peptide (e.g., H-Ala-Gly-Phe-Leu-NH₂)Peptidomimetic Analog (e.g., H-Ala-(Pip3Ac)-Phe-Leu-NH₂)Rationale for Change
Synthesis Yield ~35%~25-30%Coupling of sterically hindered non-natural amino acids can sometimes be less efficient.
Purity (RP-HPLC) >98%>95%Achievable with standard purification protocols.
Identity (ESI-MS) [M+H]⁺ Calculated: 407.25[M+H]⁺ Calculated: 474.31Mass shift confirms incorporation of the piperidine-3-acetic acid residue.
Proteolytic Stability 50% degradation in 1 hr (trypsin assay)<10% degradation in 1 hr (trypsin assay)The non-natural backbone is resistant to enzymatic cleavage.
Binding Affinity (Kᵢ) 150 nM45 nMPre-organization of the pharmacophore can lead to a more favorable binding entropy.

Experimental Protocols

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol describes a standard manual synthesis cycle for incorporating the this compound building block into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids and this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF[6]

  • Coupling Reagents: HCTU (or HATU), N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM

  • Capping Solution (optional): Acetic anhydride/Pyridine/DMF

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a suitable reaction vessel.[7]

  • Initial Fmoc Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF). Agitate for 5 minutes, drain, and repeat with fresh solution for 15-20 minutes to ensure complete removal of the initial Fmoc group from the resin.[6][8]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

  • Amino Acid Activation: In a separate vial, dissolve 3-4 equivalents of the amino acid to be coupled (e.g., this compound) and 3-4 equivalents of HCTU in DMF. Add 6-8 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours. For a sterically hindered building block like this compound, extending the coupling time to 4 hours or performing a double coupling may be necessary to ensure high efficiency.[7]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Cycle: Return to Step 2 to deprotect the newly added amino acid and proceed with the coupling of the next residue in the sequence.

SPPS_Workflow Start Start with Fmoc-Protected Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Activated Fmoc-AA-OH Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Check Final Residue? Wash2->Check Check->Deprotect No Cleave Cleave & Purify Check->Cleave Yes

Fig 1. Iterative cycle for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Peptide Cleavage from Resin and Global Deprotection

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[9]

  • Cold diethyl ether

  • Centrifuge and tubes

Methodology:

  • Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining product.

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube filled with cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether, wash the pellet again with cold ether, and dry the crude peptide under vacuum.

Protocol 3: Monitoring Fmoc Deprotection

The progress of the Fmoc deprotection step can be monitored quantitatively by UV-Vis spectroscopy, as the dibenzofulvene-piperidine adduct has a strong UV absorbance.[6]

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • 20% (v/v) piperidine in DMF

Methodology:

  • Blank: Use a solution of 20% piperidine in DMF to blank the spectrophotometer at ~301 nm.[6]

  • Sample Collection: During the deprotection step, collect the filtrate flowing from the reaction vessel.

  • Measurement: Dilute an aliquot of the filtrate in 20% piperidine/DMF if necessary and measure the absorbance at ~301 nm. A stable, maximum absorbance indicates the completion of the deprotection reaction.

Fmoc_Deprotection cluster_0 Mechanism of Fmoc Removal Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction 1. Proton Abstraction from Fluorenyl Ring Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct 3. DBF Scavenging (DBF-Piperidine Adduct) Piperidine->Adduct Elimination 2. β-Elimination Proton_Abstraction->Elimination DBF Dibenzofulvene (DBF) + CO₂ Elimination->DBF Deprotected_Peptide H₂N-Peptide Elimination->Deprotected_Peptide DBF->Adduct

Fig 2. Logical flow of the Fmoc deprotection mechanism by piperidine.

Peptidomimetic Design Principles

The rationale for using this compound is to transition from a flexible, native peptide to a conformationally constrained peptidomimetic with superior drug-like properties. The piperidine scaffold serves as a rigid element that orients the flanking pharmacophoric groups in a specific spatial arrangement, potentially matching the bound conformation required for high-affinity receptor interaction.

Peptidomimetic_Advantage cluster_0 Native Peptide cluster_1 Peptidomimetic Native Flexible Peptide Chain (e.g., -Gly-) Conformations Multiple Low-Energy Conformations Native->Conformations Binding1 Weak / Transient Binding (High Entropic Cost) Conformations->Binding1 Receptor1 Receptor Binding Site Receptor1->Binding1 P_mimetic Constrained Scaffold (e.g., -Pip3Ac-) Bioactive_Conf Locked 'Bioactive' Conformation P_mimetic->Bioactive_Conf Binding2 Strong / Stable Binding (Low Entropic Cost) Bioactive_Conf->Binding2 Receptor2 Receptor Binding Site Receptor2->Binding2

Fig 3. Conceptual advantage of a constrained peptidomimetic.

References

Application Notes and Protocols: Cleavage Cocktail Recommendations for Peptides Containing Fmoc-1-piperidine-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) employing Fmoc chemistry is a cornerstone for the creation of synthetic peptides for research, diagnostics, and therapeutic development. The incorporation of unnatural or modified amino acids, such as Fmoc-1-piperidine-3-acetic acid, offers a powerful strategy to introduce conformational constraints, enhance metabolic stability, and modulate the biological activity of peptides. However, the unique structural features of such building blocks can present challenges during the final cleavage and deprotection steps.

This document provides detailed application notes and optimized protocols for the cleavage of peptides containing this compound from the solid support. A primary challenge associated with N-alkylated amino acids, including piperidine-derived residues, is the susceptibility of the peptide bond C-terminal to the modification to acid-catalyzed fragmentation during standard trifluoroacetic acid (TFA) cleavage. These protocols are designed to mitigate this side reaction and maximize the yield and purity of the target peptide.

Challenges in Cleaving Peptides with this compound

The tertiary amine within the piperidine ring of this compound renders the adjacent peptide bond labile under strong acidic conditions commonly used for cleavage. Standard TFA-based cocktails can lead to significant fragmentation of the peptide backbone, resulting in truncated sequences and reduced yields of the desired full-length peptide.[1][2] This acid-catalyzed hydrolysis is a critical consideration when designing a cleavage strategy for peptides incorporating this modification.

The proposed mechanism for this fragmentation involves the formation of an oxazolone-like intermediate, which is susceptible to hydrolysis.[1] Therefore, optimizing the cleavage conditions to minimize the rate of this side reaction is paramount.

Recommended Cleavage Cocktails and Protocols

Based on studies of N-alkylated and other sensitive peptides, milder cleavage conditions and the use of specific scavenger cocktails are recommended to suppress fragmentation. The following protocols provide a starting point for optimizing the cleavage of peptides containing this compound.

Data Presentation: Comparison of Cleavage Cocktails for N-Methylated Peptides

While specific quantitative data for this compound is limited, the following table, adapted from studies on N-methylated peptides, illustrates the impact of cleavage conditions on product yield and purity. This data serves as a valuable guide for selecting an appropriate starting point for optimization.

Cleavage Cocktail Composition (v/v/v)Temperature (°C)Time (h)Desired Peptide Yield (%)Fragmentation Product (%)Reference
Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TISRoom Temp2~8%High[2]
Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIS43.525%Moderate[2]
100% TFA4344%Lower[2]
95% TFA, 5% H₂O4322%Moderate[2]
Optimized: TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) followed by 80% TFARoom Temp0.5 + 2.5High (qualitative)Low (qualitative)[3][4]

Note: TIS = Triisopropylsilane, TFA = Trifluoroacetic Acid, DMS = Dimethyl sulfide, DTT = Dithiothreitol. The "Optimized" condition represents a two-stage approach that has shown success in mitigating side reactions for other sensitive peptides.[3][4]

Experimental Protocols

Protocol 1: Standard Cleavage Cocktail (for initial screening)

This protocol uses a common, general-purpose cleavage cocktail. It is recommended for initial small-scale trials to assess the stability of the peptide.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 10 mL) to remove residual solvents and swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail. Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE).

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing to precipitate the peptide.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

  • Peptide Washing and Drying:

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL), followed by centrifugation and decantation after each wash.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Analyze the purity and identify the desired product and any fragmentation products by HPLC and mass spectrometry.

Protocol 2: Optimized Mild Cleavage Cocktail (Recommended for mitigating fragmentation)

This protocol employs a modified, two-stage cleavage cocktail designed to minimize acid-catalyzed fragmentation.

Materials:

  • Same as Protocol 1, with the addition of:

    • Thioanisole

    • Dimethyl sulfide (DMS)

    • Dithiothreitol (DTT)

Procedure:

  • Resin Preparation:

    • Follow steps 1a-1c from Protocol 1.

  • Cleavage Cocktail Preparation (Two-Stage):

    • Stage 1 Cocktail: In a fume hood, prepare a mixture of TFA/TIS/H₂O/Thioanisole/DMS with 1% DTT (w/v) in a 70:5:5:10:10 (v/v/v/v/v) ratio. For 100 mg of resin, prepare approximately 1.5 mL.

    • Stage 2: Have neat TFA ready.

  • Cleavage Reaction (Two-Stage):

    • Stage 1: Add the Stage 1 cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 30 minutes.

    • Stage 2: Add neat TFA to the reaction mixture to bring the final TFA concentration to approximately 80%. Continue to agitate at room temperature for an additional 1.5 to 2.5 hours. Monitor the cleavage progress by taking small aliquots for HPLC analysis if possible.

  • Peptide Precipitation, Isolation, Washing, and Drying:

    • Follow steps 4a-5c from Protocol 1.

  • Analysis:

    • Follow step 6 from Protocol 1. Compare the results with the standard protocol to determine the effectiveness of the mild cleavage cocktail.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_isolation Peptide Isolation cluster_final Final Product resin_prep_1 Dry Peptide-Resin resin_prep_2 Wash with DCM resin_prep_1->resin_prep_2 resin_prep_3 Dry under N2/Vacuum resin_prep_2->resin_prep_3 cleavage_reaction Add Cocktail to Resin (Agitate at RT) resin_prep_3->cleavage_reaction cleavage_cocktail Prepare Cleavage Cocktail cleavage_cocktail->cleavage_reaction filter_resin Filter Resin cleavage_reaction->filter_resin precipitate Precipitate with Cold Ether filter_resin->precipitate centrifuge Centrifuge to Pellet precipitate->centrifuge wash_pellet Wash Pellet with Ether centrifuge->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide analysis HPLC & Mass Spec Analysis dry_peptide->analysis

Caption: A generalized workflow for the cleavage and isolation of synthetic peptides.

Proposed Fragmentation Pathway

fragmentation_pathway peptide Peptide with 1-piperidine-3-acetic acid intermediate Oxazolone-like Intermediate peptide->intermediate + TFA (H+) fragment1 N-terminal Fragment (with piperidine moiety) intermediate->fragment1 + H2O (Hydrolysis) fragment2 C-terminal Fragment intermediate->fragment2 + H2O (Hydrolysis)

Caption: Proposed acid-catalyzed fragmentation of a peptide at the C-terminus of an N-alkylated residue.

References

Application Notes & Protocols: Automated Solid-Phase Synthesis of Peptides Containing Fmoc-1-piperidine-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-proteinogenic amino acids, such as Fmoc-1-piperidine-3-acetic acid, into peptide scaffolds is a key strategy in modern drug discovery. These unique building blocks can introduce conformational constraints, enhance metabolic stability, and improve the pharmacokinetic profile of peptide-based therapeutics. Automated solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the predominant method for efficiently producing these complex molecules.[1][2] This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using a standard automated microwave peptide synthesizer.

Core Principles: The synthesis follows the standard iterative cycle of Fmoc-SPPS: N-terminal Fmoc group removal with a base, followed by the coupling of the next Fmoc-protected amino acid.[3] While the fundamental workflow is consistent, the successful incorporation of sterically hindered or unusual amino acids may require optimization, such as extended coupling times or the use of more potent activation agents to ensure high coupling efficiency.[4]

Quantitative Data Summary

The following tables provide a summary of typical reagents, conditions, and expected outcomes for an automated synthesis on a 0.1 mmol scale.

Table 1: Materials and Reagents

ItemDescriptionSupplier Example
Resin Rink Amide Resin (for C-terminal amides)Sigma-Aldrich
Amino Acids Standard Fmoc-protected amino acidsAAPPTec, ChemPep
This compoundChem-Impex
Solvents N,N-Dimethylformamide (DMF), peptide synthesis gradeFisher Scientific
Dichloromethane (DCM), HPLC gradeVWR
Diethyl ether, anhydrousSigma-Aldrich
Deprotection Piperidine, reagent gradeSigma-Aldrich
Coupling HBTU, HOBt, or HATUCEM Corporation
Base N,N-Diisopropylethylamine (DIEA)Sigma-Aldrich
Cleavage Trifluoroacetic acid (TFA), ReagentPlus®Sigma-Aldrich
Triisopropylsilane (TIS), Water (H₂O)Various
Equipment Automated Microwave Peptide SynthesizerBiotage, CEM
HPLC System (Analytical & Preparative)Waters, Agilent
Lyophilizer, Mass SpectrometerLabconco, Sciex

Table 2: Standard Automated Synthesis Cycle Parameters (0.1 mmol scale)

StepReagent/SolventDetailsTime
1. Swelling DMF10 mL30 min
2. Fmoc Deprotection 20% Piperidine in DMF2 x 7 mL treatments30s microwave (75°C), then 3 min RT
3. Washing DMF5 x 10 mL washes~5 min
4. Coupling Fmoc-AA (5 eq.), HBTU (5 eq.), DIEA (10 eq.) in DMFPre-activation followed by addition to resin5-10 min microwave (75°C)
5. Washing DMF3 x 10 mL washes~3 min

Note: For sterically hindered residues like this compound, coupling time may be extended or a double coupling protocol may be employed to ensure complete reaction.

Table 3: Representative Synthesis Yield and Purity

Peptide CharacteristicDeprotection ReagentCrude Yield (%)Purity by HPLC (%)Reference
15-mer peptidePiperidine75 - 85%~70%[5][6]
26-mer peptide4-Methylpiperidine70 - 80%~65%[5][6]
Peptide with piperidine analogN/A (Manual Synthesis)High Yield>95% (after purification)[7]

Note: Yields and purity are highly sequence-dependent. Data presented are typical ranges observed in automated SPPS literature.[8]

Experimental Protocols

Protocol 1: Automated Peptide Synthesis

This protocol describes the general procedure for synthesizing a peptide containing this compound on an automated microwave peptide synthesizer.

  • Resin Loading and Swelling:

    • Place 0.1 mmol of Rink Amide resin into a 10 mL reactor vessel.

    • Add 10 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[9]

  • Synthesizer Setup:

    • Program the synthesizer with the desired peptide sequence.

    • Assign this compound to its position in the sequence.

    • Define the methods for deprotection and coupling steps as outlined in Table 2. Standard methods often use HBTU/HOBt or HATU as activators.[10][11]

  • Automated Synthesis Cycles:

    • The synthesizer will automatically perform the following iterative steps for each amino acid: a. Fmoc Deprotection: The resin is treated twice with a 20% piperidine solution in DMF to remove the N-terminal Fmoc group.[10][12] b. Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12] c. Amino Acid Coupling: A solution containing the next Fmoc-protected amino acid (5 equivalents), an activator like HBTU (5 equivalents), and a base like DIEA (10 equivalents) in DMF is added to the resin. The reaction is heated using microwave irradiation (e.g., 10 minutes at 75°C).[11] d. Final Wash: The resin is washed with DMF to remove excess reagents and byproducts.

  • Post-Synthesis Washing:

    • After the final synthesis cycle, the peptidyl-resin is washed sequentially with DCM and methanol and then dried thoroughly under vacuum.[11]

Protocol 2: Cleavage and Peptide Precipitation
  • Preparation of Cleavage Cocktail:

    • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: Work in a fume hood and wear appropriate PPE.

  • Cleavage Reaction:

    • Add the cleavage cocktail (approx. 10 mL per gram of resin) to the dried peptidyl-resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.[4]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Add the filtrate dropwise into a 50 mL conical tube containing ~40 mL of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide under vacuum.[10]

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the peptide fractions using analytical HPLC and mass spectrometry.[10]

Visualizations

Below are diagrams illustrating the key workflows in the automated synthesis process.

Automated_SPPS_Cycle start Start: Peptidyl-Resin (Fmoc-Protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Step 2: Washing (DMF) deprotection->wash1 coupling Step 3: Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Step 4: Washing (DMF) coupling->wash2 end_cycle End of Cycle: Elongated Peptidyl-Resin (Fmoc-Protected) wash2->end_cycle next_cycle Repeat for Next Amino Acid end_cycle->next_cycle next_cycle->deprotection Logical_Workflow cluster_0 Synthesis Phase cluster_1 Cleavage & Purification Phase cluster_2 Analysis Phase Resin_Prep 1. Resin Preparation (Swelling) Automated_Synth 2. Automated Synthesis (Iterative Cycles) Resin_Prep->Automated_Synth Cleavage 3. Cleavage from Resin (TFA Cocktail) Automated_Synth->Cleavage Precipitation 4. Precipitation (Cold Ether) Cleavage->Precipitation Purification 5. Purification (RP-HPLC) Precipitation->Purification Analysis 6. Quality Control (LC-MS, Purity Check) Purification->Analysis Final_Product Final Purified Peptide Analysis->Final_Product

References

Application Notes and Protocols for Manual Coupling of Fmoc-1-piperidine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1-piperidine-3-acetic acid is a cyclic, non-proteinogenic beta-amino acid derivative increasingly utilized in peptidomimetic and drug discovery programs. Its incorporation into peptide sequences can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. However, as a sterically hindered secondary amine-containing building block, its efficient coupling during manual solid-phase peptide synthesis (SPPS) requires optimized protocols to ensure high yields and purity.

These application notes provide detailed protocols for the manual coupling of this compound, a summary of recommended reagents and reaction conditions, and troubleshooting guidance for common challenges.

Core Concepts in Coupling Sterically Hindered Amino Acids

The primary challenge in coupling this compound lies in the steric hindrance around the carboxylic acid group, which can impede its approach to the free amine on the growing peptide chain. To overcome this, highly efficient coupling reagents are necessary to form a highly reactive activated species. The choice of coupling reagent and reaction conditions is therefore critical for success.[1]

Quantitative Data Summary

Effective coupling of this compound relies on appropriate stoichiometry and reaction times. The following table summarizes recommended quantitative parameters for a single manual coupling cycle. These values should be considered as a starting point and may require optimization based on the specific peptide sequence and resin.

ParameterValue/RangePurpose
Reagent Equivalents (relative to resin loading)
This compound3 - 5 eq.Drives the reaction to completion.
Coupling Reagent (e.g., HATU, HBTU)2.9 - 4.9 eq.Activates the carboxylic acid for amide bond formation.
Base (e.g., DIPEA/2,4,6-Collidine)6 - 10 eq.Provides the necessary basic environment for the coupling reaction.
Reaction Times
Resin Swelling≥ 30 minutesExposes functional sites for optimal reaction kinetics.
Fmoc Deprotection (20% Piperidine in DMF)5 min (first treatment), 15-20 min (second treatment)Ensures complete removal of the Fmoc protecting group.[2]
Coupling1 - 4 hours (or longer)Allows sufficient time for the sterically hindered coupling to proceed to completion.[1]
Capping (optional)15 - 30 minutesBlocks unreacted amines to prevent deletion sequences.[3]

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound using two common and highly effective coupling reagents.

Protocol 1: Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered amino acids.[1]

Materials:

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Manual solid-phase synthesis reaction vessel

  • Nitrogen for agitation (optional)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[2]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. For difficult sequences, the coupling time can be extended, even overnight.[1]

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring the Coupling (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

  • Capping (Optional):

    • If the coupling is incomplete after an extended period or a second coupling, any unreacted amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[3]

Protocol 2: Coupling using DIC/HOBt

The use of N,N'-Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for peptide coupling.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Manual solid-phase synthesis reaction vessel

Procedure:

  • Resin Preparation and Fmoc Deprotection:

    • Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the solution.

    • Allow the mixture to pre-activate for 10-15 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours, or longer if necessary.

  • Washing and Monitoring:

    • Follow steps 5 and 6 from Protocol 1.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a single manual coupling cycle of this compound in SPPS.

experimental_workflow resin Peptide-Resin swell Swell Resin in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple to Resin wash1->couple activate Activate Amino Acid (Fmoc-AA, Coupling Reagent, Base in DMF) activate->couple wash2 Wash (DMF) couple->wash2 kaiser Kaiser Test wash2->kaiser complete Coupling Complete kaiser->complete Negative incomplete Incomplete Coupling (Recouple or Cap) kaiser->incomplete Positive

Caption: Manual SPPS workflow for this compound coupling.

Signaling Pathway (Logical Relationship of Reagent Selection)

The selection of a coupling reagent is a critical decision point in the synthesis of peptides containing sterically hindered residues like this compound. The following diagram illustrates the logical relationship for choosing an appropriate coupling reagent.

reagent_selection start Start: Couple Sterically Hindered Amino Acid is_hindered Is the amino acid sterically hindered? start->is_hindered standard_reagents Standard Reagents (e.g., DIC/HOBt) is_hindered->standard_reagents No potent_reagents Potent Reagents (e.g., HATU, HBTU, PyAOP) is_hindered->potent_reagents Yes outcome_good High Coupling Efficiency standard_reagents->outcome_good For non-hindered AA outcome_poor Low Coupling Efficiency Deletion Sequences standard_reagents->outcome_poor If used for hindered AA potent_reagents->outcome_good

Caption: Decision pathway for selecting coupling reagents for hindered amino acids.

Troubleshooting

ProblemPossible CauseRecommended Solution
Positive Kaiser test after coupling Incomplete coupling due to steric hindrance.- Extend the coupling time (e.g., overnight).- Perform a double coupling with fresh reagents.- Switch to a more potent coupling reagent (e.g., from DIC/HOBt to HATU).
Low final peptide yield Incomplete Fmoc deprotection throughout the synthesis.- Ensure fresh 20% piperidine in DMF solution is used.- Increase the duration of the second deprotection step.
Aggregation of the growing peptide chain.- Use a low-load resin.- Incorporate pseudoprolines or other backbone modifications to disrupt secondary structures.[4]
Presence of deletion sequences in mass spectrometry Incomplete coupling and no capping step performed.- Implement a capping step with acetic anhydride after the coupling of this compound.[3]

Conclusion

The successful manual coupling of this compound is achievable with careful selection of potent coupling reagents, optimization of reaction times, and diligent monitoring of reaction completion. The protocols and guidelines presented here provide a robust starting point for researchers incorporating this valuable building block into their synthetic peptides. For particularly challenging sequences, a combination of strategies, such as double coupling and the use of structure-disrupting elements, may be necessary to achieve high-purity final products.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-1-piperidine-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids and conformational constraints are pivotal strategies in modern peptide drug design to enhance biological activity, selectivity, and pharmacokinetic properties. Fmoc-1-piperidine-3-acetic acid is a valuable building block that introduces a piperidine scaffold into a peptide sequence. This constrained cyclic structure can mimic beta-turns and other secondary structures, leading to peptides with improved receptor binding affinity and enzymatic stability. The piperidine moiety is a prevalent structural motif in many pharmaceuticals, known to enhance druglike properties such as metabolic stability and membrane permeability.[1] These application notes provide detailed protocols for the incorporation of this compound into bioactive peptides using solid-phase peptide synthesis (SPPS) and discuss the potential biological applications of the resulting peptides.

Rationale for Using this compound in Bioactive Peptide Synthesis

The introduction of the piperidine ring from this compound into a peptide backbone offers several advantages:

  • Conformational Rigidity : The cyclic nature of the piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for optimal receptor binding.

  • Proteolytic Stability : The non-natural piperidine structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

  • Structural Mimicry : The piperidine scaffold can act as a mimic of peptide turns or other secondary structures that are crucial for biological recognition.

  • Modulation of Physicochemical Properties : The piperidine moiety can influence the solubility, lipophilicity, and hydrogen bonding capacity of the peptide, which can be fine-tuned to optimize its pharmacokinetic profile.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a model bioactive peptide incorporating this compound. The synthesis is based on the well-established Fmoc/tBu strategy.[2][3]

Materials and Reagents
  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Acetonitrile (HPLC grade)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the step-by-step procedure for the manual synthesis of a peptide containing a piperidine-3-acetic acid residue on a 0.1 mmol scale.

1. Resin Swelling:

  • Place 143 mg of Fmoc-Rink-amide-AM-PS-resin (loading ~0.7 mmol/g) in a 5 mL polypropylene syringe fitted with a frit.[4]
  • Wash the resin with DMF (3 x 1 mL).
  • Add 3 mL of DMF and allow the resin to swell for 15-30 minutes with occasional agitation.[4]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a 20% (v/v) solution of piperidine in DMF (3 mL) to the resin.
  • Agitate the mixture for 5 minutes at room temperature.[5]
  • Drain the piperidine solution.
  • Add a fresh 3 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[2][5]
  • Drain the solution and wash the resin thoroughly with DMF (5 x 3 mL) to remove all traces of piperidine.

3. Amino Acid Coupling (Standard Amino Acids):

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 equivalents) and OxymaPure (43 mg, 0.3 mmol, 3 equivalents) in DMF (1 mL).
  • Add DIC (47 µL, 0.3 mmol, 3 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
  • Drain the coupling solution and wash the resin with DMF (3 x 3 mL).

4. Incorporation of this compound:

  • Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. Due to the potential for steric hindrance, the coupling time may need to be extended, or a double coupling may be necessary if the Kaiser test remains positive.

5. Repetitive Cycles:

  • Repeat steps 2, 3, and 4 for each subsequent amino acid in the desired peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM (3 x 3 mL) and dry it under a stream of nitrogen.
  • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
  • Add the cleavage cocktail (3 mL) to the dry peptide-resin.
  • Gently agitate the mixture at room temperature for 2-3 hours.
  • Filter the cleavage mixture to separate the resin and collect the filtrate.
  • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
  • Dry the crude peptide under vacuum.

Protocol 2: Peptide Purification and Characterization

1. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
  • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
  • Collect fractions and analyze them by analytical HPLC.

2. Characterization:

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data

The following table summarizes typical quantitative data expected from the synthesis of a model pentapeptide (e.g., Ac-Ala-Phe-Pip(3)-Ala-Gly-NH₂) using the protocols described above. Actual yields and purity may vary depending on the specific peptide sequence and synthesis conditions.

ParameterValueReference
Resin Loading~0.7 mmol/g[4]
Synthesis Scale0.1 mmol[5]
Crude Peptide Yield60-80%General expectation for SPPS
Purity (Crude)50-70%General expectation for SPPS
Purity (after HPLC)>95%General expectation for SPPS

Application Example: Synthesis of a Cysteine Protease Inhibitor Analogue

This section describes the conceptual application of this compound in the synthesis of an analogue of a known bioactive peptide. Based on a study by Jevzljeva et al. (2012), peptide analogues containing a 3-aminopiperidine moiety have been shown to be selective noncovalent inhibitors of the bacterial cysteine protease IdeS from Streptococcus pyogenes.[6] IdeS is a virulence factor that specifically cleaves human IgG, thus impairing the host's immune response.

By replacing a glycine residue with piperidine-3-acetic acid in a peptide sequence targeting the active site of IdeS, it may be possible to develop novel and potent inhibitors.

Proposed Peptide Sequence:

A hypothetical inhibitory peptide could have the sequence: Ac-Leu-Gly-Pip(3)-Ala-Pro-NH₂.

Biological Evaluation Protocol (Conceptual)

1. Enzyme Inhibition Assay:

  • The inhibitory activity of the synthesized peptide against IdeS can be determined using an in vitro cleavage assay with human IgG as the substrate.
  • Incubate varying concentrations of the synthetic peptide with recombinant IdeS enzyme and human IgG.
  • Analyze the cleavage of IgG by SDS-PAGE. The reduction in IgG cleavage in the presence of the peptide indicates inhibitory activity.
  • Quantify the band intensities to determine the IC₅₀ value of the peptide inhibitor.

2. Selectivity Profiling:

  • To assess the selectivity of the inhibitor, perform similar inhibition assays with other related cysteine proteases, such as papain or SpeB.[6] A selective inhibitor will show significantly higher potency against IdeS compared to other proteases.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the experimental workflow for peptide synthesis and a conceptual signaling pathway that could be modulated by a bioactive peptide containing piperidine-3-acetic acid.

Peptide_Synthesis_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-Amino Acid 1 (DIC/Oxyma) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 CouplePip Couple this compound Deprotect2->CouplePip Deprotect3 Fmoc Deprotection CouplePip->Deprotect3 CoupleN Couple Final Fmoc-Amino Acid Deprotect3->CoupleN FinalDeprotect Final Fmoc Deprotection CoupleN->FinalDeprotect Cleave Cleave from Resin (TFA/TIS/H2O) FinalDeprotect->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Mass Spectrometry Purify->Characterize FinalPeptide Pure Bioactive Peptide Characterize->FinalPeptide Signaling_Pathway cluster_bacterium Streptococcus pyogenes cluster_host Host Immune System IdeS IdeS Protease IgG Immunoglobulin G (IgG) IdeS->IgG Cleavage FcReceptor Fc Receptor on Immune Cells IgG->FcReceptor Binding Phagocytosis Phagocytosis & Immune Response FcReceptor->Phagocytosis Activation Peptide Piperidine-containing Peptide Inhibitor Peptide->IdeS Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-L-Piperidine-3-Acetic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the coupling efficiency of Fmoc-1-piperidine-3-acetic acid in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, a sterically hindered secondary amino acid that can present challenges in achieving high coupling yields.

Issue Potential Cause Recommended Solution
Low Coupling Yield Steric Hindrance: The bulky nature of the piperidine ring impedes the approach of the activated carboxyl group to the resin-bound amine.1. Utilize a more potent coupling reagent: Switch to HATU, HCTU, or COMU, which are known to be highly effective for sterically hindered amino acids.[1][2] 2. Increase reaction time: Extend the coupling time to 2-4 hours or even overnight to allow the reaction to proceed to completion. 3. Perform a double coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[3] 4. Elevate the temperature: Performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can help overcome the activation energy barrier.
Incomplete Reaction (Positive Kaiser Test) Insufficient Reagent Equivalents: Using standard molar excesses may not be sufficient for this challenging coupling.1. Increase the equivalents of amino acid and coupling reagent: Use 3-5 equivalents of this compound and the coupling reagent relative to the resin loading. 2. Ensure adequate base concentration: Use a sufficient excess of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to maintain a basic pH and facilitate the reaction.
Aggregation of the Peptide Chain Interchain Hydrogen Bonding: As the peptide chain elongates, it can fold and aggregate, making the N-terminal amine less accessible.1. Use a chaotropic salt: Add a chaotropic salt like LiCl to the coupling solution to disrupt secondary structures. 2. Employ a more effective solvent: N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in preventing aggregation. 3. Incorporate pseudoproline dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt aggregation.
Side Reactions (e.g., Racemization) Over-activation or Prolonged Reaction Times: Highly reactive coupling reagents or extended reaction times can sometimes lead to racemization.1. Add a racemization suppressant: Include an additive like Oxyma Pure or 1-hydroxybenzotriazole (HOBt) in the coupling cocktail. 2. Use a phosphonium-based reagent: Reagents like PyBOP are often associated with lower levels of racemization compared to some uronium-based reagents.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: For sterically hindered amino acids like this compound, uronium/aminium salt-based reagents such as HATU, HCTU, and COMU are generally recommended due to their high reactivity and efficiency.[1][2] Phosphonium salt reagents like PyBOP are also a good option, particularly when minimizing racemization is a primary concern.

Q2: How can I monitor the completion of the coupling reaction?

A2: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates a complete reaction. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Q3: Is double coupling always necessary for this amino acid?

A3: While not always required, a double coupling is a highly effective strategy to ensure maximum incorporation of sterically hindered amino acids. It is recommended to perform a Kaiser test after the first coupling; if the result is positive, a second coupling is advised.[3]

Q4: Can microwave-assisted synthesis improve the coupling efficiency?

A4: Yes, microwave-assisted peptide synthesis can significantly accelerate the coupling reaction and enhance efficiency, especially for difficult couplings. The increased temperature can help overcome steric hindrance. However, it is crucial to carefully control the temperature to avoid side reactions.

Q5: What is the optimal solvent for coupling this compound?

A5: NMP is often preferred over DMF for difficult couplings as it has better solvating properties and can help to disrupt peptide aggregation.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Disadvantages
HATU Uronium SaltVery HighHigh reactivity, fast reaction times.[2]Higher cost, potential for side reactions if not used correctly.
HCTU Uronium SaltVery HighSimilar to HATU, often more cost-effective.Can be less stable than HATU in solution.
COMU Uronium SaltVery HighHigh solubility, low risk of racemization.[4]Newer reagent, may be less familiar to some users.
PyBOP Phosphonium SaltHighLower risk of racemization, good for fragment coupling.Byproducts can be more difficult to remove.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighCost-effective, low risk of racemization.[1]Slower reaction times compared to uronium/phosphonium salts.

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol outlines a standard method for coupling this compound using HATU as the activating agent.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.

  • Activation: Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Double Coupling for Difficult Sequences

This protocol is recommended if the initial coupling is incomplete.

  • First Coupling: Follow steps 1-6 of Protocol 1.

  • Kaiser Test: If the Kaiser test is positive (blue beads), proceed to the second coupling.

  • Second Coupling: Prepare a fresh activation mixture as described in Protocol 1 (steps 2-3).

  • Repeat Coupling: Add the new activation mixture to the resin and agitate for another 2 hours.

  • Final Wash: Wash the resin as described in step 6 of Protocol 1.

Visualizations

experimental_workflow start Start: Deprotected Resin prep_aa Prepare Activation Mixture: - this compound (3 eq) - Coupling Reagent (e.g., HATU) (2.9 eq) - Solvent (DMF/NMP) start->prep_aa activate Activate: Add DIPEA (6 eq) prep_aa->activate couple Couple to Resin (2 hours) activate->couple kaiser_test Kaiser Test couple->kaiser_test wash Wash Resin kaiser_test->wash Negative double_couple Perform Double Coupling kaiser_test->double_couple Positive end Proceed to Next Cycle wash->end double_couple->couple reagent_selection start Difficult Coupling Identified (e.g., Steric Hindrance) is_racemization_risk High Risk of Racemization? start->is_racemization_risk use_hatu_hctu_comu Use High-Efficiency Reagent: HATU, HCTU, or COMU is_racemization_risk->use_hatu_hctu_comu No use_pybop_dic_oxyma Use Low-Racemization Reagent: PyBOP or DIC/Oxyma is_racemization_risk->use_pybop_dic_oxyma Yes optimize_conditions Optimize Conditions: - Increase Time - Double Couple - Increase Temperature use_hatu_hctu_comu->optimize_conditions use_pybop_dic_oxyma->optimize_conditions end Successful Coupling optimize_conditions->end

References

Technical Support Center: Troubleshooting Aggregation in Peptides Containing Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered in peptides that incorporate piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for peptides containing piperidine derivatives?

A1: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures ranging from small oligomers to large fibrils.[1][2] This is a significant concern as it can lead to loss of therapeutic efficacy, altered bioavailability, and potential immunogenicity.[3] For peptides containing piperidine derivatives, the rigid, cyclic structure of the piperidine ring can influence the peptide's conformational flexibility, hydrophobicity, and intermolecular hydrogen bonding patterns, potentially promoting aggregation.[4]

Q2: Can the piperidine used during Fmoc solid-phase peptide synthesis (SPPS) contribute to aggregation of the final peptide product?

A2: While piperidine is primarily used as a deprotecting agent to remove the Fmoc group during SPPS, its repeated use can lead to side reactions that may indirectly promote aggregation.[5] For instance, base-catalyzed side reactions can lead to the formation of piperidinyl-alanine adducts or aspartimide formation, which alters the peptide structure and can increase its propensity to aggregate.[6] It is crucial to differentiate between aggregation occurring during synthesis and aggregation of the purified, piperidine-containing peptide.

Q3: What intrinsic factors in my piperidine-containing peptide sequence might be causing aggregation?

A3: Several sequence-specific factors can contribute to aggregation. Peptides with a high content of hydrophobic residues are more prone to aggregate to minimize their exposure to aqueous environments.[6] The position of the piperidine derivative within the sequence can also play a role; its rigid structure may disrupt or, conversely, stabilize secondary structures like β-sheets, which are often precursors to aggregation.[4] Aromatic amino acids in the sequence can also contribute to aggregation through π-π stacking interactions.[1]

Q4: What external factors can trigger or enhance the aggregation of my peptide?

A4: External factors related to the peptide's environment can significantly influence its tendency to aggregate. These include:

  • pH: The solubility of peptides is often lowest at their isoelectric point (pI), where the net charge is zero, thus promoting aggregation.

  • Temperature: Higher temperatures can increase the rate of aggregation by promoting protein unfolding and exposing hydrophobic regions.

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

  • Ionic Strength: The effect of salt concentration can be complex; it can either screen charges and reduce repulsion between peptide chains, promoting aggregation, or stabilize the native state.

  • Agitation: Mechanical stress from shaking or stirring can induce aggregation by increasing the formation of air-water interfaces where peptides can denature and aggregate.[7]

Troubleshooting Guide for Aggregation of Peptides with Piperidine Derivatives

If you are experiencing aggregation with your piperidine-containing peptide, the following troubleshooting steps can help you identify the cause and find a solution.

Step 1: Characterize the Aggregation

The first step is to confirm and characterize the aggregation. A variety of biophysical and biochemical techniques can be employed for this purpose.

Table 1: Analytical Techniques for Characterizing Peptide Aggregation

TechniquePrincipleInformation Obtained
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Detects and quantifies soluble aggregates (dimers, oligomers).[8]
Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light due to the Brownian motion of particles.Determines the size distribution of particles in solution, including aggregates.[8]
Thioflavin T (ThT) Assay ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.Detects the presence of β-sheet-rich fibrillar aggregates.[9]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light.Provides information on the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil).[9]
Transmission Electron Microscopy (TEM) Provides high-resolution images of the sample.Visualizes the morphology of aggregates (e.g., amorphous, fibrillar).[8]
Step 2: On-Resin Aggregation During Synthesis

Aggregation can occur during solid-phase peptide synthesis (SPPS), leading to poor coupling efficiency and low purity of the crude product.

  • Poor swelling or shrinking of the resin beads.[4]

  • Slow or incomplete Fmoc deprotection.[6]

  • Incomplete coupling reactions (positive Kaiser test).[4]

Table 2: Strategies to Mitigate On-Resin Aggregation

StrategyDescription
Incorporate "Disrupting" Elements Introduce pseudoprolines or Dmb/Hmb-protected amino acids every 6-7 residues to disrupt the hydrogen bonding that leads to aggregation.[6][10]
Modify Synthesis Conditions Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO).[6] Perform couplings at a higher temperature or use microwave assistance.[6]
Use Chaotropic Salts Add salts like LiCl or KSCN to the coupling or washing solutions to disrupt secondary structures.[10]
Change the Resin Use a low-substitution resin or a PEG-based resin like TentaGel to improve solvation of the growing peptide chain.[6]
Step 3: Post-Purification Aggregation

If the peptide is aggregating after cleavage and purification, the following strategies can be employed.

Troubleshooting_Post_Purification_Aggregation Troubleshooting Workflow for Post-Purification Aggregation start Aggregated Peptide Sample dissolution Attempt Redissolution in Different Solvents (e.g., DMSO, DMF, HFIP) start->dissolution soluble Peptide Soluble? dissolution->soluble buffer_opt Optimize Buffer Conditions (pH, Ionic Strength, Excipients) stable Peptide Stable? buffer_opt->stable storage_opt Optimize Storage Conditions (Temperature, Concentration) end_success Proceed with Experiment storage_opt->end_success soluble->buffer_opt Yes end_fail Consider Peptide Redesign soluble->end_fail No stable->storage_opt Yes stable->end_fail No

Caption: A logical workflow for troubleshooting post-purification peptide aggregation.

Table 3: Strategies to Mitigate Post-Purification Aggregation

StrategyDescription
Optimize pH Adjust the pH of the buffer to be at least one unit away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion.[11]
Modify Ionic Strength Empirically test different salt concentrations to find conditions that favor the soluble, monomeric state.[11]
Add Excipients/Solubilizing Agents Include additives such as arginine (50-100 mM), sugars (e.g., sucrose, trehalose), or non-ionic detergents (e.g., Tween 20, Triton X-100) to improve solubility and stability.[11]
Control Temperature and Concentration Store the peptide at low temperatures (e.g., -20°C or -80°C) and at the lowest feasible concentration to reduce the rate of aggregation.[7]
Lyophilization Conditions If lyophilizing, optimize the process and consider the inclusion of lyoprotectants to prevent aggregation during freeze-drying and subsequent reconstitution.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection

Objective: To detect the presence of β-sheet rich, amyloid-like fibrils.

Materials:

  • ThT stock solution (e.g., 1 mM in water, filtered)

  • Peptide stock solution

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).

  • Add your peptide sample to the wells of the microplate at the desired final concentration.

  • Add the ThT working solution to each well.

  • Incubate the plate at the desired temperature, with or without agitation.

  • Measure the fluorescence intensity at regular time intervals.

  • An increase in fluorescence intensity over time indicates the formation of fibrillar aggregates.[9]

Protocol 2: Size-Exclusion Chromatography (SEC) for Soluble Aggregate Quantification

Objective: To separate and quantify soluble oligomers from the monomeric peptide.

Materials:

  • HPLC system with a UV detector

  • SEC column appropriate for the molecular weight range of your peptide and its potential oligomers

  • Mobile phase (e.g., a buffer that maintains peptide solubility and minimizes interactions with the column matrix)

  • Peptide sample, filtered through a 0.22 µm filter

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject a known concentration of your peptide sample.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • The monomeric peptide will elute at a specific retention time. Peaks eluting earlier correspond to higher molecular weight species (aggregates).

  • Quantify the relative amounts of monomer and aggregates by integrating the peak areas.[8]

Signaling Pathways and Logical Relationships

The decision-making process for addressing peptide aggregation can be visualized as a logical flow, starting from the initial observation of the problem to the selection of appropriate mitigation strategies.

Aggregation_Troubleshooting_Logic Logical Flow for Troubleshooting Peptide Aggregation start Problem: Peptide Aggregation Observed synthesis_or_post Aggregation Occurring During Synthesis or Post-Purification? start->synthesis_or_post synthesis During Synthesis synthesis_or_post->synthesis Synthesis post_purification Post-Purification synthesis_or_post->post_purification Post-Purification synthesis_solutions Implement On-Resin Strategies: - Disrupting Elements - Modified Conditions - Chaotropic Salts - Different Resin synthesis->synthesis_solutions post_purification_solutions Implement Post-Purification Strategies: - Optimize pH and Ionic Strength - Add Excipients - Control Temperature and Concentration post_purification->post_purification_solutions re_evaluate Re-evaluate Aggregation synthesis_solutions->re_evaluate post_purification_solutions->re_evaluate success Aggregation Mitigated re_evaluate->success Successful failure Aggregation Persists: Consider Peptide Redesign re_evaluate->failure Unsuccessful

Caption: A decision tree for addressing peptide aggregation issues.

References

Preventing incomplete coupling of Fmoc-1-piperidine-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-1-piperidine-3-acetic acid.

Troubleshooting Guide: Preventing Incomplete Coupling of this compound

Incomplete coupling of this compound is a common issue stemming from its sterically hindered nature as a β-substituted, cyclic amino acid. The following guide provides a systematic approach to diagnosing and resolving poor coupling efficiency.

Initial Assessment: Monitoring Coupling Completion

Before proceeding with troubleshooting, it is crucial to confirm incomplete coupling. The Kaiser test is a reliable qualitative method for detecting free primary amines on the resin after a coupling step.

  • Positive Kaiser Test (Dark blue or purple beads): Indicates the presence of unreacted free amines, confirming incomplete coupling.

  • Negative Kaiser Test (Yellow or colorless beads): Suggests the coupling reaction has gone to completion.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

This compound presents two primary challenges that can lead to incomplete coupling:

  • Steric Hindrance: The piperidine ring and its substitution pattern create significant steric bulk around the carboxylic acid, impeding its approach to the free amine of the growing peptide chain on the solid support.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, and aggregate. This aggregation can physically block the reactive sites on the resin, preventing efficient coupling and Fmoc deprotection.[2][3][4]

Q2: My Kaiser test is positive after a standard coupling protocol. What is the first step I should take?

If a standard coupling protocol fails, the most direct approach is to enhance the reactivity of the coupling reagents. For sterically hindered amino acids, high-activity uronium or phosphonium salt-based reagents are strongly recommended over standard carbodiimide reagents like DCC or DIC.[1][5]

Q3: What are the best coupling reagents for this compound?

Reagents that generate highly reactive activated esters are most effective. The choice of reagent can significantly impact the coupling efficiency.

Q4: Can I simply extend the reaction time to improve coupling?

Yes, extending the coupling time from a standard 1-2 hours to 4 hours or even overnight can help drive a sluggish reaction towards completion.[1][6] This allows more time for the sterically hindered molecules to orient correctly and react.

Q5: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction has been performed.[6][7] This is a highly effective strategy for difficult couplings, including those involving this compound, especially when a single coupling attempt followed by an extended reaction time still results in a positive Kaiser test.

Q6: Could the problem be with the Fmoc deprotection step?

Absolutely. Incomplete removal of the Fmoc protecting group from the N-terminus of the peptide chain will result in no free amine being available for the subsequent coupling step.[2][3] Peptide aggregation can hinder the access of the piperidine solution to the Fmoc group. If you suspect incomplete deprotection, you can extend the deprotection time or perform a second deprotection step.

Troubleshooting Summary and Recommended Actions

The following table summarizes common issues and recommended corrective actions to overcome the incomplete coupling of this compound.

Problem Potential Cause Recommended Action Rationale
Positive Kaiser Test after standard coupling Insufficient activation of the carboxylic acid due to steric hindrance.Switch to a high-activity coupling reagent such as HATU, HCTU, or PyBOP.These reagents form more reactive activated esters, which are more effective at overcoming steric hindrance.[8]
Coupling remains incomplete with stronger reagents The reaction has not reached completion due to slow kinetics.1. Extend the coupling reaction time (e.g., to 4 hours or overnight).2. Perform a double coupling.[6]Allows more time for the reaction to proceed to completion and introduces fresh reagents to couple any remaining free amines.
Consistently poor coupling efficiency Peptide chain aggregation on the resin is blocking reactive sites.1. Switch the solvent from DMF to NMP, which has better solvating properties.2. Incorporate chaotropic salts (e.g., LiCl) in the coupling mixture.[4]These methods help to disrupt secondary structures and improve the solvation of the peptide chain, making reactive sites more accessible.
Unexpectedly low yield for the final peptide Incomplete Fmoc deprotection in previous cycles.Extend the Fmoc deprotection time (e.g., two treatments of 10-15 minutes each).[6]Ensures complete removal of the Fmoc group, making the N-terminal amine fully available for coupling.
Coupling failure persists All available free amines have been coupled, but the test remains positive, or the reaction cannot proceed.Cap the unreacted amines with acetic anhydride.This permanently blocks any unreacted peptide chains, preventing the formation of deletion sequences in the final product.[7]

Experimental Protocols

Protocol 1: High-Activity Coupling with HATU

This protocol is recommended for the initial coupling of this compound.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Coupling: Add the activation solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Washing: Once the Kaiser test is negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 2: Double Coupling Procedure

Perform this procedure if the Kaiser test is positive after the initial coupling (Protocol 1, step 6).

  • Initial Wash: After the first coupling attempt, wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.

  • Second Activation: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1, step 4.

  • Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 3: Kaiser Test for Free Primary Amines

This qualitative test is used to monitor the completion of the coupling reaction.

  • Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops each of:

    • Potassium cyanide in pyridine

    • Ninhydrin in ethanol

    • Phenol in ethanol

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive (Incomplete Coupling): Dark blue or purple color on beads and/or in the solution.

    • Negative (Complete Coupling): Yellow or colorless beads and solution.

Visualizations

G cluster_0 Troubleshooting Workflow for Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) reagent_check Is a high-activity coupling reagent being used (e.g., HATU)? start->reagent_check optimize_reagents Action 1: Optimize Reagents - Switch to HATU, HCTU, or PyBOP - Increase equivalents (3-5x) reagent_check->optimize_reagents No time_check Is reaction time sufficient (1-2 hours)? reagent_check->time_check Yes optimize_reagents->time_check extend_time Action 2: Extend Coupling Time - Increase to 2-4 hours or overnight - Monitor with Kaiser test time_check->extend_time No aggregation_check Is the peptide sequence prone to aggregation? time_check->aggregation_check Yes extend_time->aggregation_check double_coupling Action 3: Perform Double Coupling - Recouple with fresh reagents aggregation_check->double_coupling Yes end_success Negative Kaiser Test (Proceed to Deprotection) aggregation_check->end_success No, coupling now complete capping (Optional) Capping - Cap unreacted amines with acetic anhydride double_coupling->capping Still incomplete double_coupling->end_success Coupling now complete

Caption: Troubleshooting workflow for poor coupling efficiency.

G cluster_1 Factors Leading to Incomplete Coupling incomplete_coupling Incomplete Coupling (Positive Kaiser Test) steric_hindrance Steric Hindrance of This compound slow_kinetics Slow Reaction Kinetics steric_hindrance->slow_kinetics peptide_aggregation On-Resin Peptide Aggregation (e.g., β-sheet formation) incomplete_deprotection Incomplete Fmoc Deprotection peptide_aggregation->incomplete_deprotection blocked_sites Blocked Reactive Sites peptide_aggregation->blocked_sites no_free_amine No Free Amine Available incomplete_deprotection->no_free_amine slow_kinetics->incomplete_coupling blocked_sites->incomplete_coupling no_free_amine->incomplete_coupling

Caption: Logical relationships of factors causing incomplete coupling.

References

Technical Support Center: Navigating Side Reactions of Fmoc-L-piperidine-3-acetic acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding and mitigating side reactions associated with the use of Fmoc-L-piperidine-3-acetic acid in Solid-Phase Peptide Synthesis (SPPS). The information is presented in a question-and-answer format to directly address challenges encountered during experimental work.

Troubleshooting Guide: Primary Side Reaction - Diketopiperazine (DKP) Formation

The structural similarity of Fmoc-L-piperidine-3-acetic acid to proline makes it highly susceptible to diketopiperazine (DKP) formation, which is the most frequently encountered side reaction. This occurs when it is the second amino acid in the peptide chain, leading to premature cleavage from the resin and low yields of the target peptide.

Question: My peptide synthesis yield is very low, and I observe a major peak with a low molecular weight in my LC-MS analysis after incorporating Fmoc-L-piperidine-3-acetic acid as the second residue. What is happening?

Answer: This is a characteristic outcome of diketopiperazine (DKP) formation. When the dipeptide-resin is formed, the free N-terminal amine of the piperidine-3-acetic acid can attack the ester linkage connecting the first amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the support as a stable six-membered ring (DKP), terminating the peptide chain.

Workflow for Diagnosing and Mitigating DKP Formation

DKP_Troubleshooting_Workflow Start Low yield and/or low MW impurity observed Check_Position Is Pip(3-CH2COOH) the second amino acid in the sequence? Start->Check_Position Confirm_DKP Confirm DKP identity via LC-MS analysis of the cleaved byproduct. Check_Position->Confirm_DKP Yes Other_Issues Investigate other potential side reactions (e.g., aggregation, incomplete coupling). Check_Position->Other_Issues No Implement_Strategy Select a Mitigation Strategy Confirm_DKP->Implement_Strategy Strategy_Resin Use a sterically hindered resin (e.g., 2-Chlorotrityl chloride) Implement_Strategy->Strategy_Resin Strategy_Dipeptide Couple as a pre-formed dipeptide Implement_Strategy->Strategy_Dipeptide Strategy_Conditions Optimize coupling/ deprotection conditions Implement_Strategy->Strategy_Conditions Successful_Synthesis Achieve Improved Yield of Target Peptide Strategy_Resin->Successful_Synthesis Strategy_Dipeptide->Successful_Synthesis Strategy_Conditions->Successful_Synthesis

Caption: A logical workflow for troubleshooting suspected DKP formation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of DKP formation with Fmoc-L-piperidine-3-acetic acid?

A1: After the Fmoc group is removed from the nitrogen of piperidine-3-acetic acid at the dipeptide stage, the resulting free secondary amine is positioned to perform a nucleophilic attack on the carbonyl carbon of the ester linkage to the resin. This intramolecular cyclization is thermodynamically favorable and results in the cleavage of the dipeptide from the solid support.

DKP_Formation_Mechanism Resin_Dipeptide H₂N-Pip(CH₂COOH)-AA₁-O-Resin Cyclization Intramolecular Nucleophilic Attack Resin_Dipeptide->Cyclization Spontaneous Cleavage_Products Diketopiperazine + HO-Resin Cyclization->Cleavage_Products Cleavage

Caption: Mechanism of diketopiperazine (DKP) formation from a dipeptide-resin.

Q2: Are there other potential side reactions associated with the acetic acid side chain?

A2: While DKP formation is the most prominent issue, the acetic acid side chain could theoretically be involved in other side reactions, although these are less commonly reported. If the side-chain carboxyl group is not protected, it could potentially lead to the formation of branched peptides or other byproducts. It is standard practice to use a protecting group, such as a tert-butyl (tBu) ester, on the side-chain carboxyl group to prevent such occurrences.

Q3: How does the choice of solid support affect DKP formation?

A3: The choice of resin is a critical factor in preventing DKP formation.

  • Highly Recommended: 2-Chlorotrityl chloride (2-CTC) resin is the preferred choice as its bulky trityl linker provides significant steric hindrance, which impedes the intramolecular cyclization required for DKP formation.

  • Not Recommended: Wang and other p-alkoxybenzyl ester-type resins are more susceptible to DKP formation due to the lower steric hindrance around the ester linkage.

Q4: Can I just change my deprotection or coupling conditions?

A4: Modifying reaction conditions can help, but may be less effective than changing the resin.

  • Deprotection: Using a weaker base than piperidine (e.g., piperazine) or reducing the deprotection time can lower the rate of DKP formation. However, this may also lead to incomplete Fmoc removal, resulting in deletion sequences.

  • Coupling: Ensuring rapid and efficient coupling of the third amino acid immediately after the deprotection of the second can minimize the time the vulnerable dipeptide-resin exists. Using potent coupling reagents like HATU or HBTU is advised to facilitate a fast reaction.

Quantitative Data Summary

There is a lack of specific quantitative data for the rate of DKP formation with Fmoc-L-piperidine-3-acetic acid in the literature. However, the propensity for this side reaction is known to be highly sequence-dependent. The following table provides a qualitative comparison based on known trends with proline.

Dipeptide Sequence on ResinRelative Propensity for DKP FormationRecommended Primary Mitigation Strategy
Xaa-Pip(3-CH₂COOH)HighUse 2-Chlorotrityl chloride resin
Pip(3-CH₂COOH)-GlyVery HighUse 2-Chlorotrityl chloride resin and consider dipeptide coupling
Pip(3-CH₂COOH)-AlaHighUse 2-Chlorotrityl chloride resin

Key Experimental Protocols

Protocol 1: General SPPS Cycle

A standard cycle for solid-phase peptide synthesis is illustrated below. Each step is critical for the success of the synthesis.

General_SPPS_Workflow Start_Resin Start with Resin-bound Peptide Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start_Resin->Fmoc_Deprotection Wash_1 2. Wash (DMF) Fmoc_Deprotection->Wash_1 Amino_Acid_Coupling 3. Couple next Fmoc-Amino Acid (with activating reagents) Wash_1->Amino_Acid_Coupling Wash_2 4. Wash (DMF, DCM) Amino_Acid_Coupling->Wash_2 Check_Completion 5. Check for completion (e.g., Kaiser Test) Wash_2->Check_Completion Repeat_Cycle Repeat for subsequent amino acids Check_Completion->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Cleavage Final Cleavage from Resin and Global Deprotection Repeat_Cycle->Final_Cleavage No

Caption: A diagram illustrating the key steps in a typical Fmoc-SPPS cycle.

Protocol 2: Coupling of Fmoc-L-piperidine-3-acetic acid on 2-CTC Resin
  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (1.0 eq.) and diisopropylethylamine (DIPEA) (2.5 eq.) in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • To cap any remaining active sites, wash the resin with a mixture of DCM/Methanol/DIPEA (80:15:5 v/v/v) for 30 minutes.

    • Wash the resin thoroughly with DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes.

  • Washing: Wash the resin with DMF (5 times) to ensure complete removal of piperidine.

  • Coupling of Fmoc-L-piperidine-3-acetic acid:

    • In a separate vial, dissolve Fmoc-L-piperidine-3-acetic acid (with side-chain protection, 3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

    • Allow the activation to proceed for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to ensure complete coupling (beads should remain colorless or yellow). If positive (blue), recouple.

    • Wash the resin with DMF (3 times) and DCM (3 times) and proceed to the next cycle.

Protocol 3: Analytical Cleavage for DKP Detection
  • Resin Sampling: After the coupling of Fmoc-L-piperidine-3-acetic acid, take a small sample of the peptide-resin (approx. 5-10 mg).

  • Drying: Wash the resin sample with DCM and dry under a stream of nitrogen.

  • Cleavage: Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin and allow it to react for 2 hours at room temperature.

  • Product Isolation: Precipitate the cleaved products in cold diethyl ether. Centrifuge to pellet the precipitate and decant the ether.

  • Analysis: Dissolve the precipitate in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to identify the mass corresponding to the diketopiperazine byproduct.

Technical Support Center: Optimizing Fmoc Deprotection for Peptides Containing Fmoc-1-piperidine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Fmoc deprotection of peptides incorporating Fmoc-1-piperidine-3-acetic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this sterically hindered building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the Fmoc deprotection of peptides containing 1-piperidine-3-acetic acid.

Issue 1: Incomplete Fmoc Deprotection

  • Symptom: A positive Kaiser test (blue beads) after the coupling step following the deprotection of this compound, or mass spectrometry data indicating the presence of the Fmoc group (+222.24 Da) on the target peptide. This points to a failure to completely remove the Fmoc group, which can be attributed to the steric hindrance from the piperidine ring.[1][2]

  • Solution Workflow:

    G start Incomplete Deprotection Detected double_deprotection Perform Double Deprotection (2x with fresh reagent) start->double_deprotection evaluation Re-evaluate with Kaiser Test / LC-MS double_deprotection->evaluation increase_time Increase Deprotection Time (e.g., to 30-60 min) increase_time->evaluation stronger_base Use Stronger Base Cocktail (e.g., DBU/piperidine) stronger_base->evaluation check_reagents Check Reagent Quality (fresh piperidine/DMF) check_reagents->double_deprotection evaluation->increase_time Positive evaluation->stronger_base Positive evaluation->check_reagents Positive success Proceed to Next Coupling Step evaluation->success Negative failure Further Optimization Required evaluation->failure Persistent Issue

    Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Issue 2: Deletion of the Amino Acid Coupled After 1-Piperidine-3-Acetic Acid

  • Symptom: Mass spectrometry analysis reveals the target peptide is missing the residue that should have been coupled after 1-piperidine-3-acetic acid.

  • Cause: This is a direct consequence of incomplete Fmoc deprotection of the 1-piperidine-3-acetic acid residue. The unremoved Fmoc group blocks the N-terminal amine, preventing the subsequent amino acid from being coupled.[3][4]

  • Solution: Follow the troubleshooting workflow for "Incomplete Fmoc Deprotection" to ensure complete removal of the Fmoc group before proceeding with the next coupling step.

Issue 3: Formation of Deletion Peptides

  • Symptom: HPLC analysis of the crude peptide shows multiple peaks, and mass spectrometry confirms the presence of peptides missing one or more amino acids.

  • Cause: Inefficient deprotection at the sterically hindered 1-piperidine-3-acetic acid residue is a primary cause.[1][5]

  • Solution:

    • Optimize Deprotection: Employ a more robust deprotection strategy as outlined in the "Experimental Protocols" section. Using a stronger base combination like DBU/piperidine or extending the deprotection time can be effective.

    • Monitor Deprotection: Implement real-time monitoring of Fmoc removal by collecting the flow-through after deprotection and measuring the absorbance of the dibenzofulvene-piperidine adduct at around 301 nm. A plateau in absorbance indicates the completion of the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc deprotection of 1-piperidine-3-acetic acid more challenging than for standard amino acids?

The piperidine ring of 1-piperidine-3-acetic acid introduces significant steric bulk around the N-terminus of the peptide chain. This steric hindrance can physically obstruct the deprotection reagent, most commonly piperidine, from efficiently accessing and removing the Fmoc group.[3][2]

Q2: What are the first steps to take if I suspect incomplete deprotection?

The most straightforward initial step is to perform a "double deprotection". After the standard deprotection time, drain the reagent and add a fresh solution of the deprotection cocktail for a second treatment. This can often drive the reaction to completion.

Q3: Are there alternative bases to piperidine that might be more effective?

Yes, for sterically hindered residues, a combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine can be more effective. DBU is a stronger, non-nucleophilic base that can accelerate the initial proton abstraction from the fluorenyl group. Other secondary amines like 4-methylpiperidine or pyrrolidine have also been explored as alternatives to piperidine and may offer different performance characteristics.[4][6]

Q4: Can increasing the temperature of the deprotection reaction help?

While increasing the temperature can enhance reaction kinetics, it can also increase the risk of side reactions such as racemization or aspartimide formation (if Asp is present in the sequence). It is generally recommended to first optimize the deprotection reagent and reaction time at room temperature before resorting to elevated temperatures.

Q5: How can I confirm that my deprotection was successful before proceeding to the next coupling?

The Kaiser test is a reliable qualitative method. A small sample of resin beads is taken after the deprotection and washing steps. A blue color indicates the presence of free primary amines, signifying successful Fmoc removal. A yellow or faint color suggests incomplete deprotection.[3] For quantitative assessment, online UV monitoring of the dibenzofulvene-piperidine adduct is a valuable tool.[2]

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Reagents

Reagent CompositionConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine in DMF20% (v/v)10-20 minStandard, well-establishedCan be slow for hindered residues
DBU/Piperidine in DMF2% DBU, 2% Piperidine (v/v)5-10 minFaster for hindered residuesDBU is a strong base, potential for side reactions
4-Methylpiperidine in DMF20% (v/v)10-20 minLess regulated than piperidineSimilar efficacy to piperidine
Pyrrolidine in DMF20% (v/v)10-20 minCan be used in less polar solventsMay increase certain side reactions

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 2 minutes.[7]

  • Main Deprotection: Drain the solution and add a fresh 20% piperidine/DMF solution. Agitate for 10-20 minutes. For this compound, extending this time to 30 minutes is a recommended starting point for optimization.[7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[8]

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of free amines.

Protocol 2: DBU-Assisted Fmoc Deprotection for Sterically Hindered Residues

This protocol is recommended when standard methods fail for this compound.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Prepare Deprotection Solution: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[3]

  • Deprotection: Drain the swelling solvent and add the DBU/piperidine solution to the resin. Agitate for 2-5 minutes at room temperature.[3]

  • Repeat Deprotection: Drain the solution and repeat step 3 one more time to ensure complete deprotection.[3]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagents and byproducts.[3]

  • Confirmation: Perform a Kaiser test.

Visualizations

G cluster_0 SPPS Cycle for Sterically Hindered Residues A Start: Peptide-Resin (Fmoc Protected) B Optimized Fmoc Deprotection (e.g., DBU/Piperidine) A->B C Thorough DMF Wash B->C D Kaiser Test (Confirmation) C->D E Amino Acid Coupling (Next Residue) D->E Positive G Incomplete Deprotection: Repeat Step B D->G Negative F End of Cycle E->F G->B

Caption: Experimental workflow for a single SPPS cycle with a sterically hindered residue.

References

Managing solubility issues of Fmoc-1-piperidine-3-acetic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-1-piperidine-3-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding solubility issues encountered during the synthesis and use of this compound.

Troubleshooting Guide

Issue 1: this compound fails to dissolve completely in standard SPPS solvents (e.g., DMF, NMP).

Possible Causes:

  • Zwitterionic Nature: Like many amino acids, this compound can exist as a zwitterion, which can lead to strong intermolecular interactions and lower solubility in certain organic solvents.

  • Solvent Quality: The purity of the solvent is crucial. N,N-Dimethylformamide (DMF) can degrade over time to form dimethylamine, which can impact solubility and the reaction itself.[1]

  • Aggregation: The hydrophobic Fmoc groups can aggregate, reducing the overall solubility of the amino acid derivative.[1]

  • Insufficient Sonication or Agitation: The compound may require more energy to overcome crystal lattice forces and dissolve.

Solutions:

  • Sonication and Gentle Heating: Use an ultrasonic bath to aid dissolution. Gentle heating to approximately 37°C can also significantly improve solubility.[1]

  • Solvent Mixtures: If the compound remains insoluble in a single solvent, using a solvent mixture can be effective. Adding a small amount of a more potent solubilizing agent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to DMF can enhance solubility.[1][2]

  • Use High-Purity Solvents: Always use fresh, high-purity, peptide-synthesis-grade solvents to avoid issues with degradation products.

Issue 2: Precipitation of this compound occurs during the coupling reaction.

Possible Causes:

  • On-Resin Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, hindering the access of the incoming amino acid and causing it to precipitate out of the solution.[1]

  • Change in Solvent Polarity: The addition of activating reagents and bases (e.g., DIPEA) can alter the polarity of the reaction mixture, potentially reducing the solubility of the Fmoc-amino acid.

Solutions:

  • Disrupt Peptide Aggregation: Before the coupling step, wash the resin with a chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF) to disrupt secondary structures that lead to aggregation.[1]

  • Optimize Reagent Addition: Instead of adding all reagents at once, consider a sequential addition. Pre-activating the this compound in a separate vessel and then adding it to the resin can sometimes prevent precipitation.

  • Alternative Solvents: For peptide sequences prone to aggregation, switching from DMF to NMP, which has a higher solvating power for hydrophobic peptides, may resolve the issue.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: The most commonly used solvents for dissolving Fmoc-amino acids in solid-phase peptide synthesis (SPPS) are polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[3] Dimethyl Sulfoxide (DMSO) is also an excellent solvent for many Fmoc-amino acids.[1][2] Due to the zwitterionic potential of this compound, a mixture of solvents, such as DMF with a small percentage of DMSO, might be necessary to achieve complete dissolution.[2]

Q2: Can I adjust the pH to improve the solubility of this compound in aqueous solutions?

A2: While Fmoc-protected amino acids are generally sparingly soluble in water[4], their solubility can be influenced by pH. This compound has both a basic piperidine nitrogen and an acidic carboxylic acid group. Adjusting the pH away from its isoelectric point will increase solubility. In an acidic solution, the carboxylate will be protonated, leading to a net positive charge. In a basic solution, the piperidinium proton will be removed, resulting in a net negative charge. Both charged forms are generally more water-soluble. However, for SPPS, which is conducted in organic solvents, pH adjustment is not a standard procedure for dissolving the incoming Fmoc-amino acid.

Q3: Are there any specific side reactions to be aware of when using this compound that could be related to solubility?

A3: Incomplete solubility can lead to lower effective concentrations of the amino acid, resulting in incomplete coupling and the formation of deletion sequences. While not directly a side reaction of the compound itself, poor solubility is a primary cause of this common synthetic impurity. Additionally, if the piperidine nitrogen is not properly protected, it could potentially participate in side reactions, although the Fmoc group on the piperidine nitrogen is generally stable to the coupling conditions.

Q4: How does the piperidine ring in this compound affect its solubility compared to other Fmoc-amino acids?

A4: The piperidine ring adds a degree of conformational rigidity and a non-polar, aliphatic character to the molecule. This can influence its crystal packing and interaction with solvents. Compared to a simple aliphatic amino acid like Fmoc-glycine, the piperidine ring makes the molecule bulkier and potentially more prone to aggregation, which could negatively impact solubility. However, the overall solubility will still be largely dictated by the interplay between the hydrophobic Fmoc group and the polar carboxylic acid.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventAbbreviationPolarityExpected SolubilityNotes
N,N-DimethylformamideDMFPolar aproticSoluble to moderately solubleStandard solvent for SPPS; sonication or gentle warming may be required.[3]
N-Methyl-2-pyrrolidoneNMPPolar aproticSolubleOften a better solvent for hydrophobic and aggregating sequences.[1][3]
Dimethyl SulfoxideDMSOPolar aproticHighly solubleA strong solvent, often used as a co-solvent to improve solubility in DMF.[1][2]
DichloromethaneDCMLess polarSparingly soluble to insolubleNot a primary solvent for dissolving Fmoc-amino acids for coupling in Fmoc-SPPS.[3]
AcetonitrileACNPolar aproticSparingly solubleNot typically used for dissolving Fmoc-amino acids for coupling.
Water-Polar proticSparingly solubleGenerally, Fmoc-amino acids have poor water solubility.[4]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for SPPS Coupling

  • Reagent Preparation: Weigh the required amount of this compound and the activating agent (e.g., HBTU, HATU) into a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMF or NMP to achieve the desired concentration (typically 0.2-0.5 M).

  • Dissolution: Vortex the vial for 1-2 minutes. If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

  • Gentle Warming (Optional): If solubility is still an issue, warm the solution to approximately 37°C with gentle agitation until the solid is completely dissolved.

  • Activation: Add the base (e.g., N,N-Diisopropylethylamine - DIPEA) to the solution and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin and proceed with the coupling reaction according to your standard protocol.

Protocol 2: Dissolution using a Co-solvent Approach

  • Reagent Preparation: Weigh the required amount of this compound and activating agent into a clean, dry vial.

  • Co-solvent Addition: Add a small volume of DMSO (e.g., 5-10% of the final volume) to the vial and vortex to form a slurry or solution.

  • Main Solvent Addition: Add the remaining volume of DMF or NMP to the vial.

  • Dissolution: Vortex and, if necessary, sonicate until a clear solution is obtained.

  • Activation and Coupling: Proceed with the addition of base and coupling to the resin as described in Protocol 1.

Visualizations

experimental_workflow start Start: Weigh this compound add_solvent Add primary solvent (DMF or NMP) start->add_solvent vortex Vortex/Agitate add_solvent->vortex check_solubility1 Is it fully dissolved? vortex->check_solubility1 sonicate_heat Sonicate and/or gently warm (37°C) check_solubility1->sonicate_heat No proceed Proceed to activation and coupling check_solubility1->proceed Yes check_solubility2 Is it fully dissolved? sonicate_heat->check_solubility2 add_cosolvent Add co-solvent (e.g., DMSO) check_solubility2->add_cosolvent No check_solubility2->proceed Yes check_solubility3 Is it fully dissolved? add_cosolvent->check_solubility3 check_solubility3->proceed Yes fail Re-evaluate solvent system or compound purity check_solubility3->fail No

Caption: Workflow for dissolving this compound.

troubleshooting_workflow start Problem: Poor solubility of this compound check_solvent Check solvent quality (fresh, high-purity) start->check_solvent try_sonication Apply sonication and gentle heat check_solvent->try_sonication is_dissolved1 Dissolved? try_sonication->is_dissolved1 use_cosolvent Use a co-solvent system (e.g., DMF/DMSO) is_dissolved1->use_cosolvent No solution Solution Found is_dissolved1->solution Yes is_dissolved2 Dissolved? use_cosolvent->is_dissolved2 switch_solvent Switch primary solvent (e.g., to NMP) is_dissolved2->switch_solvent No is_dissolved2->solution Yes is_dissolved3 Dissolved? switch_solvent->is_dissolved3 is_dissolved3->solution Yes further_investigation Further investigation needed (e.g., compound purity) is_dissolved3->further_investigation No

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Minimizing Racemization of Fmoc-1-piperidine-3-acetic acid during Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the racemization of Fmoc-1-piperidine-3-acetic acid during the activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (in this case, the (R)- and (S)-isomers). In peptide synthesis, the incorporation of the incorrect enantiomer of an amino acid can lead to a final peptide with altered three-dimensional structure, biological activity, and potential immunogenicity. This compound, a cyclic β-amino acid, is susceptible to racemization at the α-carbon (the carbon atom adjacent to the carboxyl group) during the activation of its carboxyl group for coupling. This is primarily due to the increased acidity of the α-proton, which can be abstracted under basic conditions, leading to a loss of stereochemical integrity.

Q2: What are the primary factors that contribute to the racemization of this compound during activation?

A2: Several factors can influence the extent of racemization during the activation of this compound:

  • Coupling Reagents: The choice of coupling reagent significantly impacts the rate of racemization. Highly reactive reagents can accelerate the formation of the desired amide bond, but may also promote the formation of racemization-prone intermediates.

  • Base: The type and concentration of the base used during coupling are critical. Strong, non-hindered bases can readily abstract the α-proton, leading to increased racemization.

  • Activation Time: Prolonged activation times before the addition of the amino component can increase the opportunity for racemization to occur.

  • Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of racemization.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in both the coupling and racemization pathways.

Q3: Which coupling reagents are recommended to minimize racemization of this amino acid?

A3: For sterically hindered and racemization-prone amino acids like this compound, uronium/aminium-based reagents are generally preferred over carbodiimides alone. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of an additive like OxymaPure are often recommended. These reagents promote rapid amide bond formation, which can minimize the lifetime of racemization-prone activated species. The use of phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can also be a good option.

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure in minimizing racemization?

A4: Additives such as HOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), and OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents like DIC (N,N'-Diisopropylcarbodiimide). They react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial activated intermediate. These active esters then react with the amine component to form the peptide bond. HOAt and OxymaPure are generally considered more effective than HOBt in suppressing racemization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High levels of diastereomeric impurity detected in the final peptide. High degree of racemization during the coupling of this compound.1. Optimize Coupling Reagent: Switch to a lower-racemization coupling reagent such as HATU/OxymaPure or COMU. 2. Change the Base: Replace stronger bases like DIPEA with a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine. 3. Reduce Activation Time: Minimize the pre-activation time before adding the coupling mixture to the resin. 4. Lower the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature instead of elevated temperatures).
Incomplete coupling of this compound. Steric hindrance of the cyclic β-amino acid.1. Use a more potent coupling reagent: Employ HATU or COMU to increase the reaction rate. 2. Double Coupling: After the initial coupling, perform a second coupling with fresh reagents to drive the reaction to completion. 3. Increase Reaction Time: Extend the coupling time, but monitor for potential increases in racemization. 4. Increase Reagent Excess: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents).
Both racemization and incomplete coupling are observed. A combination of steric hindrance and suboptimal coupling conditions.1. Prioritize Racemization Control: First, implement strategies to minimize racemization (e.g., use HATU/OxymaPure, NMM). 2. Address Incomplete Coupling: If incomplete coupling persists, consider a carefully monitored double coupling at room temperature. Avoid increasing the temperature as a primary solution.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific reaction conditions. The following table provides an estimated comparison of the percentage of the undesired diastereomer formed during the coupling of a model peptide containing a racemization-prone secondary amino acid, which can serve as a guideline for this compound.

Coupling Reagent Base Additive Estimated % Racemization
DICDIPEAHOBt5 - 15%
DICNMMHOBt3 - 10%
HBTUDIPEA-2 - 8%
HATUNMM-< 2%
COMUNMM-< 1%

Note: These values are illustrative and can vary based on the specific peptide sequence, resin, solvent, and reaction time.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended for the manual solid-phase synthesis of peptides containing this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N-Methylmorpholine (NMM) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation: In a separate vessel, dissolve this compound and HATU in DMF.

  • Base Addition: Add NMM to the activation mixture and vortex briefly.

  • Pre-activation: Allow the activation mixture to stand for 1-2 minutes at room temperature.

  • Coupling: Add the activation mixture to the swelled resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure

This protocol provides an alternative using a carbodiimide-based coupling method with a modern additive to suppress racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • OxymaPure (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound and OxymaPure in DMF.

  • Coupling: Add the solution from step 2 to the resin, followed by the addition of DIC.

  • Reaction: Agitate the reaction vessel at room temperature for 2-6 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress.

  • Washing: Upon completion, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Visualizing the Racemization Pathway

The following diagram illustrates the proposed mechanism of racemization for this compound during activation.

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Fmoc_AA This compound (L-isomer) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Fmoc_AA->Activated_Intermediate + Enolate Planar Enolate Intermediate Activated_Intermediate->Enolate - H+ Activated_D_isomer Activated Intermediate (D-isomer) Peptide_L Desired Peptide (L-isomer incorporated) Activated_Intermediate->Peptide_L + Coupling_Reagent Coupling Reagent (e.g., DIC) Enolate->Activated_D_isomer + H+ Proton_Abstraction Base (e.g., DIPEA) Peptide_D Diastereomeric Impurity (D-isomer incorporated) Activated_D_isomer->Peptide_D + Resin N-terminal Amine on Resin

Caption: Proposed racemization mechanism of this compound.

Experimental Workflow for Minimizing Racemization

The following workflow outlines the decision-making process for optimizing the coupling of this compound.

workflow start Start: Couple this compound initial_coupling Initial Coupling: HATU/NMM in DMF at RT start->initial_coupling kaiser_test Kaiser Test initial_coupling->kaiser_test complete Coupling Complete kaiser_test->complete Negative incomplete Incomplete Coupling kaiser_test->incomplete Positive check_racemization Analyze Crude Peptide for Diastereomeric Impurities (LC-MS) complete->check_racemization double_couple Perform Double Coupling (same conditions) incomplete->double_couple re_kaiser Kaiser Test double_couple->re_kaiser re_kaiser->complete Negative re_kaiser->incomplete Positive (Consult further troubleshooting) high_racemization High Racemization (>2%) check_racemization->high_racemization Yes acceptable_racemization Acceptable Racemization check_racemization->acceptable_racemization No optimize_conditions Optimize Conditions: - Use COMU/NMM - Lower temperature to 0°C high_racemization->optimize_conditions

Impact of different coupling reagents on Fmoc-1-piperidine-3-acetic acid incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the incorporation of Fmoc-1-piperidine-3-acetic acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound challenging?

A1: this compound is a sterically hindered amino acid. The bulky 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the cyclic structure of the piperidine ring, can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance can lead to slower reaction rates, incomplete coupling reactions, and the formation of deletion sequences in the final peptide.[1][2][3]

Q2: My standard coupling protocol with DIC/HOBt is resulting in low yield. What is the likely cause?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the significant steric barrier presented by this compound.[1][3] For such demanding couplings, more powerful activating reagents are generally required.[1][3]

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, the use of uronium/aminium or phosphonium salt-based coupling reagents is highly recommended.[1][2][3] Reagents such as HATU, HBTU, HCTU, and COMU (uronium/aminium) or PyBOP and PyAOP (phosphonium) are significantly more effective as they form highly reactive esters that can overcome the steric hindrance.[1][2][3] Among these, HATU is often considered superior for challenging couplings due to the formation of a more reactive OAt-ester intermediate.[4][5]

Q4: Is a double coupling necessary for the incorporation of this compound?

A4: A double coupling is a frequently employed and effective strategy to ensure the complete incorporation of sterically hindered residues.[2] If a single coupling is found to be incomplete, which can be checked using a Kaiser test, performing a second coupling with a fresh solution of activated amino acid and coupling reagent is advisable to drive the reaction to completion.[2]

Q5: Can the choice of solvent impact the coupling efficiency?

A5: Yes, the solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[1] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[1] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[1] In some cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Positive Kaiser test (blue/purple beads) after coupling Incomplete coupling reaction due to steric hindrance.1. Perform a second coupling: Prepare a fresh solution of activated this compound and coupling reagent and repeat the coupling step for 1-2 hours.[2]2. Increase reaction time: Extend the initial coupling time from 1-2 hours to 4 hours or even overnight to allow more time for the sterically hindered reaction to proceed.[1][2]
Mass spectrometry of the crude peptide shows a significant peak corresponding to a deletion sequence. Low coupling efficiency of this compound.1. Switch to a more potent coupling reagent: If using carbodiimides (DCC, DIC), switch to a uronium/aminium (e.g., HATU, COMU) or phosphonium (e.g., PyBOP) based reagent.[1][2][3]2. Optimize reaction conditions: Consider increasing the reaction temperature cautiously to 30-40°C to help overcome the activation energy barrier.[2] Microwave-assisted peptide synthesis can also be highly effective.[1]
Difficulty in achieving complete coupling even with potent reagents. Severe steric hindrance or peptide aggregation on the resin.1. Change the solvent: Switch from DMF to NMP, which has better solvating properties.[1]2. Consider acyl fluoride formation: For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1]

Quantitative Data on Coupling Reagent Performance

Coupling Reagent ClassExamplesRelative Efficiency for Hindered ResiduesKey Characteristics
Carbodiimides DCC, DICLowOften insufficient for sterically demanding couplings.[1][3]
Uronium/Aminium Salts (HOBt-based) HBTU, TBTUModerate to HighForms a less reactive OBt-ester compared to HATU.[4][5]
Uronium/Aminium Salts (HOAt-based) HATU, HCTUHigh to Very HighForms a highly reactive OAt-ester, leading to faster and more complete couplings.[4][5] HATU is often the preferred reagent for difficult sequences.[4][5]
Uronium/Aminium Salts (Oxyma-based) COMUHigh to Very HighOffers high efficiency and a better safety profile compared to benzotriazole-based reagents.[6][7]
Phosphonium Salts PyBOP, PyAOPHigh to Very HighHighly effective for challenging couplings, including N-methylated amino acids.[1][3][6]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[4]

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.[1]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.[2]

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[2]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[2] A negative result (yellow beads) indicates complete coupling. If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling for Incomplete Reactions
  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[2]

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 2. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[2]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF (3-5 times) and perform a final Kaiser test to confirm the completion of the reaction.[2]

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin coupling Coupling Reaction (2-4 hours) start->coupling prepare_activation Prepare Activation Mixture: Fmoc-AA, HATU, DIPEA in DMF pre_activate Pre-activate (1-5 min) prepare_activation->pre_activate pre_activate->coupling wash1 Wash Resin (DMF) coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test complete Coupling Complete: Proceed to next cycle kaiser_test->complete Negative incomplete Incomplete Coupling kaiser_test->incomplete Positive double_coupling Perform Double Coupling (Protocol 2) incomplete->double_coupling wash2 Wash Resin (DMF) double_coupling->wash2 wash2->complete coupling_mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-Pip-COOH Active_Ester Highly Reactive OAt-Ester AA->Active_Ester HATU HATU + DIPEA HATU->Active_Ester Peptide_Bond New Peptide Bond Formed Active_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine Resin-Bound Amine (H2N-Peptide) Resin_Amine->Peptide_Bond

References

Technical Support Center: Addressing Difficult Sequences Containing Fmoc-1-piperidine-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of sequences containing the sterically hindered, non-proteinogenic amino acid analogue, Fmoc-1-piperidine-3-acetic acid.

Troubleshooting Guide

This guide addresses common issues observed during the incorporation of this compound into peptide sequences.

Issue 1: Incomplete Coupling or Low Coupling Efficiency

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step.

  • Presence of deletion sequences lacking the piperidine moiety in the final peptide, as detected by mass spectrometry.

  • Lower than expected yield of the target peptide.

Possible Causes:

  • Steric Hindrance: The bulky piperidine ring of this compound can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This is a common issue with β-amino acids and other sterically demanding building blocks.[1]

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance associated with this amino acid derivative.

  • Inadequate Reaction Time: The coupling reaction may require a longer duration to proceed to completion compared to standard proteinogenic amino acids.

Solutions:

  • Employ High-Activity Coupling Reagents: Utilize highly efficient uronium/aminium or phosphonium salt-based coupling reagents known to be effective for sterically hindered amino acids.[] Reagents such as HATU, HCTU, and PyBOP are recommended.[][3] These reagents form highly reactive activated esters that can facilitate coupling even in sterically challenging situations.

  • Optimize Coupling Conditions:

    • Double Coupling: Perform a second coupling step with a fresh portion of the activated this compound to drive the reaction to completion.

    • Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of the Fmoc-amino acid and coupling reagents relative to the resin loading.

    • Extended Coupling Time: Increase the coupling reaction time to 2-4 hours or even overnight to ensure complete incorporation. Monitor the reaction progress using the Kaiser test.[4]

  • Consider Solvent Effects: While DMF is the standard solvent for SPPS, co-solvents or alternative solvents can sometimes improve coupling efficiency by altering the solvation of the peptide and reagents. However, solvent choice must be compatible with the resin and other reagents.

Issue 2: Incomplete Fmoc Deprotection

Symptoms:

  • A weak or negative Kaiser test result after the deprotection step, followed by a positive test after the subsequent coupling, indicating that the N-terminus was not fully deprotected.

  • Presence of Fmoc-adducts or peptides with the Fmoc group still attached in the final product analysis.

Possible Causes:

  • Steric Hindrance: The piperidine ring may partially shield the Fmoc group, hindering the access of the piperidine base used for deprotection.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic or β-amino acid residues, can aggregate on the solid support, making the N-terminus inaccessible to the deprotection reagent.[1]

Solutions:

  • Modify Deprotection Conditions:

    • Extended Deprotection Time: Increase the duration of the piperidine treatment. A common protocol involves a short initial treatment (1-3 minutes) followed by a longer one (15-20 minutes).[3] Consider extending the second treatment to 30 minutes.

    • Use of a Stronger, Non-Nucleophilic Base: In cases of severe steric hindrance, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as an alternative or an additive to piperidine. A common cocktail is 2% DBU/2% piperidine in DMF.[5] However, DBU should be used with caution as it can promote side reactions like aspartimide formation.[5]

    • Alternative Deprotection Reagents: Consider using 4-methylpiperidine, which has been shown to be as effective as piperidine for Fmoc removal and may offer advantages in terms of handling and reduced side reactions in some cases.[6][7]

  • Disrupt Peptide Aggregation:

    • Chaotropic Salts: Incorporate chaotropic salts like LiCl (0.5-1 M) in the DMF during the deprotection step to disrupt secondary structure formation and improve reagent accessibility.

    • Microwave-Assisted Synthesis: The use of microwave energy can accelerate both coupling and deprotection steps and help to reduce aggregation.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to incorporate?

A1: this compound is considered a challenging building block due to the steric bulk of its cyclic piperidine structure. This steric hindrance can impede both the coupling of the amino acid to the growing peptide chain and the subsequent removal of the Fmoc protecting group from its nitrogen.

Q2: Which coupling reagent is best for this compound?

Q3: Can I use standard piperidine solution for Fmoc deprotection?

A3: Yes, a standard solution of 20% piperidine in DMF is the starting point for Fmoc deprotection. However, due to the potential for steric hindrance, you may need to extend the deprotection time or perform a double deprotection to ensure complete removal of the Fmoc group.[3] If incomplete deprotection persists, consider the alternative strategies mentioned in the troubleshooting guide, such as using DBU.

Q4: Are there any specific side reactions I should be aware of when using this compound?

A4: While specific side reactions unique to this compound are not extensively documented, general side reactions in Fmoc-SPPS should be considered. These include:

  • Racemization: Although less common with Fmoc chemistry compared to other methods, it can occur, especially with prolonged activation times or the use of strong bases.[]

  • Diketopiperazine formation: This can occur at the dipeptide stage, leading to chain termination.

  • Aspartimide formation: If your sequence contains aspartic acid, the basic conditions of Fmoc deprotection can lead to this side reaction.[8] The use of stronger bases like DBU can exacerbate this issue.[5]

Q5: How does the incorporation of a piperidine moiety affect the final peptide?

A5: The incorporation of a piperidine ring introduces a constrained cyclic element into the peptide backbone. This can have a significant impact on the peptide's conformation, potentially inducing specific secondary structures like turns. This conformational constraint can be beneficial for improving metabolic stability, receptor binding affinity, and cell permeability of the resulting peptidomimetic.

Quantitative Data Summary

The following table summarizes the performance of various coupling reagents for a representative sterically hindered amino acid, which can serve as a guideline for optimizing the incorporation of this compound.

Coupling ReagentAdditiveBaseTypical Coupling TimeRelative EfficiencyPotential Side Reactions
HATU HOAtDIPEA/Collidine30-60 minVery HighGuanidinylation of N-terminus
HCTU 6-Cl-HOBtDIPEA/Collidine30-60 minVery HighGuanidinylation of N-terminus
PyBOP -DIPEA/Collidine30-90 minHigh-
DIC OxymaPure-60-120 minModerate to HighRacemization (minimized with Oxyma)

Data extrapolated from general knowledge of sterically hindered amino acid coupling.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive, repeat the coupling step (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.

Protocol 2: Enhanced Fmoc Deprotection for Sterically Hindered Residues

  • Initial Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 3 minutes. Drain the solution.

  • Extended Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 20-30 minutes.

  • Alternative for Difficult Cases: If standard deprotection is incomplete, use a solution of 2% DBU and 2% piperidine in DMF for the extended deprotection step (2 x 10 min).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of the base and the dibenzofulvene-adduct.

Visualizations

experimental_workflow cluster_coupling Optimized Coupling cluster_deprotection Enhanced Deprotection Resin_Prep Resin Swelling & Fmoc Deprotection Activation Activate Fmoc-Pip-OH with HATU/DIPEA Resin_Prep->Activation Prepare for coupling Coupling Couple to Resin (2-4 hours) Activation->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive: Double Couple Washing_Coupling Wash (DMF, DCM) Monitoring->Washing_Coupling Negative: Proceed Start_Deprotection Start Deprotection Initial_Deprotection 20% Piperidine/DMF (3 min) Start_Deprotection->Initial_Deprotection Extended_Deprotection 20% Piperidine/DMF (20-30 min) Initial_Deprotection->Extended_Deprotection Alternative_Deprotection 2% DBU/2% Piperidine/DMF (Optional) Extended_Deprotection->Alternative_Deprotection If needed Washing_Deprotection Wash (DMF) Extended_Deprotection->Washing_Deprotection Alternative_Deprotection->Washing_Deprotection End_Deprotection Ready for Next Coupling Washing_Deprotection->End_Deprotection

Caption: Optimized workflow for coupling and deprotection of this compound.

troubleshooting_logic Start Problem Encountered Incomplete_Coupling Incomplete Coupling? Start->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection? Start->Incomplete_Deprotection Use_HATU Use High-Activity Reagent (e.g., HATU, HCTU) Incomplete_Coupling->Use_HATU Yes Double_Couple Perform Double Coupling Incomplete_Coupling->Double_Couple Yes Extend_Time_Couple Extend Coupling Time Incomplete_Coupling->Extend_Time_Couple Yes Extend_Time_Deprotect Extend Deprotection Time Incomplete_Deprotection->Extend_Time_Deprotect Yes Use_DBU Use DBU/Piperidine Incomplete_Deprotection->Use_DBU Yes Disrupt_Aggregation Use Chaotropic Salts (e.g., LiCl) Incomplete_Deprotection->Disrupt_Aggregation Yes

Caption: Troubleshooting decision tree for issues with this compound.

References

Technical Support Center: Purification of Peptides Containing Fmoc-1-piperidine-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating Fmoc-1-piperidine-3-acetic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of these complex peptidomimetics.

Section 1: Troubleshooting Guide

Peptides containing the 1-piperidine-3-acetic acid moiety, a conformationally constrained beta-amino acid analog, can present unique purification challenges. Common issues include poor solubility, aggregation, and difficult chromatographic separation. This section addresses these problems in a question-and-answer format.

Q1: My peptide has poor solubility in standard HPLC solvents (Water/Acetonitrile). What should I do?

A1: Poor solubility is a frequent issue, often stemming from peptide aggregation driven by intermolecular hydrogen bonding or hydrophobic collapse.[1] The rigid structure of the piperidine ring can sometimes exacerbate this.

Initial Steps:

  • Solvent Screening: Before injecting onto the HPLC, test the solubility of a small amount of the crude peptide in various solvent systems.

  • Acidification: Ensure the dissolution solvent is acidified, typically with 0.1% Trifluoroacetic Acid (TFA), to protonate basic residues (like the piperidine nitrogen) and improve solubility.[2][3]

  • Organic Modifiers: Try dissolving the peptide in a small amount of an organic solvent in which it is more soluble (e.g., DMSO, DMF, or neat Acetonitrile) before diluting with the aqueous mobile phase. Caution: Ensure the final DMSO/DMF concentration is low enough to not interfere with column binding.

Advanced Strategies:

  • Chaotropic Agents: For severe aggregation, consider using chaotropic agents like guanidinium chloride or urea in the initial dissolution step. Note that these must be removed and are generally not compatible with standard RP-HPLC.

  • Alternative Solvents: If standard solvents fail, explore alternatives like isopropanol or ethanol as the organic modifier in the mobile phase.

Q2: I'm observing significant peak tailing or a broad peak for my peptide during RP-HPLC. What is the cause and how can I fix it?

A2: Peak tailing can result from several factors, including secondary interactions between the peptide and the silica backbone of the stationary phase, column overloading, or slow kinetics of equilibration. The basic nitrogen in the piperidine ring can be a primary cause of these secondary interactions.

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure the mobile phase contains a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%).[3][4] The TFA protonates the piperidine nitrogen and masks residual silanol groups on the column, sharpening the peak.

  • Reduce Sample Load: Overloading the column is a common cause of peak broadening. Reduce the amount of peptide injected onto the column. Typical analytical loads are much lower than preparative loads.[5]

  • Increase Temperature: Running the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape by increasing the rate of mass transfer.

  • Change Stationary Phase: If tailing persists, the peptide may have a strong interaction with the C18 phase. Consider a column with a different stationary phase, such as C8, C4, or Phenyl, which have different hydrophobic characteristics.[6]

Q3: My peptide is difficult to separate from a closely eluting impurity. How can I improve the resolution?

A3: Achieving baseline separation is critical for high purity. When impurities co-elute, modifying the chromatographic conditions is necessary.

Strategies for Improving Resolution:

  • Flatten the Gradient: A shallower gradient slope increases the separation window between peaks.[3] For example, instead of a 5-95% B gradient over 20 minutes, try a 20-50% B gradient over 30 minutes, focusing on the region where your peptide elutes.

  • Change Organic Modifier: Switching from acetonitrile to methanol or ethanol can alter the selectivity of the separation, potentially resolving your peptide from the impurity.

  • Alternative Ion-Pairing Agent: While TFA is standard, using a different acid like formic acid (FA) can change the retention behavior of the peptide and impurities.

  • Orthogonal Chromatography: If RP-HPLC fails to provide adequate purity, consider a secondary purification step using an orthogonal method like ion-exchange chromatography (IEX), which separates molecules based on charge rather than hydrophobicity.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical starting gradient for purifying a peptide containing 1-piperidine-3-acetic acid?

A1: A good starting point for a scout gradient is a linear gradient of 5% to 95% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 20-30 minutes. Monitor the chromatogram to determine the approximate percentage of acetonitrile at which the peptide elutes. Based on this, you can design a shallower, more focused gradient for preparative purification.[3][4]

Q2: How does the 1-piperidine-3-acetic acid residue affect the peptide's retention time on a C18 column?

A2: The effect is complex. The piperidine ring and its associated alkyl chain add hydrophobicity, which would typically increase retention time. However, it is also a polar, cyclic structure. Its overall impact will depend on the surrounding amino acid sequence and the peptide's conformation. The key factor for purification is that it provides a unique retention characteristic that can be exploited for separation from deletion sequences or other impurities.

Q3: I see a peak with a mass of +96 Da relative to my target peptide in the mass spectrometry analysis. What is this?

A3: A +96 Da adduct is often indicative of trifluoroacetylation.[7] This can occur on free amine groups (N-terminus or lysine side chains) or hydroxyl groups (serine, threonine) during exposure to the TFA cleavage cocktail. While the piperidine nitrogen is a secondary amine and less likely to be acylated, this possibility should be considered. These adducts often elute slightly later than the target peptide on RP-HPLC.[7] Raising the pH of the collected fraction can sometimes hydrolyze the TFA adduct.

Q4: Can I use mass-directed purification for my peptide?

A4: Yes, mass-directed purification is an excellent strategy, especially for complex crude mixtures. It simplifies the process by enabling the specific collection of fractions containing the ion with the correct mass-to-charge ratio (m/z) for your target peptide, reducing the need for extensive post-purification analysis of every fraction.

Section 3: Key Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is for determining the purity of the crude or purified peptide.

ParameterSpecification
Column C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-3.5 µm particle size
Mobile Phase A 0.1% TFA in HPLC-grade Water
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile
Flow Rate 0.3 - 1.0 mL/min (depending on column ID)
Detection UV at 214 nm and 280 nm
Column Temp. 30 °C
Injection Vol. 5-20 µL (of a ~1 mg/mL solution)
Gradient 5% to 95% B over 20 minutes
Protocol 2: Preparative RP-HPLC for Purification

This protocol is for purifying milligram to gram quantities of the peptide. The gradient must be optimized based on analytical runs.

ParameterSpecification
Column C18, 10-50 mm ID, 150-250 mm length, 5-10 µm particle size
Mobile Phase A 0.1% TFA in HPLC-grade Water
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile
Flow Rate 5 - 50 mL/min (depending on column ID)
Detection UV at 220 nm
Sample Prep Dissolve crude peptide in Mobile Phase A (or with minimal organic solvent) to 10-50 mg/mL, filter through 0.45 µm filter.
Optimized Gradient Example: 25% to 45% B over 40 minutes (based on analytical elution profile)

Section 4: Visual Diagrams

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Purification Cycle cluster_post Post-Purification Cleavage Cleavage from Resin (e.g., TFA Cocktail) Precipitation Precipitation & Drying (Cold Ether) Cleavage->Precipitation Dissolution Dissolution & Filtration (0.1% TFA, minimal ACN) Precipitation->Dissolution Scout Analytical Scout Run (Fast Gradient) Dissolution->Scout Optimization Gradient Optimization (Shallow Gradient) Scout->Optimization Prep Preparative Run (Optimized Method) Optimization->Prep Collection Fraction Collection (Peak-based or Mass-directed) Prep->Collection Analysis Purity Analysis (Analytical HPLC & MS) Collection->Analysis Pooling Pool Pure Fractions (>95% Purity) Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalQC Final QC Lyophilization->FinalQC Product Pure Peptide FinalQC->Product Troubleshooting_Logic Start Poor Chromatogram? Problem1 Peak Tailing / Broad Start->Problem1 Yes Problem2 Poor Resolution Start->Problem2 Yes Problem3 Low Solubility Start->Problem3 Yes Solution1a Increase TFA Conc. Problem1->Solution1a Solution1b Reduce Sample Load Problem1->Solution1b Solution1c Increase Temperature Problem1->Solution1c Solution2a Flatten Gradient Problem2->Solution2a Solution2b Change Organic Solvent (ACN -> MeOH) Problem2->Solution2b Solution2c Use Orthogonal Method Problem2->Solution2c Solution3a Use DMSO/DMF to Dissolve Problem3->Solution3a Solution3b Test Alt. Solvents Problem3->Solution3b End Improved Separation Solution1c->End Solution2c->End Solution3b->End

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Chiral Purity of Fmoc-1-piperidine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, ensuring the enantiomeric purity of chiral building blocks is of paramount importance. Fmoc-1-piperidine-3-acetic acid, a cyclic amino acid derivative, is one such building block where stereochemical integrity is critical. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of this compound, supported by experimental data from analogous compounds to facilitate method development and selection.

The enantiomers of Fmoc-protected amino acids are typically separated using Chiral Stationary Phases (CSPs). Polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and high efficiency in resolving a wide range of chiral compounds, including N-protected amino acids.[1][2]

Comparative Performance of Chiral Stationary Phases

The selection of the appropriate CSP and mobile phase is the most critical factor in achieving successful chiral separation. Below is a comparison of different CSPs that have shown success in separating Fmoc-amino acids and structurally related piperidine carboxylic acid derivatives. While a specific application for this compound is not widely published, the following data provides a strong starting point for method development.

Chiral Stationary Phase (CSP)CSP TypeTypical Mobile PhaseAnalytes & PerformanceKey Advantages
Lux® Cellulose-1 / Chiralpak® IA Polysaccharide (Cellulose derivative)Normal Phase: n-Hexane/Ethanol (e.g., 70:30, v/v) with acidic additive (e.g., 0.1% TFA)(R/S)-N-Boc-piperidine-3-carboxylic acid hydrazide: Baseline separation with resolution (Rs) > 10 was achieved on Chiralpak IA.[1]Broad enantioselectivity for a wide range of compounds. High efficiency and good scalability.
Lux® Cellulose-2 Polysaccharide (Cellulose derivative)Reversed-Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) (e.g., 60:40, v/v)19 common Fmoc-protected α-amino acids: Baseline resolution (Rs > 1.5) for most analytes in under 25 minutes.[1]Excellent performance under reversed-phase conditions, which are often compatible with MS detection.
CHIROBIOTIC® T Macrocyclic Glycopeptide (Teicoplanin)Reversed-Phase: Methanol/Water with Ammonium Acetate or TEAA bufferVarious Fmoc-amino acids: Good separation in reversed-phase mode.[2]Multimodal, can be used in reversed-phase, normal-phase, and polar organic modes. Strong ionic interactions aid in the separation of polar and ionizable compounds.
CHIROBIOTIC® R Macrocyclic Glycopeptide (Ristocetin A)Reversed-Phase or Polar Organic Mode Various Fmoc-amino acids: Effective in both reversed-phase and polar organic modes.[2]Complementary selectivity to CHIROBIOTIC® T. Particularly effective for acidic chiral compounds.
CHIRALPAK® QN-AX Cinchona Alkaloid-based (Quinine derivative)Reversed-Phase: Methanol/Acetonitrile with Triethylamine (TEA) and Formic Acid (FA)19 Nα-Fmoc proteinogenic amino acids: Efficiently separated almost all tested Fmoc-amino acids.Anion-exchanger type CSP offering unique selectivity for acidic compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral separation methods. Below is a representative experimental protocol for the chiral analysis of this compound using a polysaccharide-based CSP under reversed-phase conditions, based on established methods for similar compounds.[1]

Representative HPLC Method for Chiral Purity Analysis

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: Lux® 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Racemic standard of this compound

  • Sample of this compound to be tested

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 40:60, v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (Ambient)

  • Detection Wavelength: 265 nm (for the Fmoc group)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a solution of the racemic this compound standard in the sample diluent at a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare a solution of the this compound sample in the sample diluent at the same concentration as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard solution to determine the retention times of the two enantiomers and to verify the resolution of the method.

  • Inject the sample solution to determine the peak areas of the two enantiomers.

  • Calculate the chiral purity (enantiomeric excess, e.e.) of the sample using the following formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Method Development and Workflow

The development of a robust chiral HPLC method typically follows a systematic screening process to identify the optimal combination of a chiral stationary phase and mobile phase.

HPLC_Chiral_Purity_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result SamplePrep Sample and Standard Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration ColumnScreening CSP Screening (Polysaccharide, etc.) MobilePhaseOpt Mobile Phase Optimization ColumnScreening->MobilePhaseOpt Select best CSP MobilePhaseOpt->SystemEquilibration Define method SystemEquilibration->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram PeakIntegration Peak Integration and Identification Chromatogram->PeakIntegration PurityCalc Chiral Purity Calculation (e.e.%) PeakIntegration->PurityCalc Report Final Report PurityCalc->Report

General workflow for chiral HPLC method development.

Alternative Approaches: Derivatization

In cases where direct chiral separation is challenging, pre-column derivatization can be a viable alternative. This involves reacting the analyte with a chiral or achiral tagging agent to form diastereomers or a more easily separable derivative. For piperidine-based compounds, derivatization of the secondary amine or the carboxylic acid can be explored. However, direct analysis on a suitable CSP is generally preferred to avoid the introduction of additional reaction and purification steps.

References

A Comparative Guide to Peptide Quantification for Mass Spectrometry: Isobaric Labeling with TMT and iTRAQ

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative proteomics, the precise measurement of peptide and protein abundance is paramount for researchers, scientists, and drug development professionals. While the query mentioned "Fmoc-1-piperidine-3-acetic acid" in the context of peptide characterization by mass spectrometry, it's important to clarify that piperidine and its derivatives are primarily utilized for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group during solid-phase peptide synthesis (SPPS).[1][2][3][4][5][6][7][8][9] They are not employed as labeling reagents for quantification in mass spectrometry.

This guide will focus on the established and widely adopted methods for peptide quantification using isobaric labeling reagents: Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). These powerful techniques enable the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry experiment.

Introduction to Isobaric Labeling

Isobaric labeling is a chemical approach used in quantitative proteomics where peptides from different samples are tagged with chemical labels that have the same total mass.[10][11][12] This ensures that identically labeled peptides from different samples are indistinguishable in the initial mass spectrometry scan (MS1). It is only upon fragmentation during tandem mass spectrometry (MS/MS or MS2) that the tags break, releasing reporter ions of unique masses.[13][14] The intensity of these reporter ions corresponds to the relative abundance of the peptide in the respective sample.[14]

The general structure of an isobaric tag consists of three key components:

  • Reporter group: This group has a unique mass for each tag version and provides the quantitative information.

  • Balancer group: This group has a mass that compensates for the differences in the reporter group's mass, ensuring the overall tag is isobaric.[11]

  • Peptide-reactive group: This group covalently attaches the tag to the primary amines (N-terminus and lysine side chains) of the peptides.[10][11]

Comparison of TMT and iTRAQ

TMT and iTRAQ are the two most prominent commercially available isobaric tagging technologies. While they operate on the same fundamental principle, they have distinct features that make them suitable for different experimental designs.

FeatureTandem Mass Tags (TMT)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
Multiplexing Capability Higher multiplexing, with kits available for up to 18 samples (TMTpro 18-plex).[13]Initially 4-plex, later expanded to 8-plex.[13]
Reporter Ion Masses Varies depending on the plex level.114, 115, 116, 117 Da for 4-plex; 113, 114, 115, 116, 117, 118, 119, 121 Da for 8-plex.[10]
Sensitivity & Accuracy Generally considered to have high sensitivity and accuracy, particularly with modern high-resolution mass spectrometers.[13]Well-established with extensive validation, effective for samples with significant expression differences.[13]
Instrumentation Optimized for high-resolution Orbitrap mass spectrometers.[13]Compatible with a range of instruments, including TOF, Orbitrap, and some triple quadrupoles.[10]
Applications Ideal for large-scale studies, clinical cohort analysis, and time-course experiments due to higher multiplexing.[13]Suitable for small to medium-scale studies.[13]

Experimental Workflow

The general experimental workflow for quantitative proteomics using isobaric tags is a multi-step process that requires careful execution to ensure high-quality data.

G cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_pooling_frac Pooling and Fractionation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis p1 Protein Extraction p2 Protein Digestion (e.g., with Trypsin) p1->p2 l1 Labeling of Peptides with Isobaric Tags (TMT or iTRAQ) p2->l1 pf1 Pooling of Labeled Samples l1->pf1 pf2 Peptide Fractionation (e.g., High pH Reversed-Phase LC) pf1->pf2 ms1 LC-MS/MS Analysis pf2->ms1 ms2 MS1 Scan (Precursor Ion Selection) ms1->ms2 ms3 MS2 Scan (Fragmentation and Reporter Ion Detection) ms2->ms3 da1 Peptide Identification ms3->da1 da2 Protein Quantification (based on Reporter Ion Intensities) da1->da2 da3 Statistical Analysis da2->da3

Fig. 1: Experimental workflow for quantitative proteomics using isobaric labeling.

Detailed Experimental Protocols

1. Protein Extraction and Digestion:

  • Protein Extraction: Lyse cells or tissues in a suitable buffer containing detergents (e.g., SDS, Triton X-100), protease, and phosphatase inhibitors. Sonication or homogenization may be required to ensure complete cell disruption.

  • Protein Precipitation: Precipitate proteins using methods like acetone or trichloroacetic acid (TCA) precipitation to remove interfering substances.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent them from reforming.

  • Proteolytic Digestion: Digest the proteins into peptides using a protease, most commonly trypsin, overnight at 37°C.

2. Isobaric Labeling:

  • Reagent Preparation: Reconstitute the isobaric labeling reagents (TMT or iTRAQ) in a suitable organic solvent like acetonitrile or ethanol.

  • Labeling Reaction: Add the appropriate amount of labeling reagent to each peptide sample. The reaction is typically carried out at room temperature for 1-2 hours. The primary amines (N-terminus and lysine side chains) of the peptides will be covalently labeled.

  • Quenching: Quench the reaction by adding a reagent containing a primary amine, such as hydroxylamine or Tris, to consume any unreacted labeling reagent.

3. Sample Pooling and Fractionation:

  • Pooling: Combine the labeled peptide samples in equal amounts.

  • Fractionation: To reduce sample complexity and improve the depth of proteome coverage, the pooled peptide mixture is often fractionated. High pH reversed-phase liquid chromatography (HpH-RPLC) is a commonly used method.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The fractionated peptides are separated by reversed-phase liquid chromatography using a gradient of increasing organic solvent.

  • Mass Spectrometry (MS): The eluted peptides are ionized (typically by electrospray ionization) and introduced into the mass spectrometer.

  • MS1 Scan: The mass spectrometer performs a full scan to detect the precursor ions (the intact, labeled peptides).

  • MS2 Scan: The most intense precursor ions are selected for fragmentation (e.g., by higher-energy collisional dissociation - HCD). In this step, the isobaric tags fragment, releasing the reporter ions. The mass spectrometer measures the masses of the peptide fragments (for identification) and the intensities of the reporter ions (for quantification).

5. Data Analysis:

  • Database Searching: The MS/MS spectra are searched against a protein sequence database to identify the peptides.

  • Quantification: The intensities of the reporter ions from the MS/MS spectra are extracted and used to calculate the relative abundance of each peptide across the different samples.

  • Protein Inference and Quantification: The quantification data from multiple peptides are combined to infer the relative abundance of their parent proteins.

  • Statistical Analysis: Statistical tests are applied to identify proteins that show significant changes in abundance between the different experimental conditions.

Conclusion

Both TMT and iTRAQ are powerful techniques for multiplexed quantitative proteomics. The choice between them largely depends on the specific requirements of the study, particularly the number of samples to be compared.[15] For large-scale studies requiring high throughput, the higher multiplexing capacity of TMT, especially the TMTpro reagents, offers a significant advantage.[13] For smaller-scale studies, iTRAQ remains a robust and well-validated option. Regardless of the chosen reagent, careful experimental design and execution are critical for obtaining accurate and reproducible quantitative data.

References

A Comparative Guide to Fmoc-1-piperidine-3-acetic acid and Fmoc-1-piperidine-4-acetic acid in Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Positional Isomers in Peptide Synthesis

The incorporation of non-natural amino acids and rigid scaffolds into peptide structures is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as stability, conformation, and biological activity. Among the diverse building blocks utilized, piperidine-based amino acid surrogates have garnered significant attention due to their ability to introduce conformational constraints and modulate physicochemical characteristics. This guide provides a comprehensive comparison of two key positional isomers: Fmoc-1-piperidine-3-acetic acid and Fmoc-1-piperidine-4-acetic acid, focusing on their impact on peptide properties.

Structural and Conformational Differences

The fundamental difference between this compound and its 4-substituted counterpart lies in the attachment point of the carboxymethyl group to the piperidine ring. This seemingly subtle variation in structure can lead to distinct conformational preferences when incorporated into a peptide chain, influencing the overall three-dimensional structure and, consequently, the peptide's interaction with biological targets.

The substitution pattern on the piperidine ring dictates the orientation of the side chain. In the case of the 4-substituted isomer, the acetic acid moiety can exist in either an axial or equatorial position. The conformational free energies of 4-substituted piperidines are influenced by electrostatic interactions, particularly in protonated forms, which can favor the axial conformer. While direct comparative studies on peptides containing these specific isomers are limited, the principles of conformational analysis suggest that the 3-substituted isomer introduces a different vector for the side chain, potentially leading to unique folding patterns and surface topographies.

G cluster_0 This compound cluster_1 Fmoc-1-piperidine-4-acetic acid 3-isomer 4-isomer

Caption: Chemical structures of this compound and Fmoc-1-piperidine-4-acetic acid.

Impact on Peptide Properties: A Comparative Overview

While direct, head-to-head experimental data comparing the influence of these two specific isomers on peptide properties is not extensively available in the public domain, we can infer potential differences based on the principles of peptide chemistry and the behavior of substituted piperidines. The following table summarizes the anticipated effects, which should be validated experimentally for any specific peptide sequence.

PropertyThis compoundFmoc-1-piperidine-4-acetic acidRationale
Conformational Rigidity HighHighThe piperidine ring in both isomers restricts bond rotation compared to linear amino acid side chains, leading to a more defined peptide backbone conformation.
Solubility Potentially higherPotentially lowerThe 3-substituted isomer may disrupt aggregation-prone β-sheet formation more effectively due to its asymmetric nature. The 4-substituted isomer can exhibit zwitterionic character at neutral pH, which may lead to lower aqueous solubility.
Aggregation Propensity Potentially lowerPotentially higherThe distinct side-chain vector of the 3-isomer may interfere with the intermolecular hydrogen bonding that drives peptide aggregation.
Biological Activity Sequence-dependentSequence-dependentThe altered conformation and surface presentation of the peptide will directly impact its binding affinity and efficacy towards its biological target. The optimal isomer is highly dependent on the specific protein-peptide interaction.

Experimental Protocols

The incorporation of this compound and Fmoc-1-piperidine-4-acetic acid into peptides follows standard solid-phase peptide synthesis (SPPS) protocols using the Fmoc/tBu strategy.

General Protocol for Incorporation into a Peptide Sequence:
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.

  • Coupling of Fmoc-piperidine-acetic acid:

    • Dissolve this compound or Fmoc-1-piperidine-4-acetic acid (typically 2-5 equivalents relative to the resin loading) in DMF.

    • Add a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (equivalent to the Fmoc-amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents of the Fmoc-amino acid).

    • Pre-activate the mixture for a few minutes before adding it to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

G Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-Piperidine-Acetic Acid + Coupling Reagent + Base Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Ninhydrin Ninhydrin Test Washing2->Ninhydrin Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage End of Synthesis Ninhydrin->Coupling Positive (re-couple) Repeat Repeat Cycle for Next Amino Acid Ninhydrin->Repeat Negative Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: Experimental workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-piperidine-acetic acid derivatives.

Conclusion and Future Directions

The choice between this compound and Fmoc-1-piperidine-4-acetic acid as a building block in peptide synthesis is a critical design element that can significantly influence the final properties of the peptide. While the piperidine scaffold inherently imparts conformational rigidity, the positional isomerism of the carboxymethyl group is expected to have a nuanced but important impact on solubility, aggregation, and biological interactions.

The lack of direct comparative studies underscores a gap in the current literature. Future research should focus on systematic, head-to-head comparisons of these isomers within various peptide sequences. Such studies, employing techniques like NMR spectroscopy for conformational analysis, dynamic light scattering for aggregation studies, and in vitro and in vivo assays for biological activity, would provide invaluable data for the rational design of peptide therapeutics. For researchers and drug developers, the selection of the optimal isomer will ultimately depend on the specific therapeutic goal and the unique requirements of the target peptide. Empirical validation remains the gold standard for determining which building block will yield the desired peptide properties.

A Comparative Guide to the Performance of Fmoc-1-piperidine-3-acetic acid and Other Cyclic Amino Acids in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-canonical amino acids is a key strategy to enhance conformational stability, metabolic resistance, and receptor affinity. Among these, cyclic amino acids play a pivotal role in constraining peptide backbones to favor specific bioactive conformations. This guide provides a comprehensive comparison of the performance of Fmoc-1-piperidine-3-acetic acid against other commonly used cyclic amino acids in solid-phase peptide synthesis (SPPS) and their impact on the properties of the resulting peptides.

Introduction to Cyclic Amino Acids in Peptide Synthesis

Cyclic amino acids, such as the well-known L-proline, introduce conformational rigidity into peptide chains, which can pre-organize the peptide into a structure that is more favorable for binding to its biological target. This conformational constraint can lead to increased potency, selectivity, and stability against enzymatic degradation. This compound is a synthetic cyclic β-amino acid that offers a unique structural scaffold for peptidomimetic design. Its six-membered ring and the placement of the carboxylic acid group provide distinct conformational preferences compared to the five-membered ring of proline or other piperidine-based isomers.

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in modern solid-phase peptide synthesis due to its base-lability, which allows for mild deprotection conditions and compatibility with a wide range of acid-labile side-chain protecting groups.[1][2]

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating any amino acid into a growing peptide chain during SPPS is crucial for the overall yield and purity of the final product. The performance of cyclic amino acids can be influenced by factors such as steric hindrance around the amine and carboxylic acid groups, which can affect coupling kinetics.

Comparative Coupling Efficiency

While direct, quantitative head-to-head comparative studies detailing the coupling efficiency of this compound against a wide range of other cyclic amino acids are not extensively available in the public domain, we can infer performance based on the known challenges associated with sterically hindered amino acids. The coupling of secondary amines, like that in proline, can be more challenging than primary amines, sometimes requiring double coupling or the use of more potent coupling reagents.[3] Given that this compound is a secondary amine, similar considerations for optimizing coupling conditions are prudent.

To provide a practical comparison, the following table summarizes expected performance characteristics and considerations for this compound and other representative cyclic amino acids based on general principles of SPPS and the known behavior of similar structures.

Table 1: Comparative Performance of Fmoc-Cyclic Amino Acids in SPPS

Amino Acid DerivativeStructureKey Performance Considerations in SPPSExpected Coupling Efficiency
This compound O=C(O)CC1CCCN(C1)C(=O)OCC2c3ccccc3c3c2cccc3As a β-amino acid with a six-membered ring, it may present moderate steric hindrance. Coupling may require optimized reagents (e.g., HATU, HCTU) and/or longer reaction times.[4]Good to Moderate
Fmoc-L-proline O=C(O)[C@H]1N(CCC1)C(=O)OCC2c3ccccc3c3c2cccc3A secondary amine within a five-membered ring. Known to sometimes require double coupling due to steric hindrance and potential for diketopiperazine formation.[3]Good to Moderate
Fmoc-Nipecotic acid ((S)-Piperidine-3-carboxylic acid) O=C(O)[C@H]1CNCCC1A six-membered ring secondary amine. Steric hindrance may be a factor, similar to other piperidine derivatives.Good to Moderate
Fmoc-Isonipecotic acid (Piperidine-4-carboxylic acid) O=C(O)C1CCNCC1Symmetric structure may lead to slightly different packing on the resin. Coupling efficiency is expected to be similar to other piperidine-based amino acids.Good to Moderate

Note: Expected coupling efficiency is a qualitative assessment and can be highly sequence-dependent and influenced by the chosen coupling reagents and reaction conditions.

Experimental Protocols

To ensure successful incorporation of these cyclic amino acids, particularly those that may present coupling challenges, specific protocols are recommended.

Standard Fmoc-SPPS Coupling Protocol

This protocol is a general guideline and may require optimization for specific sequences or amino acids.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a short treatment (e.g., 5-10 minutes) followed by a longer treatment (e.g., 10-20 minutes) with fresh solution. Wash the resin thoroughly with DMF.[3]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected cyclic amino acid (2-5 equivalents relative to resin loading).

    • Dissolve the amino acid and a coupling agent (e.g., HBTU, HATU, or HCTU; 2-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIEA) (4-10 equivalents).

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature. For difficult couplings, this time can be extended, or the reaction can be gently heated.[4]

  • Washing: After coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling (double coupling) should be performed.[4]

Protocol for Difficult Couplings (e.g., Sterically Hindered Residues)
  • Choice of Reagents: Employ more potent coupling reagents like HATU or COMU, which are known to be effective for sterically hindered amino acids.[4]

  • Double Coupling: If a single coupling is incomplete, repeat the coupling step with a fresh solution of activated amino acid.

  • Extended Reaction Time: Increase the coupling time to 4 hours or even overnight.[4]

  • Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 50 °C) to help overcome the activation energy barrier.[4]

  • Solvent Choice: In cases of peptide aggregation, which can hinder coupling, consider using a solvent system known to disrupt secondary structures, such as a mixture of DMF and dichloromethane (DCM) or the addition of chaotropic salts.[5]

Peptide Cleavage and Purification
  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage: Treat the resin with a cleavage cocktail to release the peptide and remove side-chain protecting groups. A common cocktail for Fmoc-SPPS is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]

Visualization of Experimental Workflows

Standard SPPS Cycle

SPPS_Cycle Resin Peptide on Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated_Peptide Elongated Peptide on Resin (Fmoc-Protected) Washing2->Elongated_Peptide

Caption: Standard solid-phase peptide synthesis (SPPS) cycle using Fmoc chemistry.

Workflow for Difficult Couplings

Difficult_Coupling_Workflow Start Start Coupling of Sterically Hindered AA Standard_Coupling Perform Standard Coupling (e.g., HATU, 1-2h) Start->Standard_Coupling Kaiser_Test1 Kaiser Test Standard_Coupling->Kaiser_Test1 Double_Coupling Perform Double Coupling Kaiser_Test1->Double_Coupling Positive Proceed Proceed to Next Cycle Kaiser_Test1->Proceed Negative Kaiser_Test2 Kaiser Test Double_Coupling->Kaiser_Test2 Capping Cap Unreacted Amines (e.g., Acetic Anhydride) Kaiser_Test2->Capping Positive Kaiser_Test2->Proceed Negative Capping->Proceed

Caption: Decision workflow for handling difficult couplings during SPPS.

Conformational Effects and Impact on Biological Activity

The primary motivation for incorporating cyclic amino acids is to influence the peptide's three-dimensional structure. The ring size and substitution pattern of the cyclic amino acid dictate the accessible backbone dihedral angles (phi and psi), thereby promoting specific secondary structures like β-turns or helical motifs.

  • Fmoc-L-proline: The five-membered ring of proline restricts the phi angle to approximately -60°, strongly favoring a cis-amide bond conformation in some contexts and often inducing β-turns.

  • This compound and other Piperidine Derivatives: The six-membered ring of piperidine offers a different set of conformational constraints compared to proline. Depending on the substitution pattern (e.g., 3- or 4-substituted) and the stereochemistry, these residues can stabilize different types of turns or extended structures. The incorporation of piperidine-based structures has been a successful strategy in the design of ligands for various receptors, including G protein-coupled receptors (GPCRs).[9][10] The piperidine scaffold can serve to orient pharmacophoric groups in a manner that optimizes interactions with the receptor binding pocket.

While specific peptides containing this compound and their direct interactions with signaling pathways are not extensively documented in publicly available literature, the broader class of piperidine-containing peptidomimetics has shown significant utility in targeting GPCRs. For instance, many GPCR ligands incorporate a piperidine moiety to achieve high affinity and selectivity.

G Protein-Coupled Receptor (GPCR) Signaling Pathway

The following diagram illustrates a general GPCR signaling pathway, a common target for peptide-based drugs. Peptides containing conformationally constrained amino acids like piperidine derivatives can be designed to act as agonists or antagonists of these receptors.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Peptide Ligand (e.g., containing piperidine derivative) GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: General G protein-coupled receptor (GPCR) signaling pathway.

Conclusion

This compound represents a valuable building block for the synthesis of conformationally constrained peptides. While its incorporation may require optimization of coupling conditions due to potential steric hindrance, similar to other secondary cyclic amino acids, the use of modern coupling reagents and protocols can lead to successful synthesis. The unique conformational constraints imposed by the piperidine-3-acetic acid scaffold offer opportunities for the design of novel peptidomimetics with enhanced biological activity and stability. Further research directly comparing the synthetic performance and resulting peptide properties of this compound with other cyclic amino acids will be invaluable for guiding the rational design of next-generation peptide therapeutics.

References

A Comparative Guide to Analytical Methods for Confirming Piperidine Acetic Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of piperidine acetic acid into a target molecule is a critical step in the synthesis of many pharmaceutical compounds. Confirmation of this covalent modification requires robust analytical techniques that can provide unambiguous evidence of bond formation and allow for quantification of the final product. This guide offers a comparative overview of the most common analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. We provide a detailed comparison of these techniques, including experimental protocols and quantitative data, to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation: Comparison of Analytical Techniques

The choice of analytical technique depends on various factors, including the nature of the starting materials and product, the required level of sensitivity and structural information, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method for confirming the incorporation of piperidine acetic acid.

Analytical Technique Information Provided Advantages Limitations Typical Sensitivity Quantitative Capability
NMR Spectroscopy Detailed structural information, confirmation of covalent bond formation, and reaction progress monitoring.[1][2][3]Provides unambiguous structural elucidation. Can be used for quantitative analysis (qNMR). Non-destructive.[4]Relatively low sensitivity. May require deuterated solvents. Complex spectra can be challenging to interpret.Micromolar (µM) to Millimolar (mM)Excellent (with internal standards)
Mass Spectrometry (MS) Molecular weight confirmation of the product and identification of byproducts.[5]High sensitivity and specificity. Can be coupled with chromatography (LC-MS) for complex mixtures.[6]Does not directly confirm the site of incorporation. Ionization efficiency can vary.Picomolar (pM) to Femtomolar (fM)[7]Good (with appropriate calibration)
HPLC Separation and quantification of reactants, product, and impurities. Purity assessment.[8][9]Excellent for purity determination and quantification. High throughput and robust.[9]Does not provide structural information on its own. Requires a chromophore for UV detection, otherwise alternative detectors are needed.Nanogram (ng) to Microgram (µg)[7]Excellent (with calibration curves)
FT-IR Spectroscopy Confirmation of functional group transformation (e.g., disappearance of carboxylic acid and appearance of amide bands).[5]Rapid and non-destructive. Can be used for real-time reaction monitoring.[10][11]Provides limited structural information. Not ideal for complex mixtures. Lower sensitivity compared to MS.Milligram (mg) to Microgram (µg)Semi-quantitative

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques, tailored for confirming the incorporation of piperidine acetic acid via amide bond formation.

NMR Spectroscopy: Monitoring Reaction and Product Confirmation

Objective: To monitor the progress of the amide bond formation between a primary/secondary amine and piperidine acetic acid and to confirm the structure of the final product.

Methodology:

  • Sample Preparation:

    • Reaction Monitoring: In a 5 mm NMR tube, dissolve the starting amine (1 equivalent) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Acquire a baseline ¹H NMR spectrum. Add piperidine acetic acid (1.1 equivalents) and the coupling reagents (e.g., EDC, HOBt).

    • Final Product Analysis: Dissolve the purified product in a suitable deuterated solvent.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes) to monitor the disappearance of the starting material signals and the appearance of the product signals.

    • Key signals to monitor include the disappearance of the carboxylic acid proton of piperidine acetic acid (typically >10 ppm and broad) and the appearance of the amide proton (typically 7-9 ppm).[12] Shifts in the protons adjacent to the nitrogen of the starting amine and the piperidine ring will also be indicative of bond formation.

    • Once the reaction is complete, acquire a ¹³C NMR spectrum to confirm the presence of the amide carbonyl carbon (typically 165-175 ppm).

  • Data Analysis:

    • Integrate the characteristic peaks of the starting material and the product to determine the reaction conversion over time.

    • Assign all peaks in the ¹H and ¹³C NMR spectra of the purified product to confirm its structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment in complex molecules.

Mass Spectrometry: Molecular Weight Confirmation

Objective: To confirm the molecular weight of the product formed from the conjugation of piperidine acetic acid to a target molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile/water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase for LC-MS analysis or a suitable solvent for direct infusion.

  • Instrumentation and Conditions (LC-MS):

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to elute the product (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

    • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

    • Scan Range: A range that includes the expected molecular weight of the product.

  • Data Analysis:

    • Identify the peak corresponding to the product in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak and identify the ion corresponding to the expected molecular weight of the product (e.g., [M+H]⁺, [M+Na]⁺). The high-resolution mass spectrum can be used to confirm the elemental composition.

HPLC: Purity Assessment and Quantification

Objective: To determine the purity of the final product and quantify its concentration.

Methodology:

  • Sample and Standard Preparation:

    • Sample: Accurately weigh and dissolve the purified product in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Standards: Prepare a series of standard solutions of the purified product at different known concentrations to create a calibration curve.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The specific conditions will need to be optimized based on the polarity of the product.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the product has significant absorbance. If the product lacks a strong chromophore, a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) can be used.[13]

  • Data Analysis:

    • Purity: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the product peak relative to the total area of all peaks.

    • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Use the linear regression equation of the calibration curve to determine the concentration of the product in the sample.

FT-IR Spectroscopy: Functional Group Analysis

Objective: To confirm the formation of the amide bond by observing changes in the characteristic vibrational frequencies of the functional groups involved in the reaction.

Methodology:

  • Sample Preparation:

    • Acquire FT-IR spectra of the starting materials (piperidine acetic acid and the amine-containing molecule) and the purified product.

    • Samples can be analyzed neat (as a thin film on a salt plate), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • FT-IR Acquisition:

    • Record the spectra over a suitable range (e.g., 4000-400 cm⁻¹).

    • Collect a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectrum of the product with the spectra of the starting materials.

    • Look for the disappearance of the broad O-H stretch of the carboxylic acid in piperidine acetic acid (typically 2500-3300 cm⁻¹) and the C=O stretch of the carboxylic acid (typically 1700-1725 cm⁻¹).

    • Confirm the appearance of the characteristic amide bands in the product spectrum:

      • Amide I band (C=O stretch): Strong absorption around 1630-1680 cm⁻¹.

      • Amide II band (N-H bend and C-N stretch): Absorption around 1510-1570 cm⁻¹.

      • N-H stretch: For secondary amides, a single peak around 3230-3270 cm⁻¹.

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the incorporation of piperidine acetic acid and the relationship between the different analytical methods.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analytical Confirmation start Starting Materials (Piperidine Acetic Acid + Amine) reaction Amide Coupling Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification product Final Product purification->product nmr NMR Spectroscopy (Structure & Purity) product->nmr ms Mass Spectrometry (Molecular Weight) product->ms hplc HPLC (Purity & Quantification) product->hplc ftir FT-IR Spectroscopy (Functional Groups) product->ftir

Caption: Experimental workflow for synthesis and analytical confirmation.

logical_relationship cluster_primary Primary Confirmation cluster_secondary Supporting Evidence & Quantification nmr NMR (Definitive Structure) hplc HPLC (Purity & Amount) nmr->hplc Confirms identity of major peak ms Mass Spec (Correct Mass) ms->hplc Confirms mass of major peak hplc->ms Provides separation for analysis ftir FT-IR (Amide Bond Presence) ftir->nmr Supports functional group assignment

Caption: Logical relationship between analytical methods.

References

A Comparative Analysis of Fmoc Removal Reagents for the Synthesis of Piperidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The solid-phase peptide synthesis (SPPS) of peptides incorporating a piperidine moiety presents a unique chemical challenge, particularly during the crucial Nα-Fmoc deprotection step. The standard use of piperidine as the deprotecting base raises concerns about potential side reactions involving the piperidine ring within the peptide structure itself. This guide provides a comparative study of various Fmoc removal reagents, offering experimental insights and protocols to aid researchers in selecting the optimal conditions for the synthesis of these specialized peptides.

The Challenge of Piperidine-Containing Peptides

In Fmoc-based SPPS, a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the most common method for removing the Fmoc protecting group from the N-terminal amino acid.[1] This process relies on a β-elimination mechanism initiated by the basic piperidine.[1] However, when the peptide sequence itself contains a piperidine ring, the use of a piperidine-based deprotection solution can be problematic. The exogenous piperidine can potentially interact with the piperidine moiety of the peptide, leading to undesired side reactions, purification challenges, and reduced yield of the target peptide. While direct comparative studies on piperidine-containing peptides are limited, the principles of protecting group strategy and experience with other heterocyclic amino acids, such as pyridinyl amino acids, strongly suggest that alternative, non-piperidine-based reagents are preferable to avoid these complications.[2]

Comparative Performance of Fmoc Removal Reagents

Several alternatives to piperidine have been developed to address various challenges in SPPS, including the synthesis of "difficult" or sensitive sequences, which would include piperidine-containing peptides.[3][4] The most promising of these alternatives are 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), piperazine, and combinations thereof.

Reagent/CocktailTypical ConcentrationDeprotection TimeAdvantagesDisadvantages
Piperidine 20% in DMF5-20 minWell-established, effective for standard sequences.[1]Potential for side reactions with piperidine-containing peptides, controlled substance.[4]
DBU 2% in DMF< 1 minVery rapid deprotection.[5]Strong, non-nucleophilic base; can increase risk of racemization and aspartimide formation if used alone.[3]
Piperazine 5-10% in DMFSlower than piperidineLess nucleophilic, can reduce side reactions like diketopiperazine formation.[4]May require a stronger base for efficient deprotection.[4]
DBU/Piperazine 2% DBU, 5% Piperazine in NMP< 1 minRapid and efficient deprotection, effective for difficult sequences, reduces deletion products.[6][7]Requires careful optimization to minimize side reactions.
4-Methylpiperidine 20% in DMF5-20 minSimilar efficiency to piperidine, not a controlled substance.[8]Similar potential for side reactions as piperidine.

Experimental Protocols

The following are detailed methodologies for the key Fmoc deprotection strategies discussed.

Protocol 1: Standard Fmoc Deprotection with Piperidine (Control)

This protocol is provided as a baseline and is not recommended for piperidine-containing peptides.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 3 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[9]

Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperazine

This protocol is recommended for piperidine-containing peptides and other difficult sequences.

  • Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • Deprotection: Drain the NMP and add the DBU/piperazine deprotection solution to the resin. Agitate for 2 x 5 minutes.

  • Drain and Wash: Drain the solution and wash the resin extensively with NMP (at least 6-8 times) to remove all traces of DBU and piperazine.[3]

  • Confirmation: A Kaiser test can be performed to confirm the presence of a free primary amine.

Visualizing the Workflow and Logic

To better illustrate the processes and decision-making involved in Fmoc-SPPS, the following diagrams are provided.

Fmoc_SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (e.g., 2% DBU / 5% Piperazine in NMP) start->deprotection wash1 Wash (NMP) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash (NMP) coupling->wash2 cycle_check Final Amino Acid? wash2->cycle_check cycle_check->deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection cycle_check->cleavage Yes purification Purification (HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_Removal_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Scavenging Fmoc_Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Base Base Base (e.g., DBU) Free_Amine H₂N-Peptide Carbanion->Free_Amine DBF Dibenzofulvene (DBF) Carbanion->DBF Adduct DBF-Scavenger Adduct DBF->Adduct + Scavenger Scavenger Scavenger (e.g., Piperazine)

Caption: Mechanism of Fmoc deprotection by a basic reagent.

Reagent_Selection start Start: Synthesizing a Piperidine-Containing Peptide is_piperidine_in_sequence Does the peptide sequence contain a piperidine moiety? start->is_piperidine_in_sequence use_alternative Use Alternative Reagent: 2% DBU / 5% Piperazine in NMP is_piperidine_in_sequence->use_alternative Yes standard_conditions Standard Conditions: 20% Piperidine in DMF (with caution) is_piperidine_in_sequence->standard_conditions No consider_side_reactions High potential for side reactions. Proceed with caution and rigorous analytical monitoring. standard_conditions->consider_side_reactions

Caption: Decision tree for selecting an Fmoc deprotection reagent.

Conclusion and Recommendations

The synthesis of peptides containing a piperidine ring requires careful consideration of the Fmoc deprotection conditions to avoid potential side reactions and ensure high purity of the final product. While piperidine is the standard reagent for Fmoc removal, its use in this specific context is not recommended due to the potential for unwanted interactions with the peptide's own piperidine moiety.

Based on the available data for the synthesis of other challenging peptides, a combination of 2% DBU and 5% piperazine in NMP is recommended as a superior alternative.[6][7] This reagent cocktail offers rapid and efficient Fmoc deprotection while minimizing the risk of side reactions associated with both piperidine and the use of DBU alone. Researchers should always perform small-scale test syntheses to optimize the deprotection conditions for their specific piperidine-containing peptide sequence. Rigorous in-process monitoring and final product analysis by HPLC and mass spectrometry are crucial to ensure the desired product is obtained with high purity.

References

A Comparative Guide to Validating Peptide Synthesis Success with Novel Deprotection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The success of solid-phase peptide synthesis (SPPS) hinges on the efficient and clean removal of the temporary Nα-Fmoc protecting group at each cycle. While piperidine has long been the standard reagent for this deprotection step, the quest for improved synthesis outcomes has led to the exploration of alternative bases. This guide provides a framework for validating the success of peptide synthesis, particularly when employing novel reagents such as Fmoc-1-piperidine-3-acetic acid. Although direct comparative experimental data for this compound is not widely published, this guide outlines the standard validation methodologies and compares the performance of established alternative deprotection reagents, offering a valuable resource for researchers evaluating new synthesis strategies.

I. Gold-Standard Validation Techniques for Peptide Synthesis

  • High-Performance Liquid Chromatography (HPLC): The "Purity" Test. HPLC separates the components of a mixture based on their physicochemical properties, allowing for the quantification of the target peptide relative to any impurities.[2] Reversed-phase HPLC (RP-HPLC) is the most common method for peptide analysis.[2][3]

  • Mass Spectrometry (MS): The "Identity" Test. MS measures the mass-to-charge ratio of ionized molecules, providing a precise molecular weight of the peptide.[1] This confirms that the correct amino acid sequence has been synthesized.

Together, HPLC and MS provide a comprehensive picture of the synthesis outcome, confirming both the purity and the identity of the final peptide product.

II. Quantitative Data Summary for Peptide Validation

The success of a peptide synthesis is evaluated based on several key metrics obtained from analytical techniques. The following table summarizes these performance indicators and the methods used to measure them.

Performance IndicatorAnalytical Technique(s)DescriptionIdeal Outcome
Purity HPLC/UPLCPercentage of the target peptide in the crude or purified sample, determined by the relative area of the main peak in the chromatogram.[1][4]>95% for most research applications; >98% for therapeutic applications.
Identity (Molecular Weight) Mass Spectrometry (MALDI-TOF or ESI-MS)Confirmation that the observed molecular weight of the synthesized peptide matches its theoretical calculated mass.[1][2]Observed mass matches theoretical mass.
Sequence Verification Tandem Mass Spectrometry (MS/MS)Fragmentation of the peptide in the mass spectrometer to confirm the amino acid sequence.Fragmentation pattern corresponds to the expected amino acid sequence.
Yield Gravimetric analysis (after purification)The final amount of purified peptide obtained relative to the theoretical maximum.Varies depending on sequence length and complexity.
Net Peptide Content (NPC) Amino Acid Analysis (AAA) or Elemental AnalysisThe percentage of peptide in the final lyophilized powder, accounting for water and counter-ions.[2]Typically 70-90%.

III. Experimental Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To determine the purity of the synthesized peptide.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid - TFA).

    • Instrumentation: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of two solvents is typically used:

      • Solvent A: 0.1% TFA in water.

      • Solvent B: 0.1% TFA in acetonitrile.

    • Elution: Start with a high concentration of Solvent A and gradually increase the concentration of Solvent B to elute the peptide and any impurities from the column.

    • Detection: Monitor the elution profile using a UV detector at a wavelength of 215 nm, which is optimal for detecting the peptide bond.[2]

    • Data Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular identity of the synthesized peptide.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the ionization technique.

    • Ionization: Use either Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) to generate gas-phase ions of the peptide.

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Time-of-Flight - TOF).

    • Data Analysis: The resulting spectrum will show a peak or a series of peaks corresponding to the molecular weight of the peptide. This observed mass is then compared to the theoretical mass calculated from the amino acid sequence.

IV. The Role of Fmoc Deprotection and a Comparison of Reagents

In Fmoc-based SPPS, the temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed at the beginning of each coupling cycle. This is typically achieved using a solution of a secondary amine, with 20% piperidine in a solvent like dimethylformamide (DMF) being the historical standard.[5][6][7] The efficiency of this deprotection step is critical for the overall success of the synthesis, as incomplete removal of the Fmoc group leads to deletion sequences, which are often difficult to separate from the target peptide.

While piperidine is effective, concerns about its toxicity and the potential for side reactions have prompted the investigation of alternatives. The introduction of a novel reagent like this compound would necessitate a thorough validation of its performance against the established standards. The following table compares piperidine with some of its common alternatives.

Deprotection ReagentConcentrationAdvantagesDisadvantages
Piperidine (PP) 20% in DMFWell-established, effective, and predictable.Classified as a precursor, potential for side reactions like aspartimide formation.[8]
4-Methylpiperidine (4MP) 20% in DMFSimilar kinetics to piperidine, potentially less toxic, and may offer superior yields in some cases.[8][9]Not as widely used as piperidine.
Piperazine (PZ) 10% w/v in DMF/ethanolGood alternative for reducing aspartimide formation.[8]Can have lower solubility in common synthesis solvents.[9]
Pyrrolidine 20% in DMFCan be more efficient than piperidine in less polar solvents, expanding the range of "green" solvents for SPPS.[10]May increase side-product formation in certain sequences.[10]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2-10% in DMFVery fast Fmoc removal.[11]Non-nucleophilic, requires a scavenger for the dibenzofulvene byproduct.[11]

When evaluating a new deprotection reagent like this compound, researchers should perform parallel syntheses of a model peptide using the new reagent and a standard reagent like piperidine. The resulting peptides would then be analyzed using the validation methods described above to compare purity, yield, and the presence of any side products.

V. Visualizing the Workflow and Mechanisms

The following diagrams illustrate the key processes in peptide synthesis and validation.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_validation Validation Resin Resin Support AA1 Couple First Fmoc-Amino Acid Resin->AA1 Deprotection1 Fmoc Deprotection AA1->Deprotection1 AA2 Couple Second Fmoc-Amino Acid Deprotection1->AA2 Repeat Repeat Cycles AA2->Repeat Cleavage Cleave from Resin & Deprotect Side Chains Repeat->Cleavage Crude Crude Peptide Cleavage->Crude Purification Purification Crude->Purification HPLC HPLC Analysis (Purity) Purified Purified Peptide MS MS Analysis (Identity) Purification->HPLC Purification->MS

Caption: Experimental workflow for peptide synthesis and validation.

G Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Anionic Intermediate Fmoc_Peptide->Intermediate + Base Base Secondary Amine (e.g., Piperidine) Deprotected_Peptide H2N-Peptide-Resin Intermediate->Deprotected_Peptide β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Adduct DBF-Amine Adduct DBF->Adduct + Base (scavenging)

Caption: Mechanism of Fmoc deprotection by a secondary amine.

References

Benchmarking Fmoc-1-piperidine-3-acetic acid against non-Fmoc protected analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Benchmarking Fmoc-L-piperidine-3-acetic acid Against its Non-Fmoc Protected Analogs in Solid-Phase Peptide Synthesis

In the realm of peptide synthesis and drug discovery, the incorporation of non-natural amino acids and cyclic scaffolds is a key strategy for developing novel therapeutics with enhanced efficacy and stability. Piperidine derivatives, in particular, are prevalent in a wide array of pharmaceuticals due to their ability to impart favorable pharmacokinetic properties.[1][2] This guide provides an objective comparison of Fmoc-L-piperidine-3-acetic acid with its non-Fmoc protected analogs, primarily focusing on the tert-butoxycarbonyl (Boc) protected counterpart, within the context of solid-phase peptide synthesis (SPPS). While direct head-to-head quantitative data for this specific molecule is not extensively available in peer-reviewed literature, this comparison extrapolates from the well-established principles of Fmoc and Boc chemistries to provide illustrative performance benchmarks.

Executive Summary

Fmoc-L-piperidine-3-acetic acid is a valuable building block for introducing a piperidine moiety into a peptide sequence. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis, favored for its base-labile nature which allows for mild deprotection conditions, thereby preserving the integrity of sensitive peptide sequences.[][] In contrast, the Boc protecting group requires harsher acidic conditions for its removal. This fundamental difference in deprotection chemistry underpins the comparative performance of Fmoc- and Boc-protected piperidine-3-acetic acid in SPPS.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance of Fmoc-L-piperidine-3-acetic acid versus a hypothetical Boc-L-piperidine-3-acetic acid in the synthesis of a model peptide. These values are illustrative and can vary based on the specific peptide sequence, coupling reagents, and reaction conditions.

Table 1: Performance Metrics in Solid-Phase Peptide Synthesis

ParameterFmoc-L-piperidine-3-acetic acidBoc-L-piperidine-3-acetic acidRationale
Coupling Efficiency High (>99%)High (>98%)Both protecting groups generally allow for efficient coupling. The secondary amine nature of the piperidine ring can present some steric hindrance, but modern coupling reagents are highly effective.
Deprotection Conditions Mild (20% piperidine in DMF)Harsh (TFA)This is the primary difference. Mild base for Fmoc vs. strong acid for Boc.[]
Overall Yield Generally HigherPotentially LowerMilder Fmoc deprotection conditions can lead to less peptide cleavage from the resin during synthesis, contributing to a higher overall yield.
Crude Peptide Purity HighVariableThe harsh acidic deprotection of Boc can lead to more side reactions and impurities, potentially lowering the purity of the crude peptide.
Compatibility with Sensitive Residues ExcellentLimitedFmoc chemistry is preferred for peptides containing acid-sensitive residues.[]

Table 2: Physicochemical Properties of Protected Amino Acids

PropertyFmoc-L-piperidine-3-acetic acidBoc-L-piperidine-3-acetic acid
Molecular Weight 365.43 g/mol ~329.4 g/mol (estimated)
Solubility Good in DMF, NMPGood in DMF, DCM
Storage Stable under standard conditionsStable under standard conditions

Experimental Protocols

To facilitate a direct comparison in a laboratory setting, the following detailed experimental protocols for the incorporation of Fmoc-L-piperidine-3-acetic acid and a hypothetical Boc-L-piperidine-3-acetic acid into a peptide sequence are provided.

Fmoc-SPPS Protocol for Incorporation of Fmoc-L-piperidine-3-acetic acid

This protocol outlines a single coupling cycle on a solid support (e.g., Rink Amide resin).

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Coupling of Fmoc-L-piperidine-3-acetic acid:

    • In a separate vial, dissolve Fmoc-L-piperidine-3-acetic acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.

Hypothetical Boc-SPPS Protocol for Incorporation of Boc-L-piperidine-3-acetic acid

This protocol outlines a single coupling cycle on a solid support (e.g., Merrifield resin).

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3 times), isopropanol (1 time), and DMF (3 times).

    • Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF (2 times for 2 minutes each).

    • Wash the resin with DMF (3 times).

  • Coupling of Boc-L-piperidine-3-acetic acid:

    • In a separate vial, dissolve Boc-L-piperidine-3-acetic acid (3 eq.) and HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test.

Peptide Cleavage and Purification
  • Cleavage: After synthesis completion, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.[5]

Mandatory Visualization

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification Resin Swelling Resin Swelling Deprotection Deprotection Resin Swelling->Deprotection Amino Acid Coupling Amino Acid Coupling Deprotection->Amino Acid Coupling Washing Washing Amino Acid Coupling->Washing Kaiser Test Kaiser Test Amino Acid Coupling->Kaiser Test Confirmation Washing->Deprotection Next Cycle Cleavage from Resin Cleavage from Resin Washing->Cleavage from Resin Final Cycle Precipitation Precipitation Cleavage from Resin->Precipitation RP-HPLC Purification RP-HPLC Purification Precipitation->RP-HPLC Purification Mass Spectrometry Analysis Mass Spectrometry Analysis RP-HPLC Purification->Mass Spectrometry Analysis End End Mass Spectrometry Analysis->End Start Start Start->Resin Swelling

Caption: Generalized workflow for solid-phase peptide synthesis and purification.
Illustrative Signaling Pathway: GPCR Modulation

Piperidine-containing molecules are known to act as ligands for G-protein coupled receptors (GPCRs).[6][7] The incorporation of a piperidine scaffold can influence the ligand's binding affinity and functional activity (agonist or antagonist). The following diagram illustrates a generic GPCR signaling cascade that could be modulated by a peptide containing L-piperidine-3-acetic acid.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Piperidine-Containing Peptide GPCR G-Protein Coupled Receptor Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates & Triggers

Caption: A generic G-protein coupled receptor signaling pathway.

Conclusion

The choice between Fmoc- and Boc-protected L-piperidine-3-acetic acid for SPPS will largely depend on the specific requirements of the target peptide. The Fmoc strategy, with its milder deprotection conditions, is generally the preferred method in modern peptide synthesis, especially for complex peptides or those containing sensitive functionalities.[] While direct comparative data is sparse, the principles of orthogonal protection strategies strongly suggest that Fmoc-L-piperidine-3-acetic acid offers advantages in terms of overall yield and purity. Researchers are encouraged to perform small-scale test syntheses to determine the optimal conditions for their specific peptide sequence. The incorporation of piperidine-based building blocks remains a promising avenue for the development of novel peptide therapeutics targeting a range of biological pathways, including GPCR signaling.[1][2]

References

Safety Operating Guide

Proper Disposal of Fmoc-1-piperidine-3-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide to the proper disposal procedures for Fmoc-1-piperidine-3-acetic acid, a key reagent in peptide synthesis and drug development. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance. The following procedures have been synthesized from established best practices for handling solid chemical waste and safety data for structurally similar compounds.

Immediate Safety and Handling Precautions

While Fmoc-amino acids are generally considered less hazardous than many other laboratory chemicals, it is crucial to handle them with appropriate care.[1] Before handling this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from dust particles and potential splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact and potential irritation.
Body Protection Laboratory coatProtects personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation of the powdered compound.

In the event of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as a solid chemical waste, must be handled systematically to ensure safety and regulatory compliance. Disposal of any chemical into the regular trash is not allowed.[5]

1. Waste Identification and Classification:

  • Treat this compound waste as a hazardous chemical waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[6] Laboratory personnel should be familiar with the properties of the waste to make safe and efficient management decisions.[7]

2. Containerization:

  • Collect waste this compound in its original container if possible, or in a designated, compatible, and sealable container.[7][8]

  • The container must be in good condition, free of leaks, and clean on the outside.[6]

  • Ensure the container is appropriate for solid chemical waste. This includes contaminated materials such as gloves, absorbent towels, and lab coats.[8]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[5][9]

  • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]

  • Indicate the approximate quantity of the waste.

  • Include the date of waste generation and the laboratory/principal investigator's contact information.[5]

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.[8]

  • This area should be well-ventilated. If temporarily stored in a fume hood, it should be moved to the designated storage area as soon as possible.[8]

5. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's approved EHS or hazardous waste management program.[5][6][9]

  • Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[5][9]

  • Complete any required waste pickup request forms as per your institution's procedures.[9]

Empty Container Disposal:

  • A container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[7]

  • After triple-rinsing, deface or remove the original label, and dispose of the empty container as regular trash, ensuring the cap is removed.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

A Start: this compound waste generated B Wear appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Is the original container available and in good condition? B->C D Place waste in a new, compatible, and sealable container C->D No E Place waste in the original container C->E Yes F Securely seal the container D->F E->F G Label the container: - 'Hazardous Waste' - Full Chemical Name - Date & PI Information F->G H Store in a designated, secure, and ventilated waste accumulation area G->H I Arrange for pickup by the institutional EHS or approved waste management service H->I J End: Proper Disposal I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Fmoc-1-piperidine-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-1-piperidine-3-acetic acid. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a derivative of piperidine and is utilized in peptide synthesis.[1] While specific toxicity data for this compound is limited, the precautionary measures are based on the potential hazards associated with its structural components and related chemicals used in solid-phase peptide synthesis (SPPS). The primary risks involve inhalation of dust particles, and skin or eye contact.

Recommended Personal Protective Equipment (PPE)

A summary of the recommended PPE for various laboratory operations involving this compound is provided in the table below.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Skin and Body Protection
Weighing and Handling Solid Chemical fume hood or ventilated balance enclosureNitrile glovesSafety glasses with side shields or chemical goggles[2][3]N95 or P1 dust mask if not in a ventilated enclosure[2]Laboratory coat
Preparing Solutions Chemical fume hoodNitrile glovesChemical goggles or face shield[4]Not generally required if in a fume hoodLaboratory coat
Performing Reactions (e.g., Fmoc deprotection) Chemical fume hoodNitrile glovesChemical goggles and face shieldNot generally required if in a fume hoodLaboratory coat, consider chemical-resistant apron
Handling Waste Chemical fume hoodNitrile glovesChemical goggles or face shieldNot generally required if in a fume hoodLaboratory coat

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures will minimize exposure and ensure safe handling of this compound.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] Recommended storage temperature is often between 0-8°C.[1]

Step 2: Handling Solid Compound

  • Always handle the solid form of this compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[2]

  • Wear the appropriate PPE as detailed in the table above.

  • Use dedicated spatulas and weighing boats.

  • Clean any spills immediately by carefully sweeping up the solid material and placing it in a designated waste container.[2] Avoid generating dust.

Step 3: Preparing Solutions

  • Conduct all solution preparations within a chemical fume hood.

  • Wear appropriate PPE, including chemical goggles.

  • Slowly add the solid to the solvent to avoid splashing.

  • Ensure the container is securely capped after preparation.

Step 4: Performing Reactions

  • All reactions, especially those involving heating or agitation, must be performed in a chemical fume hood.

  • Use appropriate glassware and ensure it is free from cracks or defects.

  • Monitor the reaction for any unexpected changes.

Disposal Plan

Proper disposal of chemical waste is critical to laboratory safety and environmental protection.

Step 1: Waste Segregation

  • Segregate waste containing this compound from other waste streams.

  • Keep solid waste separate from liquid waste.

Step 2: Liquid Waste Disposal

  • Collect all liquid waste containing the compound and its solvents in a clearly labeled, sealed, and appropriate waste container.

  • Common solvents used in conjunction with this compound, such as dimethylformamide (DMF) and piperidine, are hazardous and must be disposed of as hazardous waste.

Step 3: Solid Waste Disposal

  • Dispose of contaminated consumables such as gloves, weighing boats, and paper towels in a designated solid waste container.

  • Place empty containers that held the solid compound in the solid waste stream.

Step 4: Final Disposal

  • All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Arrange for pickup by a licensed professional waste disposal service.

Experimental Protocol: Fmoc Deprotection

The removal of the Fmoc protecting group is a fundamental step in solid-phase peptide synthesis and requires careful handling of reagents.[5]

Objective: To remove the Fmoc protecting group from the N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-peptide-resin

  • 20% (v/v) piperidine in DMF[6]

  • Dimethylformamide (DMF)

  • Reaction vessel

  • Shaker or nitrogen bubbler

Procedure:

  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add the 20% piperidine in DMF solution to the resin.

  • Reaction: Agitate the mixture at room temperature for the recommended time (typically 5-20 minutes).[6]

  • Reagent Removal: Drain the deprotection solution into a designated hazardous waste container.

  • Washing: Wash the resin thoroughly with DMF (typically 3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6][7] Collect all washes in the hazardous waste container.

  • The resin is now ready for the next amino acid coupling step.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

A Receiving and Storage (Inspect, Store in Cool, Dry, Ventilated Area) B Preparation (Don PPE, Use Fume Hood) A->B Proceed to use C Weighing Solid (Ventilated Enclosure) B->C Handling Solid D Preparing Solution (Fume Hood) B->D Handling Liquid E Performing Reaction (Fume Hood, Monitor) C->E D->E F Waste Collection (Segregate Solid and Liquid Waste) E->F Generate Waste G Disposal (Follow Regulations, Professional Service) F->G Final Disposal

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.